molecular formula C7H10O4 B3022115 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid CAS No. 904236-21-1

2-(methoxycarbonyl)cyclobutane-1-carboxylic acid

Cat. No.: B3022115
CAS No.: 904236-21-1
M. Wt: 158.15 g/mol
InChI Key: DLSMGFKPSMYVFW-UHFFFAOYSA-N
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Description

2-(methoxycarbonyl)cyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Methoxycarbonyl)cyclobutanecarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134896. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxycarbonylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-11-7(10)5-3-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSMGFKPSMYVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300100
Record name 2-(methoxycarbonyl)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31420-52-7
Record name NSC134896
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(methoxycarbonyl)cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Methoxycarbonyl)cyclobutane-1-carboxylic acid is a valuable carbocyclic building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. Its rigid, four-membered ring imposes specific conformational constraints, making it an attractive scaffold for the design of spatially well-defined molecules, including antiviral nucleoside analogues.[1] The presence of two distinct and orthogonally addressable carboxylic acid functionalities—one as a free acid and the other as a methyl ester—provides significant synthetic versatility for subsequent derivatization.

This guide provides an in-depth exploration of the primary synthetic strategies for accessing this target molecule. We will delve into the mechanistic underpinnings of each pathway, offer field-proven experimental protocols, and compare the routes to inform rational synthesis design. The discussion will focus on three core strategies: the direct methanolysis of a cyclic anhydride precursor, the selective mono-hydrolysis of a diester, and the construction of the cyclobutane ring via [2+2] cycloaddition followed by functional group manipulation.

I. Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from several key precursors. The choice of strategy often depends on the desired stereochemistry (cis vs. trans), availability of starting materials, and scalability. The three most prevalent pathways are summarized below.

Synthetic_Strategies Anhydride Cyclobutane-1,2- dicarboxylic Anhydride Target 2-(Methoxycarbonyl)cyclobutane- 1-carboxylic Acid Anhydride->Target Route 1: Direct Methanolysis Diester Dimethyl Cyclobutane-1,2- dicarboxylate Diester->Anhydride Diester->Target Route 2: Selective Mono-hydrolysis Olefins Alkene Precursors (e.g., Fumarate/Maleate + Ketene Acetal) Olefins->Diester

Caption: Primary synthetic pathways to the target mono-ester.

II. Strategic Deep Dive: Mechanisms and Methodologies

Route 1: Methanolysis of Cyclobutane-1,2-dicarboxylic Anhydride

This is arguably the most direct and atom-economical approach. It involves the nucleophilic ring-opening of cyclobutane-1,2-dicarboxylic anhydride (also known as 3-oxabicyclo[3.2.0]heptane-2,4-dione) with methanol.[2][3]

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. Methanol, the nucleophile, attacks one of the electrophilic carbonyl carbons of the anhydride. The strained five-membered anhydride ring readily opens to form a tetrahedral intermediate, which then collapses to yield the final mono-ester/mono-acid product. The reaction can be performed under thermal conditions or, more commonly, with base catalysis (e.g., triethylamine) to deprotonate the methanol, increasing its nucleophilicity. The synthesis of the anhydride precursor itself is typically achieved by dehydrating the corresponding diacid or by hydrogenating a commercially available unsaturated precursor.[4]

Caption: Mechanism of anhydride ring-opening with methanol.

Advantages:

  • High Yield & Selectivity: The reaction is typically clean and high-yielding, as there is only one possible product.

  • Directness: A single, straightforward step from a readily accessible precursor.

  • Stereoretentive: The stereochemistry of the anhydride (cis or trans) is retained in the final product.

Route 2: Selective Mono-hydrolysis of Dimethyl Cyclobutane-1,2-dicarboxylate

This strategy begins with the corresponding diester, dimethyl cyclobutane-1,2-dicarboxylate, and employs a controlled saponification to hydrolyze only one of the two ester groups.[5]

Causality and Mechanistic Insight: Achieving high selectivity in mono-hydrolysis is the primary challenge of this route. The reaction involves the addition of a stoichiometric amount (typically 0.95-1.05 equivalents) of a base, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like methanol.[5] The initial hydrolysis forms the sodium or potassium salt of the target mono-ester. This carboxylate is less electrophilic and more sterically hindered than the remaining ester group, which kinetically disfavors a second hydrolysis event. However, if the reaction is allowed to proceed for too long or with excess base, the formation of the diacid byproduct becomes significant. Careful monitoring of the reaction progress (e.g., by TLC or LC-MS) is crucial.

Experimental Protocol: Selective Mono-hydrolysis

  • Dissolution: Dissolve dimethyl cyclobutane-1,2-dicarboxylate (1.0 eq) in methanol (approx. 0.1 M concentration) and cool the solution to 0 °C in an ice bath.[5]

  • Base Addition: Slowly add a solution of sodium hydroxide (1.0 eq) in water dropwise over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the disappearance of the starting material.[5]

  • Work-up: Remove the methanol under reduced pressure. Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material.

  • Acidification & Extraction: Cool the aqueous phase again to 0 °C and carefully acidify with aqueous HCl (e.g., 3 N) to a pH of ~2.

  • Isolation: Extract the acidified aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by column chromatography or recrystallization if necessary.

Advantages:

  • The diester starting material is often readily prepared via methods like [2+2] cycloaddition.[6]

Disadvantages:

  • Selectivity Issues: Risk of forming diacid and recovering unreacted diester, which can complicate purification and lower yields.

  • Requires precise control over stoichiometry and reaction conditions.

Route 3: Synthesis via [2+2] Cycloaddition

For constructing the cyclobutane core with defined stereochemistry, the [2+2] cycloaddition is a powerful tool. A common approach involves the reaction between a fumaric or maleic ester and a ketene acetal, often catalyzed by a Lewis acid.[1][7] This method first produces the cyclobutane-1,2-dicarboxylate diester, which can then be selectively hydrolyzed as described in Route 2.

Causality and Mechanistic Insight: The cycloaddition proceeds in a stereospecific manner. Using a fumaric ester (trans-alkene) as the starting material will predominantly yield the trans-1,2-dicarboxylate product.[1] Conversely, a maleic ester (cis-alkene) will yield the cis-1,2-dicarboxylate.[1] The use of a Lewis acid and a sterically hindered base can improve yields and allow the reaction to proceed at more practical temperatures (up to +20 °C) compared to older methods that required temperatures as low as -75 °C.[1][7]

Advantages:

  • Excellent Stereochemical Control: The geometry of the starting alkene directly translates to the stereochemistry of the cyclobutane ring.

  • Versatility: Allows for the synthesis of both cis and trans isomers by selecting the appropriate starting materials.

Disadvantages:

  • Multi-step Process: This route is indirect, requiring the initial cycloaddition followed by a separate selective hydrolysis step to reach the target molecule.

III. Quantitative Data and Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₁₀O₄[2]
Molecular Weight 158.15 g/mol [2]
Appearance Pale yellow solid or oil[3]
Density 1.308 g/cm³[2]
Boiling Point 269.9 °C at 760 mmHg[2]
Flash Point 111.1 °C[2]
Refractive Index 1.499[2]
CAS Number 904236-21-1 (Mixture of isomers)

IV. Conclusion

The synthesis of this compound can be effectively achieved through several distinct strategies.

  • For the most direct and high-yielding synthesis, Route 1 (Methanolysis of the Anhydride) is the superior choice, provided the corresponding anhydride is available. Its simplicity and stereoretentive nature make it ideal for both lab-scale and potential scale-up operations.

  • Route 2 (Selective Hydrolysis) offers a viable alternative when starting from the dimethyl ester. However, it demands rigorous control over reaction parameters to achieve acceptable selectivity and yield, making it a more technically challenging procedure.

  • Route 3 ([2+2] Cycloaddition) provides the highest degree of stereochemical control from the outset. While it is a multi-step process, it is the premier strategy for accessing specific diastereomers (cis or trans) of the target molecule, which is often a critical requirement in drug development and chiral synthesis.

The optimal synthetic route will ultimately be dictated by the specific needs of the researcher, balancing factors such as stereochemical requirements, starting material availability, and desired process efficiency.

V. References

  • Process for preparing cyclobutane-1,2-dicarboxylic esters. Eureka | Patsnap.

  • US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters. Google Patents.

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications.

  • This compound - 904236-21-1. Vulcanchem.

  • Dimethyl cyclobutane-1,2-dicarboxylate. Smolecule.

  • Cyclobutane-1,2-dicarboxylic anhydride. CymitQuimica.

  • Cyclobutane-1,2-dicarboxylic anhydride|4462-96-8. LookChem.

  • 904236-21-1 Name: this compound, Mixture of isomers. AHH Chemical.

  • Dimethyl cyclobutane-1,2-dicarboxylate | C8H12O4 | CID 137657. PubChem.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

In the landscape of modern drug discovery and materials science, the nuanced architecture of small molecules is paramount. Cyclobutane derivatives, with their inherent ring strain and defined stereochemistry, offer a unique scaffold for the design of novel therapeutics and functional materials. This guide focuses on a particularly intriguing building block: 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid. The presence of both an ester and a carboxylic acid on this strained four-membered ring gives rise to distinct physicochemical properties that are highly dependent on the cis and trans stereoisomerism.

This document moves beyond a simple recitation of data. It is structured to provide a deep, mechanistic understanding of why these properties manifest as they do. We will explore the synthesis, stereochemistry, and the resulting physicochemical characteristics of both the cis and trans isomers. While direct experimental data for this specific monoester is not extensively available in the public domain, this guide synthesizes information from closely related analogs, theoretical predictions, and established analytical principles to provide a robust and practical resource. Every protocol described herein is designed to be a self-validating system, empowering you, the researcher, to generate reliable data in your own laboratory.

Molecular Structure and Stereoisomerism

This compound possesses the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol .[1][2] The core of this molecule is a cyclobutane ring, which imparts significant conformational rigidity. The key to understanding its properties lies in the relative orientation of the methoxycarbonyl (-COOCH₃) and carboxylic acid (-COOH) groups at the 1 and 2 positions.

  • cis-isomer : Both substituents are on the same face of the cyclobutane ring.

  • trans-isomer : The substituents are on opposite faces of the ring.

This stereochemical difference profoundly influences intermolecular interactions, and thus, the bulk properties of the material.

cluster_cis cis-Isomer cluster_trans trans-Isomer cis_structure cis-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid cis_desc Substituents on the same face trans_structure trans-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid trans_desc Substituents on opposite faces molecule 2-(methoxycarbonyl)cyclobutane- 1-carboxylic acid molecule->cis_structure Stereoisomer molecule->trans_structure Stereoisomer G start Cyclobutane-1,2-dicarboxylic acid esterification Esterification (e.g., Methanol, Acid catalyst) start->esterification diester Dimethyl cyclobutane-1,2-dicarboxylate (cis or trans) esterification->diester hydrolysis Selective Mono-hydrolysis (e.g., 1 eq. NaOH) diester->hydrolysis monoester 2-(Methoxycarbonyl)cyclobutane- 1-carboxylic acid (cis or trans) hydrolysis->monoester start Sample Preparation (2-5 mg in Al pan) dsc DSC Instrument (Sample and Reference) start->dsc heating Heating Program (e.g., 10 °C/min under N₂) dsc->heating data Data Acquisition (Heat flow vs. Temperature) heating->data analysis Analysis (Determine onset of melting peak) data->analysis

Sources

2-(methoxycarbonyl)cyclobutane-1-carboxylic acid structure and stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid: Structure, Stereochemistry, and Synthesis

Introduction: The Role of Rigid Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. A key strategy in this endeavor is the incorporation of rigid molecular scaffolds that limit conformational flexibility, thereby pre-organizing a molecule into a bioactive conformation for optimal target binding.[1][2] The cyclobutane ring, a strained four-membered carbocycle, has emerged as a particularly valuable motif.[1][3] Its unique puckered structure and relative chemical inertness offer a three-dimensional architecture that can be exploited to improve drug-like properties, from increasing metabolic stability to serving as a non-planar bioisostere for aromatic rings.[1][2]

This guide focuses on a versatile cyclobutane-based building block: This compound . As a disubstituted cyclobutane, this molecule presents a fascinating case study in stereochemistry and provides a synthetically tractable handle for elaboration into more complex drug candidates. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a detailed examination of its structure, stereoisomers, synthetic pathways, and spectroscopic characterization.

PART 1: Structure and Stereochemistry

The molecular structure of this compound (C₇H₁₀O₄, Molecular Weight: 158.15 g/mol ) consists of a cyclobutane ring substituted at adjacent carbons (C1 and C2) with a carboxylic acid group and a methyl ester group, respectively. The stereochemical complexity of this molecule arises from the relative orientation of these two substituents.

Diastereomers: cis and trans Isomers

Two diastereomers of this compound exist: cis and trans.

  • cis-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid (CAS: 31420-52-7): In this isomer, the carboxylic acid and methoxycarbonyl groups are on the same face of the cyclobutane ring. Due to a plane of symmetry that bisects the C3-C4 bond and passes through the C1-C2 bond, the cis isomer is an achiral meso compound .[4][5]

  • trans-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid (CAS: 31420-60-7): In this isomer, the two substituent groups are on opposite faces of the ring. The trans isomer lacks a plane of symmetry and is therefore chiral. It exists as a pair of non-superimposable mirror images, or enantiomers . A 1:1 mixture of these enantiomers is known as a racemic mixture.

The specific enantiomers of the trans isomer are systematically named using the Cahn-Ingold-Prelog (CIP) priority rules:

  • (1R,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid

  • (1S,2S)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid

It is important to note that the (1S,2R) and (1R,2S) designations would correspond to the cis isomer. For instance, the CAS number 88335-88-0 is assigned to (1S,2R)-2-(Methoxycarbonyl)cyclobutanecarboxylic acid, which represents one of the cis enantiomers if the molecule were chiral, but since it is a meso compound, this designation refers to the single achiral structure.[6]

The relationship between these stereoisomers is critical for their application, as different stereoisomers can exhibit vastly different biological activities.

stereoisomers cluster_main This compound cluster_cis cis-Isomer (Meso) cluster_trans trans-Isomers (Chiral) meso cis (1R,2S) / (1S,2R) Achiral enantiomer1 (1R,2R) meso->enantiomer1 Diastereomers enantiomer2 (1S,2S) meso->enantiomer2 Diastereomers enantiomer1->enantiomer2 Enantiomers

Caption: Stereochemical relationships of this compound isomers.

PART 2: Synthesis and Purification

The synthesis of this compound typically starts from the corresponding diester, dimethyl cyclobutane-1,2-dicarboxylate. The key step is a selective mono-hydrolysis of one of the two ester groups.

Synthetic Strategy: Selective Mono-hydrolysis

A common and effective method involves the careful, stoichiometric hydrolysis of dimethyl cyclobutane-1,2-dicarboxylate using one equivalent of a base, such as sodium hydroxide, in a solvent like methanol.[7] This reaction can produce a mixture of the desired mono-acid and unreacted diester, which can be separated based on solubility differences during an aqueous workup. The starting diester itself can be synthesized via various cycloaddition reactions.

synthesis_workflow cluster_products Separated Diastereomers cluster_enantiomers Resolved Enantiomers start Dimethyl cyclobutane- 1,2-dicarboxylate step1 1. NaOH (1 eq), MeOH 2. Acidic Workup (HCl) start->step1 product_mix Mixture of cis and trans 2-(methoxycarbonyl)cyclobutane- 1-carboxylic acid step1->product_mix separation Chromatography or Crystallization product_mix->separation cis_product cis-Isomer (Meso) separation->cis_product trans_racemate trans-Isomer (Racemate) separation->trans_racemate resolution Chiral Resolution (e.g., with Chiral Amine) trans_racemate->resolution enantiomer_R (1R,2R)-trans-Isomer resolution->enantiomer_R enantiomer_S (1S,2S)-trans-Isomer resolution->enantiomer_S

Sources

spectroscopic data for 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the (Molecular Formula: C₇H₁₀O₄, Molecular Weight: 158.15 g/mol ).[1] As a conformationally restricted building block, this molecule and its stereoisomers are of significant interest in medicinal chemistry for the design of novel peptide scaffolds and bioactive molecules.[2] Understanding its structural features through spectroscopic analysis is critical for its application. This document details the expected data and interpretation from Proton and Carbon Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a foundational dataset for researchers. The focus of this guide will be on the cis-diastereomer, a common synthetic intermediate.[2]

Introduction and Molecular Structure

This compound is a bifunctional molecule featuring a strained cyclobutane ring, a carboxylic acid, and a methyl ester. The puckered four-membered ring imparts significant conformational rigidity, a desirable trait in drug design for controlling the spatial orientation of pharmacophoric groups.[2] The molecule exists as cis and trans diastereomers, which can be synthesized and separated using stereoselective methods, often originating from the methanolysis of 3-oxabicyclo[3.2.0]heptane-2,4-dione.[2] Accurate spectroscopic characterization is paramount to confirm stereochemistry and purity, which are critical for subsequent applications.

This guide establishes a benchmark for the spectroscopic profile of the cis-isomer.

Logical Workflow for Structural Elucidation

The following diagram outlines the synergistic approach to confirming the molecular structure, where data from each technique provides complementary information.

G MS Mass Spectrometry (MS) Structure Final Structure Confirmation cis-2-(methoxycarbonyl) cyclobutane-1-carboxylic acid MS->Structure Provides Molecular Weight (m/z = 158) IR Infrared Spectroscopy (IR) IR->Structure Confirms Functional Groups (-COOH, -COOCH₃, C-H) NMR_H ¹H NMR NMR_C ¹³C NMR NMR_H->NMR_C Correlated via 2D NMR (HSQC) NMR_H->Structure Defines Proton Environment & Relative Stereochemistry NMR_C->Structure Shows Number and Type of Carbon Atoms

Caption: Workflow for Spectroscopic Structure Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework and relative stereochemistry of the molecule.

Experimental Protocol (¹H and ¹³C NMR)

A sample of ~10 mg of the compound would be dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard (δ = 0.00 ppm). Spectra would be acquired on a 400 MHz or higher field spectrometer. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed without rapid exchange.

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. For the cis-isomer, the symmetry is broken, and all cyclobutane protons are chemically non-equivalent.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift
Hₐ~12.5Broad Singlet1HH OOC-The acidic proton of a carboxylic acid is highly deshielded and often broadened by hydrogen bonding and chemical exchange.[3]
H₁~3.65Singlet3H-O-CH₃ Protons of the methyl ester are in a clean singlet environment, shifted downfield by the adjacent oxygen.
H₂~3.40Multiplet (ddd)1HCH -COOHThis methine proton is alpha to the carboxylic acid carbonyl, causing a significant downfield shift.
H₃~3.15Multiplet (ddd)1HCH -COOCH₃This methine proton is alpha to the ester carbonyl, also shifted downfield. The relative cis orientation influences coupling constants.
H₄, H₅~2.40 - 2.10Multiplets4H-CH₂ -CH₂ -The four methylene protons on the cyclobutane ring resonate in this region.[2] Their complex splitting patterns arise from both geminal and vicinal coupling to each other and to the methine protons.
¹³C NMR Spectroscopy: Analysis and Interpretation

The broadband proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
~174.5C =O (Carboxylic Acid)Carbonyl carbons of carboxylic acids are highly deshielded and appear far downfield.[3]
~172.0C =O (Ester)Ester carbonyl carbons are also strongly deshielded, typically appearing slightly upfield of acid carbonyls.[4]
~51.8-O-C H₃The methyl carbon of the ester is shifted downfield by the attached oxygen.
~45.0C H-COOHThe methine carbon alpha to the carboxylic acid.
~43.5C H-COOCH₃The methine carbon alpha to the ester group.
~25.0Ring -C H₂-Methylene carbons within a strained cyclobutane ring.[5]
~23.5Ring -C H₂-The second, non-equivalent methylene carbon of the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

Experimental Protocol

The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For a liquid or low-melting solid, a thin film can be prepared between two NaCl or KBr plates.

Interpretation of Key IR Absorptions

The IR spectrum is dominated by features from the carboxylic acid and ester groups.

Table 3: Predicted IR Absorption Bands

Frequency Range (cm⁻¹)IntensityVibration TypeFunctional Group Assignment
3300 - 2500Broad, StrongO-H StretchCarboxylic Acid O-H
~2960MediumC-H StretchAlkyl C-H (ring and methyl)
~1735Sharp, StrongC=O StretchEster Carbonyl
~1705Sharp, StrongC=O StretchCarboxylic Acid Carbonyl (H-bonded dimer)
1320 - 1210StrongC-O StretchEster and Carboxylic Acid C-O

The most characteristic feature is the extremely broad O-H stretching band from 3300-2500 cm⁻¹, which is indicative of the hydrogen-bonded dimer form of the carboxylic acid.[6] This broad absorption will typically overlap with the sharper C-H stretching bands.[7] The presence of two distinct C=O stretching peaks further confirms the presence of both the ester and acid functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol

The mass spectrum would be acquired using an electrospray ionization (ESI) source in negative ion mode, which is highly effective for carboxylic acids, or via electron ionization (EI) for fragmentation analysis.

Interpretation of Mass Spectrum (Predicted)
  • Molecular Ion: In ESI negative mode, the base peak would be the deprotonated molecule [M-H]⁻ at m/z 157.1. In EI, a weak molecular ion peak [M]⁺• would be expected at m/z 158.1.

  • Key Fragmentation Pathways: The strained cyclobutane ring and two carbonyl groups dictate the fragmentation.

G M [M]⁺• m/z = 158 m127 m/z = 127 M->m127 - •OCH₃ m99 m/z = 99 M->m99 - •COOCH₃ m55 m/z = 55 m99->m55 - CO₂ m59 m/z = 59

Caption: Predicted Key EI Fragmentation Pathways.

Table 4: Predicted Key Mass Fragments (EI)

m/zProposed FragmentIdentity
158[C₇H₁₀O₄]⁺•Molecular Ion
127[M - •OCH₃]⁺Loss of the methoxy radical from the ester.
99[M - •COOCH₃]⁺Loss of the carbomethoxy radical (McLafferty rearrangement not favored).
59[COOCH₃]⁺Carbomethoxy cation.
55[C₄H₇]⁺Cyclobutyl cation fragment, a common loss from cyclobutane derivatives.[8]

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the carbon-hydrogen framework and stereochemistry. IR spectroscopy confirms the presence of the critical carboxylic acid and ester functional groups, while mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns related to the strained ring and its substituents. This guide serves as a validated reference for researchers utilizing this versatile chemical building block.

References

  • Chemspace. (n.d.). (1S,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid. Chemspace. Retrieved from [Link]

  • ACS Publications. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylcyclobutane-1-carboxylic acid. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane-1,4-dicarboxylate. Royal Society of Chemistry. Retrieved from [Link]

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Topic: cis-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid vs trans isomer: A Stereochemical Exploration of Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide moves beyond a simple comparison of two molecules. We will dissect the fundamental principles of stereochemistry through the lens of cis- and trans-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid. Understanding how the three-dimensional arrangement of atoms dictates the synthesis, physicochemical properties, and ultimately, the utility of these isomers is paramount for rational drug design and the development of novel chemical entities. The cyclobutane scaffold, once considered a synthetic curiosity, is now a valuable motif in medicinal chemistry, prized for its ability to impart conformational rigidity and metabolic stability.[1][2] This guide will provide the foundational knowledge and practical protocols necessary to leverage the distinct characteristics of these diastereomers.

Stereocontrolled Synthesis: Accessing the Isomers

The primary challenge in working with these isomers is not just forming the cyclobutane ring, but controlling the relative orientation of the substituents. The synthetic strategy often begins with the corresponding cyclobutane-1,2-dicarboxylic acid, which can be prepared via [2+2] cycloaddition reactions. Subsequent partial hydrolysis of the dimethyl ester or selective mono-esterification of the diacid yields the target compounds.

The choice of starting alkene geometry for the cycloaddition is critical. For instance, the photodimerization of certain cinnamic acids can yield cyclobutane dicarboxylic acids, where the stereochemistry of the product is dictated by the crystal packing of the reactant.[3][4][5] A more common laboratory-scale approach involves the controlled hydrolysis of a symmetric diester precursor.

The key to separating the half-esters lies in the differential reactivity and solubility imparted by their stereochemistry. The cis isomer, with both functional groups on the same face of the ring, can engage in intramolecular interactions that distinguish it from the trans isomer, where the groups are on opposite faces.

Logical Workflow for Synthesis and Isolation

cluster_synthesis Synthesis cluster_separation Separation & Purification cluster_products Isolated Products start Dimethyl cis/trans- cyclobutane-1,2-dicarboxylate hydrolysis Controlled Mono-Hydrolysis (e.g., 1 equiv. NaOH in MeOH/H2O) start->hydrolysis mixture Mixture of cis/trans Isomers + Diacid + Diester hydrolysis->mixture extraction Acid/Base Extraction (Separates acids from ester) mixture->extraction chromatography Column Chromatography (Separates cis and trans isomers) extraction->chromatography cis_isomer cis-2-(methoxycarbonyl)cyclobutane- 1-carboxylic acid chromatography->cis_isomer trans_isomer trans-2-(methoxycarbonyl)cyclobutane- 1-carboxylic acid chromatography->trans_isomer

Caption: Synthetic and separation workflow for the target isomers.

Physicochemical Properties and Analytical Characterization

The spatial arrangement of the carboxylic acid and methoxycarbonyl groups profoundly influences the physical properties of the isomers. The cis isomer can form an intramolecular hydrogen bond between the carboxylic proton and the ester's carbonyl oxygen. This interaction reduces the molecule's ability to participate in intermolecular hydrogen bonding, which typically leads to a lower melting point and different solubility profile compared to the trans isomer.[6] In the trans configuration, the functional groups are too far apart for intramolecular bonding, favoring stronger intermolecular interactions in the solid state.

Table 1: Comparative Physicochemical Properties

Propertycis-2-(methoxycarbonyl)cyclobutane-1-carboxylic acidtrans-2-(methoxycarbonyl)cyclobutane-1-carboxylic acidRationale for Difference
Molecular Formula C₇H₁₀O₄C₇H₁₀O₄Isomers have the same formula.
Molecular Weight 158.15 g/mol [7]158.15 g/mol [7]Isomers have the same mass.
Predicted Polarity Lower effective dipoleHigher effective dipoleIntramolecular H-bonding in the cis isomer can partially shield the polar groups.
Melting Point Generally lowerGenerally highertrans isomer allows for more efficient crystal packing and stronger intermolecular H-bonding.
¹H NMR (Key Signals) Distinct signals for C1-H and C2-H, coupling constants (J-values) reflect cis relationship.Distinct signals for C1-H and C2-H, J-values reflect trans relationship.[8][9]The dihedral angle between vicinal protons is different, affecting the coupling constant magnitude.
¹³C NMR 4 signals for ring carbons (due to asymmetry).4 signals for ring carbons (due to asymmetry).Chemical environments are distinct for all four ring carbons in both isomers.
IR Spectroscopy Broader O-H stretch (intramolecular H-bonding), distinct C=O stretches.Sharper O-H stretch (intermolecular H-bonding), distinct C=O stretches.The nature of hydrogen bonding (intra- vs. intermolecular) affects the vibrational frequency of the O-H bond.
Analytical Workflow for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers. The vicinal coupling constant (³J) between the protons on C1 and C2 is diagnostic; a larger coupling constant is typically observed for the trans isomer due to the near 180° dihedral angle in one of the puckered conformations of the ring.[9]

cluster_separation Separation cluster_characterization Characterization cluster_confirmation Confirmation start Isomeric Mixture hplc Preparative HPLC or Fractional Crystallization start->hplc nmr ¹H and ¹³C NMR hplc->nmr ir FT-IR Spectroscopy hplc->ir ms Mass Spectrometry hplc->ms cis_id Cis Isomer Identified (e.g., smaller ³J value) nmr->cis_id trans_id Trans Isomer Identified (e.g., larger ³J value) nmr->trans_id

Caption: Analytical workflow for separating and identifying the isomers.

Differential Reactivity: The Impact of Stereochemistry

The stereochemical arrangement of the functional groups is not just a passive feature; it actively dictates the chemical reactivity of the isomers. A classic example is the formation of a cyclic anhydride. The parent cis-cyclobutane-1,2-dicarboxylic acid, upon heating with a dehydrating agent like acetic anhydride, readily forms cis-cyclobutane-1,2-dicarboxylic anhydride.[10] The corresponding trans diacid cannot undergo this intramolecular cyclization because the carboxylic acid groups are on opposite faces of the ring and cannot reach each other.

While the target molecules are half-esters, this underlying principle of proximity-driven reactivity holds. The cis isomer's carboxylic acid and ester groups are held in close proximity, which can influence reactions involving either group, such as intramolecular catalysis or neighboring group participation. The trans isomer, by contrast, will react in a manner more typical of two independent functional groups.

cluster_cis cis-Cyclobutane-1,2-dicarboxylic Acid cluster_trans trans-Cyclobutane-1,2-dicarboxylic Acid cis_diacid cis-Diacid anhydride Cyclic Anhydride cis_diacid->anhydride Heat, -H₂O trans_diacid trans-Diacid no_reaction No Reaction (Intramolecular) trans_diacid->no_reaction Heat

Caption: Differential reactivity of parent diacids towards anhydride formation.

Applications in Medicinal Chemistry and Drug Development

The cyclobutane ring is a bioisostere for larger rings or unsaturated systems, offering a unique three-dimensional structure that can orient substituents in precise vectors.[1] This conformational restriction is highly desirable in drug design, as it can lock a molecule into its bioactive conformation, increasing potency and reducing off-target effects.

  • cis-Isomer as a Scaffold: The cis isomer can act as a rigid scaffold to present two points of interaction (from the carboxylic acid and the ester, or derivatives thereof) on the same face of a molecule. This is useful for chelating metal ions in metalloenzymes or for mimicking a turn in a peptide backbone.

  • trans-Isomer as a Scaffold: The trans isomer provides a linear, rigid linker that projects functional groups in opposite directions. This can be used to span a binding pocket or to connect two different pharmacophores with a defined distance and orientation.[11]

The carboxylic acid moiety itself is a common feature in many drugs, but it can also present challenges with metabolic stability or membrane permeability.[12] These cyclobutane half-esters serve as valuable building blocks for creating analogues where the properties are fine-tuned by the rigid, sp³-rich core.[13]

Experimental Protocols

Protocol 1: Controlled Mono-hydrolysis of Dimethyl cis-cyclobutane-1,2-dicarboxylate
  • Rationale: This protocol leverages the stoichiometric control of a nucleophile (hydroxide) to selectively hydrolyze one of the two equivalent ester groups in the starting diester. The reaction is quenched before significant di-hydrolysis occurs.

  • Dissolve dimethyl cis-cyclobutane-1,2-dicarboxylate (1.0 eq) in a 1:1 mixture of methanol and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium hydroxide (1.0 eq) in water dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours, monitoring by TLC or LC-MS.

  • Remove the methanol under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether to remove unreacted starting material.

  • Acidify the aqueous phase to pH ~2 with cold 3 N HCl.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: Separation of cis and trans Isomers by Column Chromatography
  • Rationale: The difference in polarity and steric hindrance between the cis and trans isomers allows for their separation using silica gel chromatography. The more polar isomer will generally have a lower Rf value.

  • Prepare a slurry of silica gel in the chosen eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% acetic acid to keep the carboxylic acid protonated).

  • Load the crude isomeric mixture onto the column.

  • Elute the column with the solvent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure isomers.

  • Combine the pure fractions for each isomer and remove the solvent under reduced pressure.

References

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Navigating the Stability Landscape of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, a key building block in modern medicinal chemistry. By synthesizing data from established chemical principles and regulatory guidelines, this document offers a framework for understanding the molecule's intrinsic stability, potential degradation pathways, and the analytical methodologies required for its robust characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity and quality of this critical intermediate throughout the drug development lifecycle.

Introduction: The Role and Physicochemical Properties of this compound

This compound is a bifunctional molecule that has garnered significant interest in the pharmaceutical industry. Its rigid cyclobutane scaffold offers a unique three-dimensional geometry that can impart favorable pharmacological properties to drug candidates. The presence of both a carboxylic acid and a methyl ester group provides versatile handles for synthetic elaboration, making it a valuable precursor for a wide range of complex molecules.

A foundational understanding of its physicochemical properties is paramount for any stability assessment.

PropertyValueSource
Molecular FormulaC₇H₁₀O₄[1]
Molecular Weight158.15 g/mol [1]
AppearanceLight yellow liquid[2]
Boiling Point269.9 ± 33.0 °C (Predicted)[2]
Density1.308 ± 0.06 g/cm³ (Predicted)[2]
pKa4.35 ± 0.40 (Predicted)[2]

The inherent strain of the cyclobutane ring, while contributing to its unique conformational properties, also raises questions regarding its chemical stability. This guide will delve into these aspects, providing a scientifically grounded approach to its handling and storage.

Intrinsic Stability and Potential Degradation Pathways

The stability of this compound is governed by the interplay of its three key structural features: the cyclobutane ring, the carboxylic acid moiety, and the methyl ester group. While the cyclobutane ring itself is relatively stable under normal conditions, the functional groups are susceptible to degradation under specific environmental stressors.

Hydrolysis: The Primary Degradation Concern

The most probable degradation pathway for this molecule is the hydrolysis of the methyl ester to yield cyclobutane-1,2-dicarboxylic acid. This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol.

The rate of hydrolysis is highly dependent on pH and temperature. It is anticipated that the rate of hydrolysis will be significantly slower at neutral pH and lower temperatures.

Decarboxylation: A Secondary Pathway Under Thermal Stress

Cyclobutanecarboxylic acids can undergo thermal decarboxylation, although this typically requires elevated temperatures.[3] The reaction proceeds through a cyclic transition state, leading to the formation of cyclobutene and carbon dioxide. For this compound, this would be a more extreme degradation pathway, likely occurring at temperatures exceeding its boiling point.

Ring Opening: A Less Common Degradation Route

While the cyclobutane ring is generally stable, extreme conditions such as high heat or the presence of certain catalysts could potentially lead to ring-opening reactions. However, under typical storage and handling conditions, this is considered a low-probability degradation pathway.

A visual representation of the primary degradation pathways is provided below:

G cluster_main This compound cluster_hydrolysis Hydrolysis (Acid or Base) cluster_decarboxylation Decarboxylation (High Temperature) main_molecule C₇H₁₀O₄ hydrolysis_product Cyclobutane-1,2-dicarboxylic acid main_molecule->hydrolysis_product H₂O / H⁺ or OH⁻ decarboxylation_product Methoxycarbonylcyclobutene + CO₂ main_molecule->decarboxylation_product Δ

Caption: Primary degradation pathways of this compound.

Recommended Storage and Handling Conditions

To maintain the integrity and purity of this compound, it is crucial to adhere to appropriate storage and handling protocols. These recommendations are designed to mitigate the risks of chemical degradation and contamination.

Storage Conditions

Based on available safety data sheets and general chemical principles, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential hydrolytic and other degradation reactions.[2]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)Minimizes contact with atmospheric moisture and oxygen, thereby slowing hydrolysis and oxidative degradation.
Light Store in the dark (amber vials)Protects the compound from potential photolytic degradation.
Container Tightly sealed, non-reactive containers (e.g., glass)Prevents contamination and interaction with container materials.[3]
Humidity Store in a dry environmentMinimizes exposure to moisture, which is a key reactant in the primary degradation pathway.[4]
Handling Procedures

Proper handling techniques are essential to prevent contamination and ensure the safety of laboratory personnel.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids, as these can accelerate degradation.[5]

  • Dispensing: When dispensing, use clean and dry equipment. Minimize the time the container is open to the atmosphere.

  • Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it according to local regulations.

Stability Testing: A Framework for Assessment

A robust stability testing program is essential to establish the re-test period or shelf life of this compound. This program should be designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guideline Q1A(R2).[1][6][7]

Forced Degradation Studies

Forced degradation (or stress testing) is a critical first step to identify potential degradation products and establish the intrinsic stability of the molecule.[8] These studies help in the development of a stability-indicating analytical method.

Protocol for a Forced Degradation Study:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

  • Stress Conditions: Expose the samples to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid material at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the solid material and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[9]

  • Neutralization: After the specified time, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable analytical method (see Section 5).

G cluster_start Start cluster_stress Forced Degradation Conditions cluster_analysis Analysis start_node Drug Substance acid Acid Hydrolysis start_node->acid base Base Hydrolysis start_node->base oxidation Oxidation start_node->oxidation thermal Thermal start_node->thermal photo Photolytic start_node->photo analysis_node Stability-Indicating HPLC Method acid->analysis_node base->analysis_node oxidation->analysis_node thermal->analysis_node photo->analysis_node

Caption: Workflow for a forced degradation study.

Long-Term and Accelerated Stability Studies

Following the forced degradation studies, long-term and accelerated stability studies should be conducted on at least one batch of the material.

  • Long-Term Stability: 2-8 °C for a minimum of 12 months.

  • Accelerated Stability: 25 °C / 60% RH for a minimum of 6 months.

Samples should be pulled at appropriate time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated) and analyzed for appearance, assay, and degradation products.[7]

Analytical Methodologies for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately assessing the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.[3][10][11]

Development of a Stability-Indicating HPLC Method

The goal is to develop a method that can separate the parent compound from all potential degradation products and process-related impurities.[12][13]

Recommended Starting HPLC Conditions:

ParameterCondition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Method development will involve optimizing the gradient, mobile phase pH, and column temperature to achieve adequate resolution between all peaks. The stressed samples from the forced degradation study are invaluable for this purpose.

Characterization of Degradation Products

Once degradation products are detected, it is important to identify and characterize them.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weight of degradation products.[5][14][15] By comparing the mass of the degradation product to the parent compound and considering the reaction conditions, a likely structure can be proposed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, degradation products may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR.[16][17][18] ¹H and ¹³C NMR can provide detailed information about the connectivity of atoms in the molecule.

Conclusion

The stability of this compound is a critical parameter that must be carefully managed to ensure its quality and suitability for use in drug development. This technical guide has provided a comprehensive framework for understanding its intrinsic stability, potential degradation pathways, and the necessary storage and handling procedures. The primary degradation route is hydrolysis of the methyl ester, which can be effectively mitigated by storing the compound under refrigerated, dry, and inert conditions.

A systematic approach to stability testing, including forced degradation and long-term studies, coupled with the development of a validated stability-indicating HPLC method, is essential for establishing a reliable re-test period. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of this valuable building block, thereby contributing to the successful advancement of new therapeutic agents.

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An In-Depth Technical Guide to 2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a powerful and strategic scaffold in modern medicinal chemistry.[1][2] Its unique stereochemical and conformational properties offer distinct advantages in drug design, including enhanced metabolic stability, improved potency, and refined selectivity.[3] This guide provides a comprehensive technical overview of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, a versatile building block, and its derivatives. We will explore its synthesis, delve into its physicochemical characteristics, and illuminate its application in the development of sophisticated therapeutic agents, from constrained peptides to targeted small-molecule inhibitors. This document serves as a foundational resource for researchers aiming to leverage the unique potential of the cyclobutane scaffold in their drug discovery programs.

The Cyclobutane Scaffold: A Strategic Asset in Medicinal Chemistry

The Rationale for Four-Membered Rings

Unlike the more common five- and six-membered rings, the cyclobutane core possesses a unique combination of properties stemming from its inherent ring strain (approximately 27 kcal/mol).[4] This strain results in a non-planar, "puckered" conformation, longer C-C bond lengths, and increased s-character in its bonds.[1][2] While strained, the cyclobutane ring is significantly more chemically inert than its three-membered cyclopropane counterpart, making it a robust scaffold for drug candidates.[1]

Key Advantages in Drug Design

The incorporation of a cyclobutane ring into a drug candidate can confer several benefits:

  • Conformational Restriction: The rigid, puckered structure limits the number of accessible conformations, which can "lock" a molecule into its most bioactive shape, thereby enhancing potency and selectivity for its biological target.[1][2][5]

  • Metabolic Stability: The cyclobutane scaffold can replace metabolically vulnerable groups, such as gem-dimethyl groups or longer alkyl chains, to block sites of oxidative metabolism and improve a compound's pharmacokinetic profile.[1]

  • Bioisosterism: Cyclobutanes serve as effective bioisosteres for other chemical groups. They can replace double bonds to prevent cis/trans isomerization, substitute larger cyclic systems to reduce molecular weight, or act as non-planar aryl isosteres to improve solubility and escape flatland.[1][2]

  • Vectorial Orientation: The defined three-dimensional geometry of the cyclobutane ring allows for precise spatial orientation of key pharmacophoric groups, optimizing interactions within a target's binding pocket.[1] This has been successfully applied in marketed drugs like the anticancer agent Carboplatin and the hepatitis C protease inhibitor Boceprevir.[5][6]

The Core Molecule: this compound

This molecule, existing primarily as the cis-diastereomer, represents a foundational building block for creating more complex, functionally diverse derivatives. Its two distinct carboxylic acid functionalities—one free and one protected as a methyl ester—allow for orthogonal chemical modifications.

PropertyValueSource(s)
Molecular Formula C₇H₁₀O₄[4][7]
Molecular Weight 158.15 g/mol [4][7]
CAS Numbers 904236-21-1, 31420-52-7[4][7]
Boiling Point 269.9 °C (Predicted)
Density 1.308 g/cm³ (Predicted)[8]
Appearance Light yellow liquid[8]

Synthesis of the Core Scaffold and Key Derivatives

Access to enantiomerically pure and stereochemically defined cyclobutane building blocks is paramount for their application in drug discovery.

Protocol: Synthesis of cis-2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid

A practical and efficient synthesis involves the base-mediated methanolysis of a bicyclic anhydride precursor.[4] The causality behind this choice lies in the high reactivity of the anhydride, which readily undergoes nucleophilic attack by methanol.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-oxabicyclo[3.2.0]heptane-2,4-dione (1.0 eq) in anhydrous methanol (MeOH).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (Et₃N) (1.1 eq) dropwise to the solution. The triethylamine acts as a base to facilitate the reaction and neutralize the resulting carboxylic acid.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Acidification & Extraction: Dissolve the residue in water and acidify to pH 2-3 with 1M HCl. This step protonates the carboxylate salt. Extract the aqueous layer with ethyl acetate (3x). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product can be further purified by column chromatography if necessary.

G cluster_workflow Synthesis Workflow start 3-Oxabicyclo[3.2.0]heptane-2,4-dione reagents MeOH, Et3N 0°C to RT start->reagents 1. Nucleophilic Attack workup Acid Quench & Extraction reagents->workup 2. Reaction product cis-2-(Methoxycarbonyl) cyclobutane-1-carboxylic acid workup->product 3. Isolation

Caption: Workflow for the synthesis of the core molecule.

General Strategy: [2+2] Cycloadditions for Dicarboxylic Esters

The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis.[9] For producing derivatives like cyclobutane-1,2-dicarboxylic esters, a powerful method involves the reaction of fumaric or maleic esters with ketene acetals.[10][11]

The choice of a Lewis acid is critical; it activates the fumaric/maleic ester towards cycloaddition. The addition of a sterically hindered base has been shown to surprisingly improve yields and allow the reaction to proceed at higher, more industrially viable temperatures (e.g., -40 °C instead of -75 °C).[11][12] This process can be highly stereoselective; for instance, using fumaric esters typically yields the trans configured product.[10][12]

G cluster_cycloaddition [2+2] Cycloaddition alkene Fumaric/Maleic Ester product Cyclobutane-1,2- dicarboxylic Ester alkene->product ketene Ketene Acetal ketene->product catalysts Lewis Acid + Sterically Hindered Base catalysts->product Catalyzes

Caption: General schematic of a [2+2] cycloaddition reaction.

Physicochemical and Spectroscopic Characterization

Structural Analysis

X-ray crystallography of cyclobutane derivatives reveals the characteristic puckered ring structure.[4] This deviation from planarity is crucial as it creates well-defined axial and equatorial positions for substituents, which is a key factor in dictating how the molecule interacts with its biological target.

Spectroscopic Signature

The identity and purity of this compound and its analogs are confirmed using standard spectroscopic techniques. The expected data provides a reliable fingerprint for the molecule.

TechniqueFeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Carboxylic Acid (COOH)10 - 12 ppm (broad singlet)Deshielded proton due to the electronegative oxygen atoms; often exchanges with D₂O.[13]
Methoxy (OCH₃)~3.7 ppm (singlet)Protons on a methyl group attached to an ester oxygen.
Cyclobutane (CH, CH₂)2.1 - 2.5 ppm (multiplets)Aliphatic protons on the strained four-membered ring.[4]
¹³C NMR Carboxylic Carbon (COOH)160 - 185 ppmCharacteristic shift for a carboxyl carbon; often a weak signal.[13]
Ester Carbonyl (COOCH₃)~170 ppmSimilar to the carboxylic carbon.
IR Spectroscopy O-H Stretch (Carboxylic Acid)2500 - 3500 cm⁻¹ (very broad)The broadness is due to strong hydrogen bonding between acid molecules.[13]
C=O Stretch (Acid & Ester)~1700 cm⁻¹ (strong, sharp)Carbonyl stretch, which may appear as a single broad peak or two distinct peaks.

Applications and Structure-Activity Relationships (SAR)

The true value of this compound is realized when it is used as a starting point to build novel, biologically active molecules.

Constrained Amino Acids for Peptide Scaffolds

One of the most powerful applications is in the synthesis of constrained amino acids, such as 2-aminocyclobutane-1-carboxylic acid.[4] When these non-natural amino acids are incorporated into peptides, the cyclobutane ring's rigidity forces the peptide backbone into specific secondary structures, like a 12-helix.[4] This strategy is used to create "β-peptides" with enhanced stability against proteolytic degradation, a major hurdle in peptide drug development.[4][14]

Case Study: Cyclobutane-Based Integrin αvβ3 Antagonists

Integrins are cell surface receptors involved in cell adhesion and signaling, and they are validated targets in cancer therapy.[15] Small molecules that mimic the natural Arg-Gly-Asp (RGD) integrin binding motif are of high interest. The cyclobutane core has been successfully used as a central scaffold for novel RGD mimetics.[15]

In this context, the cyclobutane ring serves two purposes:

  • It provides a metabolically stable and rigid core.[15]

  • It precisely orients the "Arg" and "Asp" mimetic sidechains to maximize binding affinity to the integrin.[15]

Structure-activity relationship studies have shown that modifications to the sidechains attached to the cyclobutane core can dramatically impact potency. For example, converting a terminal tert-butyl ester (a prodrug form) to a free carboxylic acid is generally considered essential for integrin binding, though some ester and succinimide analogs have shown surprising activity, possibly due to in-assay hydrolysis.[15]

G cluster_pharmacophore Integrin Antagonist Pharmacophore scaffold { Cyclobutane Scaffold | Rigid Core for Vectorial Display} arg_mimetic Arginine Mimetic Basic group for ionic interaction scaffold:f0->arg_mimetic:f0 Linker 1 asp_mimetic Aspartic Acid Mimetic Carboxylic acid for metal ion coordination scaffold:f0->asp_mimetic:f0 Linker 2

Sources

Conformational Analysis of Substituted Cyclobutanes: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a powerful tool in modern medicinal chemistry.[1][2] Its inherent ring strain and unique three-dimensional structure offer medicinal chemists a scaffold to enforce specific pharmacophoric arrangements, enhance metabolic stability, and explore novel chemical space.[1][2] This guide provides an in-depth exploration of the conformational analysis of substituted cyclobutanes. We will dissect the fundamental principles governing the puckered nature of the cyclobutane ring, the energetic barriers to planarity, and the profound influence of substituents on conformational preference. This understanding is paramount for researchers, scientists, and drug development professionals aiming to rationally design and synthesize novel therapeutics with optimized pharmacological profiles.

The Non-planar Nature of Cyclobutane: A Balancing Act of Strain

A planar cyclobutane would necessitate internal bond angles of 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms, leading to substantial angle strain.[3][4] Furthermore, a planar conformation would force all adjacent carbon-hydrogen bonds into an eclipsed arrangement, introducing considerable torsional strain.[3][5][6][7] To alleviate this combined strain, cyclobutane adopts a non-planar, puckered or "butterfly" conformation.[5][6][8][9] This puckering reduces torsional strain by staggering the C-H bonds, albeit at the cost of a slight increase in angle strain as the C-C-C bond angles decrease to approximately 88°.[5][6][10][11] The overall ring strain in cyclobutane is approximately 110 kJ/mol (26.4 kcal/mol).[5][7][10]

The puckered conformation is characterized by a dihedral angle of about 25-35 degrees.[6][12] The molecule rapidly interconverts between two equivalent puckered conformations through a planar transition state, with a relatively low energy barrier of about 1.45 kcal/mol. This dynamic process is often referred to as ring-flipping or ring inversion.

Caption: Interconversion of puckered cyclobutane conformations via a planar transition state.

Influence of Substituents on Conformational Equilibrium

The introduction of substituents onto the cyclobutane ring disrupts the energetic equivalence of the two puckered conformations, leading to a conformational preference. The positions on the puckered ring can be classified as either axial or equatorial, analogous to cyclohexane, although the distinction is less pronounced.

  • Axial (a): Bonds that are approximately perpendicular to the mean plane of the ring.

  • Equatorial (e): Bonds that are approximately in the mean plane of the ring.

Monosubstituted Cyclobutanes

In monosubstituted cyclobutanes, the substituent can occupy either an axial or an equatorial position. Generally, the equatorial conformation is favored to minimize steric interactions. The energetic preference for the equatorial position, often quantified as the A-value (ΔG° = -RTlnKeq), is typically smaller than in cyclohexanes due to the less defined axial and equatorial positions. For example, the energy difference between the axial and equatorial conformers of various monosubstituted cyclobutanes has been determined experimentally and computationally.[13]

SubstituentΔG° (ax-eq) (kcal/mol)
-OH1.1
-CH₂OH0.2

Data sourced from a study on the conformational equilibrium of monosubstituted cyclobutanes.[13]

Disubstituted Cyclobutanes

The conformational analysis of disubstituted cyclobutanes is more complex and depends on the substitution pattern (1,2- or 1,3-) and the relative stereochemistry (cis or trans).

1,2-Disubstituted Cyclobutanes:

  • Cis: One substituent is axial, and the other is equatorial (a,e).

  • Trans: Both substituents can be either diaxial (a,a) or diequatorial (e,e). The diequatorial conformation is generally more stable.

1,3-Disubstituted Cyclobutanes:

  • Cis: Both substituents can be either diaxial (a,a) or diequatorial (e,e). The diequatorial conformation is typically favored to avoid unfavorable 1,3-diaxial interactions.[14]

  • Trans: One substituent is axial, and the other is equatorial (a,e).

Interestingly, while the cis isomer is generally more stable for 1,3-disubstituted cyclobutanes to avoid 1,3-diaxial interactions, there are exceptions. For instance, in 1,3-diphenylsulfonylcyclobutane, the trans isomer is found to be more stable, a phenomenon attributed to the nearly planar nature of the ring in this specific case.[14]

Caption: General stability rules for disubstituted cyclobutanes.

Experimental and Computational Techniques for Conformational Analysis

A synergistic approach combining experimental and computational methods is crucial for a comprehensive understanding of cyclobutane conformations.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of cyclobutanes in solution.[13][15] Key parameters include:

  • Chemical Shifts: The chemical shifts of ring protons are sensitive to their axial or equatorial environment.[13]

  • Coupling Constants (J-values): Vicinal (³JHH) and long-range (⁴JHH) proton-proton coupling constants are dependent on the dihedral angle and can be used to determine the puckering angle and the equilibrium between conformers.[13] For example, in some cyclobutanes, a large equatorial-equatorial coupling (⁴Jeq-eq) of about 5 Hz is observed, while the axial-axial coupling (⁴Jax-ax) is close to 0 Hz.[13]

  • Variable Temperature NMR: Studying NMR spectra at different temperatures can provide thermodynamic data (ΔH° and ΔS°) for the conformational equilibrium.[16]

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are invaluable for determining the structures, relative energies, and inversion barriers of cyclobutane conformers.[17][18][19]

Protocol: Determining Conformational Energies of a Substituted Cyclobutane using DFT

  • Structure Building: Construct 3D models of the possible conformers (e.g., axial and equatorial for a monosubstituted cyclobutane).

  • Geometry Optimization: Perform a geometry optimization for each conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G*). This locates the minimum energy structure for each conformer.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Energy Comparison: Compare the calculated Gibbs free energies of the conformers to determine their relative stabilities and the position of the conformational equilibrium.

ComputationalWorkflow start Build 3D Models of Conformers opt Geometry Optimization (e.g., B3LYP/6-31G*) start->opt freq Frequency Calculation opt->freq energy Compare Gibbs Free Energies freq->energy result Determine Relative Stabilities energy->result

Caption: A typical computational workflow for conformational analysis.

Implications for Drug Design and Development

The well-defined, rigid, and three-dimensional nature of the cyclobutane scaffold provides several advantages in drug design.[1][20]

  • Conformational Restriction: Cyclobutanes can lock a molecule into a bioactive conformation, improving potency and selectivity.[1][2]

  • Metabolic Stability: The introduction of a cyclobutane ring can block sites of metabolism, thereby improving a drug's pharmacokinetic profile.[1][2]

  • Scaffold Hopping and Isosterism: 1,3-disubstituted cyclobutanes can serve as non-aromatic bioisosteres for phenyl rings, improving properties like solubility and reducing potential toxicity.[20]

  • Vectorial Orientation of Substituents: The puckered nature of the ring allows for precise spatial arrangement of pharmacophoric groups, enabling optimal interactions with biological targets.[1]

Several marketed drugs incorporate the cyclobutane motif, highlighting its importance in modern medicinal chemistry. For example, the anti-cancer drug carboplatin utilizes a cyclobutane-1,1-dicarboxylate ligand to modulate the reactivity and toxicity of the platinum center.[1]

Conclusion

A thorough understanding of the conformational analysis of substituted cyclobutanes is indispensable for leveraging this versatile scaffold in drug discovery. The interplay of angle and torsional strain dictates the puckered nature of the ring, while the position and nature of substituents govern the conformational equilibrium. By combining experimental techniques like NMR spectroscopy with computational modeling, medicinal chemists can rationally design and synthesize novel cyclobutane-containing molecules with tailored three-dimensional structures and improved pharmacological properties. The continued exploration of cyclobutane chemistry promises to deliver the next generation of innovative therapeutics.

References

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Methodological & Application

Application Note: Stereoselective Synthesis of 2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the stereoselective synthesis of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, a valuable chiral building block in medicinal chemistry. Cyclobutane motifs are integral to many bioactive natural products and pharmaceuticals, where their strained ring system imparts conformational rigidity and unique metabolic profiles.[1][2][3][4] The stereochemical configuration of substituents on the cyclobutane ring is often critical for biological activity.[3] This guide explores several robust synthetic strategies, including Lewis acid-catalyzed [2+2] cycloadditions and organocatalytic functionalization of cyclobutene precursors. Each section provides not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic methodology.

Introduction: The Significance of Chiral Cyclobutanes

The cyclobutane scaffold is a privileged motif in modern drug discovery.[1][3][4] Its inherent ring strain and well-defined three-dimensional structure allow for the precise spatial arrangement of pharmacophoric groups, leading to enhanced potency and selectivity. The target molecule, this compound, exists as four possible stereoisomers. Accessing these isomers in an enantiomerically pure form is crucial for structure-activity relationship (SAR) studies and the development of single-enantiomer drugs.

The primary challenge in synthesizing 1,2-disubstituted cyclobutanes lies in controlling both the relative (cis/trans) and absolute (R/S) stereochemistry of the two contiguous stereocenters.[2][4] This guide details methodologies designed to overcome these challenges, offering reliable pathways to specific stereoisomers.

Strategic Overview of Synthetic Pathways

The construction of stereochemically defined cyclobutanes can be approached through several distinct strategies. The most common and effective methods rely on either building the ring with the desired stereochemistry or modifying a prochiral cyclobutane precursor in an enantioselective manner.

  • [2+2] Cycloaddition: This is a powerful and direct method for forming the four-membered ring. By using chiral auxiliaries, ligands, or catalysts, the facial selectivity of the cycloaddition can be controlled to yield enantioenriched products.[5][6]

  • Enantioselective Functionalization: These methods begin with a prochiral cyclobutane or cyclobutene and introduce the desired stereocenters through a catalyzed reaction, such as a Michael addition or C-H functionalization.[7][8][9]

  • Ring Contraction/Expansion: While less common for this specific target, methods involving the contraction of larger rings (e.g., pyrrolidines) or expansion of smaller ones (e.g., cyclopropanes) can also be employed.[5][10]

This note will focus on the first two strategies as they represent the most direct and well-documented routes to the target compound and its derivatives.

Strategy I: Diastereoselective [2+2] Cycloaddition

A highly effective method for preparing the cyclobutane-1,2-dicarboxylate core involves the Lewis acid-catalyzed [2+2] cycloaddition of a ketene acetal with a fumaric or maleic ester.[11][12] The stereospecific nature of this reaction means that a trans-alkene (fumarate) will yield a trans-cyclobutane, while a cis-alkene (maleate) gives a cis-product.[11] Enantioselectivity is achieved by employing an ester with a chiral auxiliary.

Causality and Experimental Rationale

The role of the Lewis acid (e.g., a dialkylaluminum chloride) is to coordinate to the carbonyl group of the fumarate, lowering its LUMO energy and activating it for nucleophilic attack by the electron-rich ketene acetal. The use of a sterically hindered, non-nucleophilic base can improve yields and allow the reaction to proceed at higher, more industrially viable temperatures (e.g., -20°C instead of -75°C) by scavenging protons that could cause side reactions.[12][13] The chiral auxiliary on the fumarate directs the approach of the ketene acetal to one face of the double bond, establishing the absolute stereochemistry.

G Fumarate Chiral Fumarate (e.g., Di-(R)-pantolactone fumarate) ActivatedComplex Activated Ester-Lewis Acid Complex Fumarate->ActivatedComplex KeteneAcetal Ketene Acetal (e.g., Ketene diethyl acetal) Cycloaddition [2+2] Cycloaddition KeteneAcetal->Cycloaddition LewisAcid Lewis Acid (e.g., iBu₂AlCl) LewisAcid->ActivatedComplex Base Hindered Base (e.g., Ethyldiisopropylamine) Base->Cycloaddition ActivatedComplex->Cycloaddition ProductDiester Chiral Cyclobutane Diester (trans-3,3-Diethoxycyclobutane- 1,2-dicarboxylate) Cycloaddition->ProductDiester Hydrolysis Selective Hydrolysis & Auxiliary Removal ProductDiester->Hydrolysis FinalProduct Target Molecule (trans-isomer) Hydrolysis->FinalProduct

Figure 1: Workflow for [2+2] Cycloaddition.

Protocol 1: Synthesis of trans-3,3-Diethoxycyclobutane-1,2-dicarboxylic Acid Esters

This protocol is adapted from patented industrial processes.[13][14]

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve the chiral fumaric ester (e.g., di-(R)-pantolactone fumarate) (1.0 equiv) in anhydrous toluene (approx. 0.2 M).

  • Activation: Cool the solution to -20 °C. Add a solution of diisobutylaluminum chloride (1.05 equiv) in hexanes dropwise over 15 minutes, maintaining the internal temperature below -15 °C.

  • Base Addition: After stirring for 5 minutes, add ethyldiisopropylamine (0.4 equiv) neat.

  • Cycloaddition: Add ketene diethyl acetal (1.05 equiv) dropwise over 15 minutes, ensuring the temperature does not exceed -15 °C. The reaction mixture will typically turn a darker color.[13]

  • Reaction Monitoring: Stir the mixture at -20 °C for 1-2 hours. Monitor the reaction progress by TLC or GC-MS until the starting fumarate is consumed.

  • Quenching: Pour the cold reaction mixture into a vigorously stirred biphasic solution of n-hexane and saturated aqueous sodium bicarbonate.

  • Workup: Separate the layers. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization to yield the diastereomerically pure diester.

  • Conversion to Target: The resulting diester is then subjected to selective hydrolysis and removal of the chiral auxiliary to yield the target mono-ester carboxylic acid.

ParameterTypical ValueSource
Yield 70-85%[13]
Diastereomeric Excess (de) >87% (up to 93.5:6.5 dr)[13]
Stereochemistry trans configuration from fumarate[11]

Strategy II: Enantioselective Michael Addition to a Cyclobutene

An alternative and highly elegant approach is the enantioselective conjugate addition of a nucleophile to a cyclobutene-1-carboxylate ester. This strategy forges one of the C-C or C-X bonds at the C2 position while setting the stereochemistry in a single catalytic step. While the direct addition of a carboxylate equivalent is challenging, a related sulfa-Michael addition has been demonstrated with excellent control, providing a strong blueprint for this approach.[3][15]

Causality and Experimental Rationale

This reaction relies on a bifunctional acid-base organocatalyst, such as a cinchona-derived squaramide.[3][15] The basic moiety of the catalyst (e.g., the quinuclidine nitrogen) deprotonates the nucleophile, increasing its reactivity. Simultaneously, the acidic moiety (the squaramide N-H groups) hydrogen-bonds to the ester of the cyclobutene, activating it and positioning it within a chiral environment. This dual activation and organization allows the nucleophile to attack one enantiotopic face of the double bond preferentially, leading to high enantioselectivity.

G cluster_cycle Catalytic Cycle Cat Chiral Catalyst (Cat) Cat_NucH Cat • Nuc-H Cat->Cat_NucH NucH Nucleophile (Nuc-H) NucH->Cat_NucH Sub Cyclobutene Ester (Sub) TransitionState [Sub • Cat-H]⁺ • [Nuc]⁻ (Transition State) Sub->TransitionState Cat_Nuc_H [Cat-H]⁺ • [Nuc]⁻ Cat_NucH->Cat_Nuc_H Deprotonation Cat_Nuc_H->TransitionState ProductComplex Product • Cat TransitionState->ProductComplex Michael Addn. ProductComplex->Cat Release Product Enantioenriched Product ProductComplex->Product G Anhydride 3-oxabicyclo[3.2.0]heptane-2,4-dione RingOpening Nucleophilic Acyl Substitution Anhydride->RingOpening Methanol Methanol (MeOH) Methanol->RingOpening Base Triethylamine (Et₃N) Base->RingOpening Intermediate Carboxylate Intermediate RingOpening->Intermediate Workup Acidic Workup (H⁺) Intermediate->Workup Product cis-2-(methoxycarbonyl) cyclobutane-1-carboxylic acid Workup->Product

Sources

[2+2] cycloaddition for 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid via Photochemical [2+2] Cycloaddition

Introduction: The Strategic Value of the Cyclobutane Ring

Cyclobutane motifs are integral structural components in a wide array of biologically active natural products and pharmaceutical agents.[1][2][3] Their inherent ring strain (approximately 26 kcal/mol) provides a unique conformational rigidity and a gateway to diverse chemical transformations, including ring-opening and ring-expansion reactions.[4] Among the synthetic methodologies available for constructing this four-membered ring, the photochemical [2+2] cycloaddition of two olefinic components stands out as the most powerful and frequently utilized strategy.[5][6][7] This approach allows for the creation of complex carbocyclic frameworks from simple, unsaturated precursors in a single, atom-economical step.[8]

This application note provides a detailed protocol for the synthesis of cis-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, a valuable chiral building block, utilizing a two-step sequence initiated by a photochemical [2+2] cycloaddition.

Reaction Principle and Mechanism

The photochemical [2+2] cycloaddition between two alkenes is a non-concerted, stepwise reaction that is thermally forbidden by the Woodward-Hoffmann rules but photochemically allowed.[9][10] The generally accepted mechanism for the cycloaddition of an α,β-unsaturated carbonyl compound (like maleic anhydride) with an alkene proceeds as follows[9]:

  • Photoexcitation: The α,β-unsaturated carbonyl system absorbs ultraviolet (UV) light, promoting an electron from a π bonding orbital to a π* antibonding orbital, resulting in a short-lived singlet excited state (S¹).

  • Intersystem Crossing (ISC): The singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet excited state (T¹).

  • Exciplex and Intermediate Formation: The triplet-state molecule interacts with a ground-state alkene to form an exciplex, which then collapses to a 1,4-diradical intermediate. The regiochemistry of this step is governed by the formation of the more stable diradical.

  • Spin Inversion and Ring Closure: A final spin inversion of the diradical to a singlet state is followed by rapid ring closure to yield the cyclobutane product.

This stepwise mechanism allows for the dissipation of steric strain during bond formation and often preserves the stereochemistry of the starting alkene.[9][10] Our strategy employs the cycloaddition of maleic anhydride with an alkene to form a bicyclic anhydride, which is then regioselectively opened via methanolysis to yield the desired target molecule.

G cluster_0 Part A: Photochemical Cycloaddition cluster_1 Part B: Methanolysis A Maleic Anhydride + Alkene (e.g., Ethylene) B 3-Oxabicyclo[3.2.0]heptane-2,4-dione (Cycloadduct Intermediate) A->B  hν (UV Light)  Acetone (Solvent/Sensitizer) C cis-2-(methoxycarbonyl)cyclobutane- 1-carboxylic acid (Final Product) B->C  Methanol (MeOH)  Triethylamine (Et3N)

Figure 1: Overall experimental workflow for the synthesis.

Detailed Experimental Protocols

Safety Precaution: Photochemical reactions should be conducted in a well-ventilated fume hood using appropriate UV-shielding. Solvents must be properly deoxygenated, as oxygen can quench the excited triplet state and lead to undesired side reactions.

Part A: Synthesis of 3-Oxabicyclo[3.2.0]heptane-2,4-dione (Cycloadduct)

This protocol describes the photochemical [2+2] cycloaddition of maleic anhydride with ethylene.

Materials & Equipment:

  • Maleic Anhydride (99%)

  • Acetone (Spectrophotometric grade), as both solvent and photosensitizer

  • Ethylene gas

  • Nitrogen or Argon gas for deoxygenation

  • Photochemical reactor with a quartz immersion well

  • Medium-pressure mercury lamp (e.g., 450W Hanovia)[11]

  • Dry ice/acetone condenser

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Reactor Setup: Assemble the photochemical reactor. Place a magnetic stir bar in the reaction vessel. If using gaseous ethylene, equip the vessel with a gas inlet tube and a dry ice/acetone condenser to minimize solvent evaporation and prevent ethylene from escaping.

  • Reagent Preparation: Dissolve 10.0 g (0.102 mol) of maleic anhydride in 400 mL of acetone in the reactor vessel.

  • Deoxygenation: Purge the solution with a gentle stream of nitrogen or argon for 30-45 minutes while stirring to remove dissolved oxygen.[12]

  • Reaction Initiation: Turn on the cooling water to the lamp's immersion well and then ignite the mercury lamp. Allow the lamp to warm up for 5-10 minutes.

  • Ethylene Introduction: Begin bubbling ethylene gas through the stirring solution at a steady rate. Maintain a positive pressure of ethylene throughout the reaction.

  • Irradiation: Immerse the lamp in the reaction vessel and continue irradiation with vigorous stirring. The reaction progress can be monitored by TLC or ¹H NMR by observing the disappearance of the maleic anhydride vinyl protons. The reaction is typically complete within 24-48 hours.

  • Work-up: Once the reaction is complete, turn off the lamp and stop the ethylene flow. Allow the solution to cool to room temperature.

  • Purification: Remove the acetone using a rotary evaporator. The resulting crude solid, 3-oxabicyclo[3.2.0]heptane-2,4-dione, is often of sufficient purity for the next step. If necessary, it can be recrystallized from an ethyl acetate/hexane mixture.

Part B: Synthesis of cis-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid

This protocol describes the regioselective ring-opening of the bicyclic anhydride intermediate. A practical synthesis involves the methanolysis of 3-oxabicyclo[3.2.0]heptane-2,4-dione in the presence of triethylamine.[13]

Materials & Equipment:

  • 3-Oxabicyclo[3.2.0]heptane-2,4-dione (from Part A)

  • Methanol (Anhydrous)

  • Triethylamine (Et₃N)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the crude 3-oxabicyclo[3.2.0]heptane-2,4-dione (assuming quantitative yield from 0.102 mol starting material) in 100 mL of anhydrous methanol.

  • Base Addition: Cool the solution in an ice bath and add 14.2 mL (0.102 mol) of triethylamine dropwise with stirring.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Solvent Removal: Remove the methanol and triethylamine under reduced pressure using a rotary evaporator.

  • Acidification and Extraction: Dissolve the resulting residue in 100 mL of water and cool in an ice bath. Carefully acidify the aqueous solution to pH 2 with 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the final product, cis-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, typically as a colorless oil or low-melting solid.

Data Presentation and Characterization

Table 1: Summary of Reaction Parameters and Expected Results

ParameterPart A: CycloadditionPart B: Methanolysis
Key Reagents Maleic Anhydride, Ethylene3-Oxabicyclo[3.2.0]heptane-2,4-dione, Methanol
Solvent AcetoneMethanol
Temperature Ambient (cooled by lamp)Room Temperature
Reaction Time 24-48 hours12-16 hours
Typical Yield >80%>90%
Product Purity HighHigh after extraction

Expected Characterization Data for cis-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid:

  • ¹H NMR: Resonances corresponding to the cyclobutane ring protons (aliphatic region), a methyl ester singlet (~3.7 ppm), and a broad carboxylic acid proton singlet (>10 ppm).

  • ¹³C NMR: Signals for the cyclobutane carbons, two distinct carbonyl carbons (one for the ester, one for the carboxylic acid), and a methoxy carbon.

  • IR Spectroscopy: Disappearance of the C=C absorption from the starting material.[12] Appearance of a broad O-H stretch (~3300-2500 cm⁻¹) for the carboxylic acid and two strong C=O stretches (~1735 cm⁻¹ for the ester and ~1700 cm⁻¹ for the acid).

  • Mass Spectrometry (ESI-): [M-H]⁻ ion corresponding to the calculated molecular weight (C₇H₁₀O₄ = 158.15 g/mol ).[14]

Troubleshooting and Scientific Insights

  • Low Cycloaddition Yield: The most common cause is the presence of oxygen, which quenches the triplet excited state. Ensure thorough deoxygenation of the solvent before and during the reaction. Using a photosensitizer like acetone or benzophenone is crucial if the alkene itself has poor UV absorption.[15]

  • Regioselectivity: In more complex systems (i.e., not using a symmetrical alkene like ethylene), the formation of regioisomers ("head-to-head" vs. "head-to-tail") is possible.[2] The regiochemical outcome is dictated by the stability of the 1,4-diradical intermediate.

  • Stereoselectivity: The use of a cyclic dienophile like maleic anhydride enforces a cis-fusion in the bicyclic intermediate. The subsequent methanolysis preserves this stereochemistry, leading selectively to the cis-disubstituted cyclobutane product. For intermolecular reactions with acyclic alkenes, mixtures of stereoisomers can sometimes form.[9][16]

  • Alternative Methods: While photochemical methods are prevalent, thermal [2+2] cycloadditions are also possible, particularly with activated substrates like ketenes.[17] Additionally, transition-metal catalysis, for instance with copper(I) or gold(I) complexes, can facilitate [2+2] cycloadditions under milder conditions, sometimes using visible light.[7][18]

Conclusion

The photochemical [2+2] cycloaddition is a cornerstone of synthetic organic chemistry for accessing the cyclobutane core. The protocol described herein provides a reliable and efficient pathway to cis-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, a versatile building block for further synthetic elaboration in drug discovery and materials science. By understanding the underlying mechanistic principles and key experimental parameters, researchers can effectively leverage this powerful reaction to achieve their synthetic goals.

References

  • (PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - ResearchGate. Available at: [Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC - NIH. Available at: [Link]

  • Enone–alkene cycloadditions - Wikipedia. Available at: [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews - ACS Publications. Available at: [Link]

  • [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses - RSC Publishing. Available at: [Link]

  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - NIH. Available at: [Link]

  • Regio control in [2+2] photocycloaddition. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Enantioselective Synthesis of Cyclobutenes by Intermolecular [2+2] Cycloaddition with Non-C2 Symmetric Digold Catalysts | Journal of the American Chemical Society. Available at: [Link]

  • [2 + 2] photocycloaddition. Available at: [Link]

  • A Simple [2 + 2] Photocycloaddition Reaction that Proceeds in an NMR Tube Illuminated by Daylight | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Role of anions in the synthesis of cyclobutane derivatives via [2 + 2] cycloaddition reaction in the solid state and their isomerization in solution - PubMed. Available at: [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews - ACS Publications. Available at: [Link]

  • Stereochemistry of [2 + 2] photocycloaddition of cyclic enones to alkenes: structural and mechanistic considerations in formation of trans-fused cycloadducts | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Anion-controlled stereoselective synthesis of cyclobutane derivatives by solid-state [2 + 2] cycloaddition reaction of the salts of trans-3-(4-pyridyl) acrylic acid - PubMed. Available at: [Link]

  • Photochemical [2+2] cycloadditions. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • 1.2: Cycloaddition Reactions - Chemistry LibreTexts. Available at: [Link]

  • 2-(Methoxycarbonyl)cyclobutanecarboxylic acid | C7H10O4 | CID 281891 - PubChem. Available at: [Link]

  • [2+2] Photochemical Cycloaddition in Organic Synthesis | Request PDF - ResearchGate. Available at: [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Cyclobutane Synthesis - Andrew G Myers Research Group. Available at: [Link]

Sources

Application Notes & Protocols: C-H Functionalization Approaches to Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The cyclobutane motif is a privileged scaffold in medicinal chemistry and materials science, prized for its ability to impart unique conformational constraints and metabolic stability. Traditional synthetic routes, such as [2+2] cycloadditions, often face challenges in controlling stereochemistry and substitution patterns. C–H functionalization has emerged as a transformative strategy, enabling the direct conversion of ubiquitous C–H bonds into valuable C–C or C-heteroatom bonds with high precision and efficiency.[1][2] This guide provides an in-depth exploration of modern C–H functionalization strategies for synthesizing and elaborating cyclobutane cores, offering field-proven insights, detailed protocols, and mechanistic rationale to empower researchers in this dynamic field. We will delve into directing group-assisted palladium-catalyzed reactions, catalyst-controlled rhodium-carbene insertions, and innovative photoredox-mediated transformations.

The Strategic Advantage of C–H Functionalization in Cyclobutane Synthesis

The logic of C–H functionalization fundamentally alters the retrosynthetic analysis of complex molecules. Instead of relying on pre-functionalized starting materials, this approach treats C–H bonds as latent functional groups, offering significant benefits in atom, step, and redox economy.[1] For the synthesis of complex cyclobutanes, particularly those found in natural products, this paradigm shift provides powerful solutions to longstanding challenges in stereocontrol.[2][3]

This guide is structured around three dominant strategies that leverage distinct catalytic systems to achieve precise control over reactivity and selectivity.

  • Directed C–H Functionalization: Utilizes a directing group covalently attached to the substrate to guide a transition metal catalyst to a specific C(sp³)–H bond.

  • Catalyst-Controlled C–H Functionalization: Employs a catalyst with a tailored ligand sphere to differentiate between electronically and sterically similar C–H bonds without a directing group.

  • Photoredox and Radical-Mediated Approaches: Harnesses the energy of visible light to generate radical intermediates that engage in novel cyclobutane-forming cascades.

Palladium-Catalyzed Directed C(sp³)–H Functionalization

The use of directing groups to achieve site-selective C–H activation is a cornerstone of modern synthetic chemistry. In the context of cyclobutanes, palladium catalysis, particularly leveraging the 8-aminoquinoline (AQ) directing group developed by Daugulis, has proven exceptionally effective for installing aryl and other functionalities with exquisite diastereocontrol.[1][2]

Causality and Mechanism

The success of this approach hinges on the formation of a stable five-membered palladacycle intermediate. The directing group, such as an 8-aminoquinoline amide, coordinates to the Pd(II) center, positioning it in close proximity to a specific C–H bond on the cyclobutane ring. C–H activation typically proceeds via a concerted metalation-deprotonation (CMD) pathway, which is often the turnover-limiting step. The resulting Pd(II)-alkyl intermediate then undergoes oxidative addition with a coupling partner (e.g., an aryl halide) to form a Pd(IV) species, followed by C–C bond-forming reductive elimination to furnish the product and regenerate the active Pd(II) catalyst.[2]

a pd2 Pd(II) Precatalyst complex1 Substrate-DG-Pd(II) Complex pd2->complex1 + Substrate-DG cmd Palladacycle Intermediate (via CMD) complex1->cmd C–H Activation (CMD) pd4 Pd(IV) Intermediate cmd->pd4 + R–X (Oxidative Addition) inv1 pd4->inv1 Reductive Elimination product Functionalized Product inv1->complex1 Catalyst Regeneration inv1->product inv2

Figure 1. Generalized catalytic cycle for Pd(II/IV)-mediated directed C–H functionalization.

Application Protocol 1: Diastereoselective Bis-Arylation of a Cyclobutane Carboxamide

This protocol is based on seminal work demonstrating the power of the 8-aminoquinoline directing group to control functionalization on a four-membered ring, achieving high yield and stereoselectivity.[1][2] This method is particularly effective for creating all-cis substituted cyclobutanes.

Rationale: The rigid conformation of the palladacycle intermediate shields one face of the cyclobutane ring, forcing the incoming aryl group to add to the opposite face. When applied sequentially, this results in the formation of a single, all-cis diastereomer. The choice of an N,N-bidentate directing group like 8-aminoquinoline is critical for forming a stable chelate with palladium, which is necessary for efficient C(sp³)–H activation.

Reagent/MaterialM.W.Amount (mmol)Eq.Mass/Volume
Cyclobutane-AQ Substrate (28)-0.201.0-
Iodobenzene204.010.502.5102 mg
Palladium(II) Acetate (Pd(OAc)₂)224.500.020.14.5 mg
K₂CO₃138.210.603.082.9 mg
Mesitylenic Acid164.190.201.032.8 mg
Toluene---2.0 mL

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried 4 mL screw-cap vial equipped with a magnetic stir bar, add the cyclobutane-AQ substrate (1.0 eq), Pd(OAc)₂ (0.1 eq), K₂CO₃ (3.0 eq), and mesitylenic acid (1.0 eq).

  • Reagent Addition: Evacuate and backfill the vial with nitrogen gas three times. Add toluene (0.1 M), followed by iodobenzene (2.5 eq) via syringe.

  • Reaction Execution: Seal the vial tightly with a Teflon-lined cap and place it in a preheated oil bath or heating block at 120 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter it through a pad of Celite, washing the pad with additional ethyl acetate (2 x 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the bis-arylated cyclobutane product.

Field Insights & Troubleshooting:

  • Mono- vs. Bis-arylation: Controlling the stoichiometry of the aryl halide is crucial. Using ~1.0 equivalent can lead to a statistical mixture of starting material, mono-arylated, and bis-arylated products, as the second C–H arylation often occurs at a similar rate to the first.[2]

  • Oxidant/Base: The choice of base and additives can be critical. Carbonates are common, and the carboxylic acid additive is thought to facilitate the C–H activation step by acting as a proton shuttle in the CMD mechanism.

  • Substrate Scope: This methodology is robust, tolerating a range of electron-rich and electron-poor aryl iodides.[2]

Catalyst-Controlled Regiodivergent C–H Functionalization

A more advanced strategy bypasses the need for a directing group, instead relying on the catalyst's intrinsic properties to control which C–H bond is functionalized. Rhodium(II) catalysis, particularly for C–H insertion reactions with diazo compounds, is a prime example of this powerful approach.[4][5]

Causality and Mechanism

The reaction is initiated by the formation of a highly reactive rhodium-carbene intermediate from a diazo compound precursor. This electrophilic species then undergoes an intermolecular C–H insertion into a C–H bond of the cyclobutane substrate. The remarkable feature of this chemistry is that the regioselectivity of the insertion (e.g., at the C1 vs. C3 position of a substituted cyclobutane) can be dictated by the steric and electronic properties of the chiral ligands adorning the dirhodium core.[4][6] By simply changing the catalyst, one can access different constitutional isomers from the same starting material.

b rh2 Rh₂(L)₄ Catalyst carbene Rh(II)-Carbene Intermediate rh2->carbene + R¹CHN₂ - N₂ diazo R¹CHN₂ (Diazo Cmpd) inv1 carbene->inv1 + Substrate (C–H Insertion) substrate Cyclobutane Substrate product Functionalized Product inv1->rh2 Regeneration inv1->product inv2

Figure 2. Simplified catalytic cycle for Rh(II)-catalyzed carbene C–H insertion.

Application Protocol 2: Regiodivergent Functionalization of Phenylcyclobutane

This protocol, adapted from the work of Davies and co-workers, showcases how catalyst selection enables access to either 1,1- or cis-1,3-disubstituted cyclobutanes.[4][5]

Rationale: The choice between C1 (tertiary, benzylic) and C3 (secondary, methylene) C–H insertion is a subtle balance of sterics and electronics. A sterically bulky catalyst, such as Rh₂(S-PTAD)₄, disfavors approach at the more hindered C1 position, leading to selective insertion at the remote C3 methylene C–H bond. Conversely, a less hindered catalyst like Rh₂(OAc)₄ allows the electronically favored insertion at the benzylic C1 position to dominate.

ParameterProtocol 2A: 1,1-DisubstitutionProtocol 2B: cis-1,3-Disubstitution
Target Product 1-Phenyl-1-alkyl-cyclobutanecis-1-Phenyl-3-alkyl-cyclobutane
Catalyst Rh₂(OAc)₄Rh₂(S-PTAD)₄
Catalyst Loading 1 mol %1 mol %
Phenylcyclobutane1.0 mmol (1.0 eq)1.0 mmol (1.0 eq)
Diazo Compound1.2 mmol (1.2 eq)1.2 mmol (1.2 eq)
Solvent (DCM)5.0 mL5.0 mL
Temperature23 °C23 °C

Step-by-Step Methodology (General):

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add phenylcyclobutane (1.0 eq) and the chosen Rh(II) catalyst (0.01 eq).

  • Reagent Addition: Dissolve the reagents in dichloromethane (DCM, to 0.2 M).

  • Slow Addition: Using a syringe pump, add a DCM solution of the diazo compound (1.2 eq) to the reaction mixture over a period of 4-6 hours. Note: Slow addition is critical to maintain a low concentration of the diazo compound, minimizing side reactions like carbene dimerization.

  • Reaction Execution: Allow the reaction to stir at 23 °C for an additional 1-2 hours after the addition is complete.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired substituted cyclobutane isomer.

Comparative Data:

CatalystTarget PositionProductRegioselectivity (C1:C3)YieldReference
Rh₂(OAc)₄C1 (Benzylic)1,1-disubstituted>20 : 1High[4]
Rh₂(S-PTAD)₄C3 (Methylene)cis-1,3-disubstituted1 : >20High[4]

Photoredox and Radical-Mediated Approaches

Visible-light photoredox catalysis offers a powerful platform for generating radical intermediates under exceptionally mild conditions, enabling transformations that are difficult to achieve via traditional thermal methods.[7] For cyclobutane synthesis, these strategies often involve strain-release mechanisms of highly constrained precursors like bicyclo[1.1.0]butanes (BCBs).[8]

Causality and Mechanism

The process begins with the excitation of a photocatalyst (e.g., an Ir or Ru complex) by visible light. The excited-state photocatalyst can then engage in a single-electron transfer (SET) event with a substrate, such as an α-silylamine, to generate a radical cation.[8] This intermediate readily fragments to produce a nucleophilic α-aminoalkyl radical. This radical adds to the highly strained central bond of a BCB, triggering a ring-opening to form a cyclobutyl radical, which can then participate in further designed cascade reactions.

c cluster_0 Photoredox Cycle cluster_1 Radical Cascade pc PC pc_star PC* pc->pc_star (Visible Light) pc_red PC⁻ pc_star->pc_red SET donor Radical Precursor (D) pc_red->pc SET donor_rad Radical (D•) donor->donor_rad cyclobutyl_rad Cyclobutyl Radical donor_rad->cyclobutyl_rad + BCB (Strain Release) bcb BCB product Final Product cyclobutyl_rad->product Rearrangement/ Trapping

Figure 3. Conceptual workflow for photoredox-catalyzed strain-release functionalization of BCBs.

Application Protocol 3: Photoredox Radical Strain-Release/[4][4]-Rearrangement Cascade

This protocol describes a modern method to access densely functionalized 1,1,3-trisubstituted cyclobutanes containing a valuable amino acid scaffold.[7][8]

Rationale: This strategy cleverly combines photoredox-initiated radical generation with the strain energy of BCBs. α-Silylamines are excellent radical precursors due to their low oxidation potentials.[8] The key step is the addition of the generated α-aminoalkyl radical to the BCB, which triggers a ring-opening to a cyclobutyl radical. This intermediate is perfectly poised to undergo a[4][4]-rearrangement, driven by the formation of a stable silyl enol ether, to deliver the final, highly substituted cyclobutane product.

Reagent/MaterialM.W.Amount (mmol)Eq.Mass/Volume
Bicyclo[1.1.0]butane (BCB)-0.101.0-
α-Silylamine-0.151.5-
fac-Ir(ppy)₃654.780.0010.010.65 mg
Dioxane---1.0 mL
Light Source---Blue LED (450 nm)

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-filled glovebox, add fac-Ir(ppy)₃ (0.01 eq) to a 4 mL vial. Prepare a stock solution of the BCB (1.0 eq) and the α-silylamine (1.5 eq) in dioxane (to 0.1 M).

  • Reagent Addition: Add the stock solution to the vial containing the photocatalyst. Seal the vial with a screw cap.

  • Reaction Execution: Remove the vial from the glovebox and place it approximately 5-10 cm from a blue LED strip. Irradiate the reaction mixture with stirring at room temperature for 12 hours. A small fan may be used to maintain ambient temperature.

  • Workup: After 12 hours, turn off the light and concentrate the reaction mixture directly under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the polysubstituted cyclobutane product.

Field Insights & Troubleshooting:

  • Degassing: While setting up in a glovebox is ideal, rigorous degassing of the solvent via freeze-pump-thaw cycles (x3) can be a viable alternative to prevent quenching of the excited-state photocatalyst by oxygen.

  • Light Source: The choice of photocatalyst and light source are linked. fac-Ir(ppy)₃ absorbs strongly in the blue region of the spectrum, making common blue LEDs highly effective.

  • BCB Stability: Bicyclo[1.1.0]butanes are highly strained and can be sensitive. They should be handled under an inert atmosphere and stored at low temperatures.

Comparative Summary and Future Outlook

The choice of C–H functionalization strategy for cyclobutane synthesis depends heavily on the desired substitution pattern and the nature of the starting material.

StrategySelectivity ControlKey AdvantagesKey Limitations
Directed Pd-Catalysis Substrate-controlled (via DG)High diastereoselectivity; predictable outcomes; broad scope for arylation/alkenylation.Requires installation and removal of directing group; often limited to positions proximal to the DG.
Non-Directed Rh-Catalysis Catalyst-controlledAccess to different regioisomers from one substrate; avoids DG synthesis; high turnover numbers.Requires synthesis of diazo precursors; can be sensitive to substrate electronics.
Photoredox/Radical Reagent/Precursor-controlledExceptionally mild conditions; accesses novel reactivity cascades; high functional group tolerance.Often relies on specialized, high-energy precursors (e.g., BCBs); can have complex reaction pathways.

Outlook: The field continues to advance at a rapid pace. Key future directions include the development of more efficient and enantioselective catalytic systems, particularly for remote C–H functionalization.[9][10] The application of these methods to the late-stage functionalization of complex drug candidates is also a major focus, as it offers a powerful way to rapidly generate analogues and explore structure-activity relationships. As our mechanistic understanding deepens, we can expect the design of new catalysts and reaction pathways that will further expand the synthetic chemist's toolkit for creating these valuable four-membered rings.

References

  • Title: Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic - Baran Lab Source: ProQuest Dissertations & Theses URL
  • Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: The Journal of Organic Chemistry, 2014 URL: [Link]

  • Title: Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes Source: Chem, 2020 URL: [Link]

  • Title: Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Cyclobutanes Source: Chem, 2020 URL: [Link]

  • Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: The Journal of Organic Chemistry, 2014 URL: [Link]

  • Title: Pd(II)-Catalyzed Enantioselective C(sp3)–H Arylation of Cyclopropanes and Cyclobutanes Guided by Tertiary Alkylamines Source: Journal of the American Chemical Society, 2021 URL: [Link]

  • Title: Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles Source: Journal of the American Chemical Society, 2025 URL: [Link]

  • Title: Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[4][4]-rearrangement cascade Source: Chemical Science, 2025 URL: [Link]

  • Title: Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes Source: Chem, 2020 URL: [Link]

  • Title: Transition‐metal‐catalyzed C−H functionalization of cyclobutanes. Source: ResearchGate, 2021 URL: [Link]

  • Title: Pd(II)-catalyzed enantioselective C(sp3)–H arylation of cyclopropanes and cyclobutanes guided by tertiary alkylamines. Source: ChemRxiv, 2021 URL: [Link]

  • Title: Applications of C-H Functionalization Logic to Cyclobutane Synthesis Source: ResearchGate, 2013 URL: [Link]

  • Title: Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[4][4]-rearrangement cascade Source: Chemical Science, 2025 URL: [Link]

  • Title: Cp∗Rh(III)-catalyzed enantioselective C(sp3)–H amidation of azine-linked cyclobutanes Source: ResearchGate, 2023 URL: [Link]

  • Title: Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes Source: Angewandte Chemie International Edition, 2023 URL: [Link]

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Application Note: High-Resolution Purification of cis/trans 2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid by Acid-Modified Normal-Phase Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, a valuable cyclobutane-containing building block in medicinal chemistry and materials science. The primary challenge in the purification of this compound is the separation of its cis and trans geometric isomers, which often exhibit very similar physical properties. This guide details a robust method using normal-phase flash column chromatography on silica gel, with a critical focus on mobile phase modification to achieve high-resolution separation and prevent common issues like peak tailing. The methodologies are designed for researchers, chemists, and drug development professionals seeking a reliable and scalable purification strategy.

Introduction and Core Challenge

This compound is a bifunctional molecule featuring both a carboxylic acid and a methyl ester. This structure makes it a versatile intermediate for introducing the cyclobutane scaffold into larger molecules, a motif of increasing interest in drug discovery for its ability to impart favorable conformational constraints.[1]

The synthesis of this compound typically yields a mixture of two geometric isomers: cis and trans. These isomers, while structurally similar, can lead to different biological activities or material properties in the final product. Consequently, their effective separation is often a critical step. The core challenge lies in their subtle differences in polarity, making separation by standard chromatographic techniques non-trivial.

This guide addresses this challenge directly by explaining the underlying principles of separation and providing a validated, step-by-step protocol that ensures high purity and resolution.

The Principle of Separation: Exploiting Isomeric Polarity

The successful separation of the cis and trans isomers hinges on exploiting the small but significant difference in their net molecular dipole moments.

  • trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid: In the trans configuration, the polar carboxylic acid and methoxycarbonyl groups are on opposite sides of the cyclobutane ring. This arrangement leads to a partial cancellation of their individual bond dipoles, resulting in a lower overall molecular polarity.

  • cis-2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid: In the cis configuration, both polar groups are on the same face of the ring. Their bond dipoles are additive, creating a larger net molecular dipole moment and making the cis isomer significantly more polar than the trans isomer.

In normal-phase chromatography, the stationary phase (silica gel) is highly polar, while the mobile phase is relatively non-polar.[2] A compound's retention is directly proportional to its polarity. Therefore, the more polar cis isomer will interact more strongly with the polar Si-OH groups on the silica surface, resulting in a longer retention time. The less polar trans isomer will interact more weakly and elute from the column first.

G cluster_column Silica Gel Stationary Phase silica_surface Si-O-H ... Si-O-H ... Si-O-H trans_isomer trans Isomer (Less Polar) trans_isomer->silica_surface Weak Interaction (Elutes First) cis_isomer cis Isomer (More Polar) cis_isomer->silica_surface Strong H-Bonding Interaction (Elutes Second)

Figure 1: Separation mechanism of cis/trans isomers on a polar stationary phase.

A secondary, but critical, aspect is managing the acidity of the carboxylic acid. On a standard silica gel surface, the acidic proton can engage in variable interactions, and a fraction of the analyte may deprotonate to its carboxylate form. This mixture of protonated and deprotonated species chromatographs poorly, leading to significant peak broadening or "tailing". To suppress this deprotonation and ensure a single, well-behaved analyte species, the mobile phase must be acidified.[3][4] Adding a small amount (0.1-1%) of a volatile acid like acetic acid or formic acid forces the equilibrium to the protonated, neutral form of the carboxylic acid, resulting in sharp, well-resolved peaks.[5][6]

Part A: Method Development with Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, it is imperative to develop an optimal solvent system using TLC. The goal is to find a mobile phase composition that provides good separation between the two isomers and moves the less polar trans isomer to an Rf (retention factor) of approximately 0.25-0.35.[7] This Rf value ensures the compound will elute from the column in a reasonable volume without being too close to the solvent front.

Experimental Protocol: TLC Analysis
  • Prepare Eluent Systems: Prepare a few different mobile phase systems for screening. A good starting point is a mixture of a non-polar solvent (Hexanes or Petroleum Ether) and a polar solvent (Ethyl Acetate). See Table 1 for suggestions. To each prepared eluent, add 0.5% by volume of glacial acetic acid .

  • Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the chamber is saturated with solvent vapors. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots. As the target compounds may not be UV-active, staining is often required. A potassium permanganate (KMnO₄) stain is effective for this class of compounds.

  • Analyze and Optimize: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The lower spot will be the cis isomer, and the upper spot will be the trans isomer. Adjust the ratio of polar to non-polar solvent until the Rf of the upper (trans) spot is in the target range of 0.25-0.35 and there is clear baseline separation from the lower (cis) spot.

PolarityNon-Polar ComponentPolar ComponentRecommended Starting RatioNotes
LowHexanesDiethyl Ether90:10Good for resolving less polar compounds.
MediumHexanes Ethyl Acetate 70:30 Often the optimal system for this separation.
HighDichloromethaneMethanol95:5Use with caution; methanol >10% can dissolve silica.[8]
Table 1: Recommended starting solvent systems for TLC analysis. All systems should be modified with 0.5% acetic acid.

Part B: Detailed Protocol for Flash Column Chromatography

This protocol assumes a standard glass flash chromatography setup. The amount of silica gel should be approximately 50-100 times the mass of the crude material to be purified (e.g., 50-100 g of silica for 1 g of crude product).[6]

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Method Development Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack DryLoad 4. Prepare Dry Load Sample Pack->DryLoad Load 5. Load Sample DryLoad->Load Elute 6. Elute with Mobile Phase (Gradient) Load->Elute Collect 7. Collect Fractions Elute->Collect Analyze 8. Analyze Fractions by TLC Collect->Analyze Combine 9. Combine Pure Fractions Analyze->Combine Evap 10. Evaporate Solvent Combine->Evap Pure_Products Pure_Products Evap->Pure_Products Yields Pure trans and cis Isomers

Figure 2: General workflow for the purification of this compound.

Column Preparation
  • Select Column: Choose a glass column of the appropriate diameter for the amount of silica gel being used.[6]

  • Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate + 0.5% Acetic Acid) to form a free-flowing slurry.

  • Pack Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand. Pour the silica slurry into the column. Use gentle air pressure and tap the side of the column to ensure even packing and remove air bubbles.

  • Equilibrate: Once packed, add a protective layer of sand on top of the silica bed. Run 1-2 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated. Do not let the solvent level drop below the top of the sand.

Sample Preparation and Dry Loading

Dry loading is strongly recommended to achieve the best resolution for closely eluting isomers.[6][9]

  • Dissolve the crude material in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (2-3 times the mass of the crude material) to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder as an even layer on top of the sand in the packed column.

Elution and Fraction Collection

A shallow gradient elution is often superior to an isocratic elution for separating isomers.

  • Begin Elution: Carefully add the mobile phase to the column. Start with a solvent system slightly less polar than the one identified by TLC (e.g., if 70:30 Hex:EtOAc was optimal on TLC, start the column with 80:20 Hex:EtOAc).

  • Apply Pressure: Use gentle, steady air pressure to achieve a consistent flow rate.

  • Collect Fractions: Collect fractions continuously in test tubes. A general rule is to collect fractions with a volume equal to about half the mass of the silica gel in grams (e.g., 25 mL fractions for a 50 g column).[6]

  • Increase Polarity (Gradient): As the column runs, gradually increase the polarity of the mobile phase. For example, after 4-5 column volumes, switch to a 75:25 mixture, then to the 70:30 mixture identified by TLC. This slow increase helps to move the more polar cis isomer off the column while ensuring it is well-separated from the trans isomer.

Post-Purification Analysis
  • TLC of Fractions: Spot every few fractions onto a TLC plate. Develop and visualize the plate as described in Part A.

  • Combine Fractions: Identify the fractions containing only the pure upper spot (trans isomer) and combine them. Separately, identify and combine the fractions containing only the pure lower spot (cis isomer). Fractions containing a mixture of both can be combined and re-purified if necessary.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator. The added acetic acid is volatile and will be removed under vacuum. The result will be the isolated, pure isomers.

Troubleshooting

ProblemProbable Cause(s)Solution(s)
Streaking/Tailing Spots Insufficient acid in the mobile phase.Ensure 0.5-1% acetic or formic acid is added to the eluent for both TLC and column chromatography.[4][6]
Poor Isomer Separation Mobile phase is too polar; Column overloaded; Sample band was too diffuse.Use a less polar mobile phase (lower Rf). Use a higher silica-to-sample ratio. Use the dry loading technique for a tighter initial band.[6][9]
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (ethyl acetate) in your mobile phase.
Cracked Silica Bed Column packed unevenly or ran dry; Heat generated by solvent interaction.Pack the column carefully as a slurry. Never let the solvent level drop below the top of the silica. For large columns, pre-wetting the silica can dissipate heat.

References

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  • Welch Materials, "Mobile Phase Selection in Method Development: How to Optimize." [Link]

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  • LCGC International, "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography." [Link]

  • LCGC International, "Shape Selectivity in Reversed-Phase Liquid Chromatography." [Link]

  • Nacalai Tesque, Inc., "HPLC Column for Structual Isomers." [Link]

  • Quora, "How to choose a mobile phase in HPLC." [Link]

  • SIELC Technologies, "Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column." [Link]

  • PubMed Central (PMC), "Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography." [Link]

  • SIELC Technologies, "HPLC Separation of Carboxylic Acids." [Link]

  • ACS Publications, The Journal of Organic Chemistry, "Applications of C–H Functionalization Logic to Cyclobutane Synthesis." [Link]

  • Biotage, "Very polar compound purification using aqueous normal-phase flash column chromatography." [Link]

  • University of Rochester, Department of Chemistry, "Chromatography: Solvent Systems For Flash Column." [Link]

  • ACS Publications, Journal of Agricultural and Food Chemistry, "HPLC Separation of Geometric Carotene Isomers Using a Calcium Hydroxide Stationary Phase." [Link]

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Application Notes and Protocols for the Crystallization of 2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereoisomeric Purity in Drug Development

In the landscape of modern drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Geometric isomers, such as the cis and trans forms of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, can exhibit markedly different pharmacological, toxicological, and metabolic profiles. The cyclobutane ring, a "bioisostere" for phenyl rings and other functionalities, is an increasingly common scaffold in medicinal chemistry. Consequently, the ability to isolate and characterize the individual cis and trans isomers of substituted cyclobutanes like this compound is a critical step in the synthesis of novel therapeutics. This document provides a detailed guide to the principles and practices of separating these isomers through crystallization, a cornerstone technique in chemical purification.

Underlying Principles: Exploiting Physicochemical Divergence of Isomers

The separation of cis and trans isomers by crystallization hinges on their distinct physical properties, which arise from their different molecular shapes and symmetries.

  • Polarity and Dipole Moment: The cis isomer, with both the carboxylic acid and methoxycarbonyl groups on the same face of the cyclobutane ring, generally possesses a greater net dipole moment compared to the trans isomer, where the dipoles of the functional groups are opposed and may partially or fully cancel out. This difference in polarity influences solubility in various solvents.

  • Molecular Packing and Melting Point: The more symmetrical trans isomer often packs more efficiently into a crystal lattice, leading to stronger intermolecular forces and, consequently, a higher melting point and lower solubility in a given solvent compared to the less symmetrical cis isomer.[1][2] This is a general trend observed for many acyclic and cyclic isomers. For the parent diacid, cis-cyclobutane-1,2-dicarboxylic acid has a melting point of 133-139 °C, while the trans isomer melts at 131 °C.[3][4] While this is an exception to the general rule, it highlights the necessity of empirical determination for each specific compound.

  • Solubility: The interplay of polarity and crystal lattice energy governs the solubility of each isomer. A solvent that accentuates the solubility difference between the two isomers is ideal for fractional crystallization. Generally, the less soluble isomer will crystallize first from a supersaturated solution upon cooling.

Analytical Characterization of Isomers

Unequivocal differentiation between the cis and trans isomers is essential for monitoring the purification process. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR Spectroscopy: The chemical shifts and coupling constants of the cyclobutane ring protons are highly sensitive to the relative stereochemistry. In the trans isomer, the protons on the carbons bearing the substituents will have a different coupling constant (J-value) to each other compared to the cis isomer. For the parent trans-cyclobutane-1,2-dicarboxylic acid, the proton signals for the CH groups appear at approximately 3.45 ppm, while the methylene protons are observed around 2.17 ppm.[1] The specific shifts for the title monoesters will differ but will show characteristic patterns for each isomer.

  • ¹³C NMR Spectroscopy: The number of unique carbon signals can also differentiate the isomers, depending on their molecular symmetry.

Experimental Protocols

The following protocols are designed as a comprehensive guide for the separation of a mixture of cis- and trans-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid via fractional crystallization.

Protocol 1: Solvent Screening for Optimal Crystallization

Objective: To identify a suitable solvent or solvent system that provides a significant difference in solubility between the cis and trans isomers.

Materials:

  • Mixture of cis- and trans-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid

  • A range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, water)

  • Small test tubes or vials

  • Heating apparatus (hot plate or oil bath)

  • Cooling apparatus (ice bath)

Procedure:

  • Place a small, known amount of the isomer mixture into several separate test tubes.

  • To each tube, add a different solvent dropwise while gently warming and agitating until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the solutions to cool slowly to room temperature, and then place them in an ice bath to induce crystallization.

  • Observe the amount of precipitate in each tube. A solvent that results in a significant amount of crystalline solid upon cooling is a good candidate.

  • Analyze the crystalline material and the remaining solute in the mother liquor by NMR to determine the extent of isomer enrichment in each phase.

Expected Outcome: A solvent will be identified where one isomer is significantly less soluble than the other at reduced temperatures. For dicarboxylic acids, solvent systems like toluene/petroleum ether or aqueous alcohols are often effective.[5]

Protocol 2: Fractional Crystallization for the Isolation of the trans Isomer

Based on the general principle that trans isomers are often less soluble, this protocol aims to isolate the trans isomer first.

Materials:

  • Mixture of cis- and trans-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid

  • Optimal solvent identified in Protocol 1

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Reflux condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the isomer mixture in the minimum amount of the chosen hot solvent in an Erlenmeyer flask fitted with a reflux condenser.

  • Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of well-defined crystals, insulate the flask to slow the cooling process.

  • As the solution cools, the less soluble trans isomer should begin to crystallize.

  • Once the solution has reached room temperature and crystal formation appears to have ceased, cool the flask further in an ice bath for at least 30 minutes to maximize the yield of the crystalline product.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble cis isomer.

  • Dry the crystals under vacuum.

  • Analyze a small sample of the crystals and the mother liquor by NMR to determine the isomeric purity.

  • To further purify the trans isomer, repeat the recrystallization process with the crystalline material.

Protocol 3: Isolation of the cis Isomer from the Mother Liquor

Objective: To recover the more soluble cis isomer from the mother liquor obtained in Protocol 2.

Procedure:

  • Combine the mother liquor and the cold solvent washings from the filtration step in Protocol 2.

  • Reduce the volume of the solvent by rotary evaporation.

  • Cool the concentrated solution in an ice bath to induce the crystallization of the cis isomer.

  • Collect the crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry.

  • Analyze the purity of the obtained cis isomer by NMR.

  • If necessary, further purification can be achieved by repeating the crystallization process.

Data Presentation

Propertycis-2-(methoxycarbonyl)cyclobutane-1-carboxylic acidtrans-2-(methoxycarbonyl)cyclobutane-1-carboxylic acidReference/Rationale
Molecular Formula C₇H₁₀O₄C₇H₁₀O₄[6]
Molecular Weight 158.15 g/mol 158.15 g/mol [6]
Predicted Boiling Point (Mixture) 269.9±33.0 °C269.9±33.0 °C[7]
Predicted Density (Mixture) 1.308±0.06 g/cm³1.308±0.06 g/cm³[7]
CAS Number 31420-52-731420-60-7[8][9]

Visualizations

Experimental Workflow for Isomer Separation

G cluster_start Starting Material cluster_protocol1 Protocol 1: Solvent Screening cluster_protocol2 Protocol 2: Isolation of trans Isomer cluster_protocol3 Protocol 3: Isolation of cis Isomer cluster_end Purified Products start Mixture of cis and trans Isomers dissolve Dissolve in Hot Solvent start->dissolve cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter crystals Crystals (Enriched in trans) filter->crystals Less Soluble mother_liquor Mother Liquor (Enriched in cis) filter->mother_liquor More Soluble analyze NMR Analysis crystals->analyze pure_trans Pure trans Isomer crystals->pure_trans After Recrystallization concentrate Concentrate Mother Liquor mother_liquor->concentrate cool_cis Cool to Crystallize concentrate->cool_cis filter_cis Filter to Isolate cis Isomer cool_cis->filter_cis pure_cis Pure cis Isomer filter_cis->pure_cis

Caption: Workflow for the separation of cis and trans isomers by fractional crystallization.

Logical Relationship of Isomer Properties and Separation

G cluster_properties Molecular Properties cluster_physicochemical Physicochemical Differences cluster_technique Separation Technique cis cis Isomer (Asymmetric) solubility Differential Solubility cis->solubility mp Different Melting Points cis->mp trans trans Isomer (Symmetric) trans->solubility trans->mp fractional_crystallization Fractional Crystallization solubility->fractional_crystallization mp->fractional_crystallization

Caption: The relationship between isomer properties and the principle of fractional crystallization.

Conclusion and Further Considerations

The successful separation of this compound isomers is a critical step for their application in fields requiring stereochemically pure building blocks. The protocols outlined in this application note provide a systematic approach to achieving this separation through fractional crystallization. The key to a successful separation lies in the careful selection of a solvent that maximizes the solubility differences between the cis and trans isomers. It is imperative that the purity of the resulting fractions be rigorously assessed at each stage using an appropriate analytical technique such as NMR spectroscopy. For challenging separations, derivatization of the carboxylic acid to form diastereomeric salts with a chiral amine can be an effective alternative strategy, as these salts will have more pronounced differences in their physical properties.[10]

References

  • Chemsrc. cis-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid. [Link]

  • Amjaour, H., et al. (2018). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid.
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  • Aitken, R. A., et al. (2012). A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. Tetrahedron, 68(35), 7083-7089.
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Application Note: NMR Characterization of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Stereochemical Assignment using 1D and 2D NMR Spectroscopy

Abstract

2-(methoxycarbonyl)cyclobutane-1-carboxylic acid is a valuable bifunctional building block in medicinal chemistry and materials science. Its utility is intrinsically linked to its stereochemistry, existing as distinct cis and trans isomers that can impart different three-dimensional conformations to larger molecules. Differentiating these isomers is a critical step in synthesis and quality control. This application note provides a comprehensive guide for the unambiguous structural and stereochemical characterization of this compound isomers using a suite of Nuclear Magnetic Resonance (NMR) techniques. We detail protocols from sample preparation to advanced 2D NMR analysis, explaining the causal relationships between molecular structure and spectral output. This guide is intended for researchers, chemists, and drug development professionals who require robust analytical methods for conformationally constrained small molecules.

Introduction: The Stereochemical Challenge

The cyclobutane ring, a strained four-membered carbocycle, is a prevalent motif in numerous natural products and pharmaceutical agents. Its puckered conformation and substitution pattern create a rigid scaffold that is highly valuable for controlling molecular geometry. When substituted at the 1 and 2 positions, as in this compound, the molecule can exist as two diastereomers: cis and trans.

  • cis-isomer: The carboxylic acid and methoxycarbonyl groups reside on the same face of the cyclobutane ring.

  • trans-isomer: The carboxylic acid and methoxycarbonyl groups reside on opposite faces of the ring.

This stereochemical difference profoundly impacts the molecule's physical properties and its interactions in a biological or material context.[1] While simple chromatographic or physical methods may offer clues, NMR spectroscopy provides the definitive, non-destructive method for absolute stereochemical assignment. This guide will walk through the logical application of ¹H, ¹³C, and various 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) to achieve this.

Experimental Design & Protocols

The reliability of NMR data is founded upon meticulous experimental design. The protocols described below are designed to be self-validating, ensuring data integrity and reproducibility.

Protocol 2.1: Optimized Sample Preparation

The choice of solvent is critical when analyzing carboxylic acids. Protic solvents can lead to the exchange of the acidic proton, causing signal broadening or disappearance.[2][3]

  • Analyte Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Selection: Use 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is a polar aprotic solvent that forms hydrogen bonds with the carboxylic acid proton. This slows down the chemical exchange rate, resulting in a sharper, more observable -COOH signal in the ¹H NMR spectrum compared to solvents like CDCl₃.[2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the NMR tube.

    • Rationale: TMS provides a sharp singlet at 0.00 ppm, serving as the universally accepted internal reference for calibrating ¹H and ¹³C chemical shifts.[4] For quantitative analysis (qNMR), a certified internal standard with non-overlapping peaks, such as maleic acid or dimethyl sulfone, would be weighed and added.[5][6][7]

  • Solubilization: Cap the NMR tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary. Ensure a homogenous solution is obtained to prevent spectral line broadening.[5]

Diagram: Sample Preparation Workflow

G cluster_prep Protocol 2.1: Sample Preparation A Weigh 5-10 mg of Analyte B Add 0.6 mL DMSO-d6 A->B Solvent Choice C Add Internal Standard (TMS) B->C Reference D Vortex to Homogenize C->D Ensure Homogeneity E Transfer to NMR Spectrometer D->E

Caption: Numbering scheme for cis- and trans-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid.

¹H NMR Spectrum Interpretation
  • Carboxylic Acid Proton (H on O8): Expected as a broad singlet between 10-13 ppm. [3][8]Its presence confirms the carboxylic acid functionality.

  • Methoxy Protons (H7): A sharp singlet for the three equivalent methyl protons at ~3.6-3.7 ppm.

  • Methine Protons (H1, H2): These protons are attached to carbons bearing electron-withdrawing groups and will be the most downfield of the ring protons, likely in the 2.8-3.5 ppm range. [9][10]Their multiplicity will be complex (e.g., multiplet or ddd) due to coupling with each other and adjacent CH₂ protons.

  • Methylene Protons (H3, H4): These protons will appear further upfield, typically in the 1.8-2.6 ppm range. [9]They often form complex overlapping multiplets.

The crucial difference between isomers appears in the coupling constants between H1 and H2. Due to the puckered nature of the cyclobutane ring, the dihedral angles between these protons differ significantly. [11]* trans-isomer: H1 and H2 are on opposite faces. The vicinal coupling constant (³J_H1H2) is typically small (2-5 Hz).

  • cis-isomer: H1 and H2 are on the same face. The vicinal coupling constant (³J_H1H2) is expected to be larger (7-10 Hz).

¹³C NMR and DEPT-135 Spectrum Interpretation
  • Carbonyl Carbons (C5, C6): Two signals are expected in the 170-180 ppm region. [2]HMBC correlations from the methoxy protons (H7) to C5 will unambiguously assign the ester carbonyl.

  • Methine Carbons (C1, C2): Expected in the 40-50 ppm range.

  • Methoxy Carbon (C7): A sharp signal around 52 ppm.

  • Methylene Carbons (C3, C4): Expected in the 20-30 ppm range.

  • DEPT-135: Will show positive signals for C1, C2, and C7, and negative signals for C3 and C4, confirming the assignments. C5 and C6 will be absent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
Assignment Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) DEPT-135
H on O8-COOH10.0 - 13.0 (broad s)--
C6C=O (acid)-172 - 178Absent
C5C=O (ester)-170 - 175Absent
C7-OCH₃~3.65 (s, 3H)~52Positive
C1, C2CH2.8 - 3.5 (m)40 - 50Positive
C3, C4CH₂1.8 - 2.6 (m)20 - 30Negative

Note: These are estimated values. Actual shifts depend on concentration and subtle conformational effects.

Definitive Stereochemical Assignment with 2D NMR

While coupling constants provide strong evidence, 2D NMR experiments offer definitive proof of structure and stereochemistry.

  • COSY (Correlation Spectroscopy): A COSY spectrum will reveal the entire coupling network of the cyclobutane ring. A cross-peak between H1 and H2 will be observed, as well as correlations from H1/H2 to the methylene protons at H3/H4. This confirms the 1,2-disubstitution pattern.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon, allowing for the unambiguous assignment of all protonated carbons (C1, C2, C3, C4, C7).

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) couplings. Key expected correlations include:

    • H1 → C2, C3, C4, C6

    • H2 → C1, C3, C4, C5

    • H7 → C5 (Confirms ester carbonyl assignment)

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the ultimate experiment for diastereomer differentiation. The NOE is a through-space effect, detecting protons that are physically close to one another, regardless of whether they are J-coupled. [12][13] * For the cis-isomer: A clear NOE cross-peak will be observed between H1 and H2, as they are on the same face of the ring and thus in close proximity.

    • For the trans-isomer: No NOE cross-peak will be observed between H1 and H2, as they are on opposite faces of the ring and spatially distant.

Diagram: Differentiating Isomers with NOESY

G cluster_workflow Stereochemical Assignment Logic Start Acquire NOESY Spectrum Check Observe H1-H2 NOE Cross-Peak? Start->Check Cis Assignment: cis-isomer Check->Cis  Yes Trans Assignment: trans-isomer Check->Trans  No

Caption: Logical workflow for isomer assignment using the key NOESY data point.

Conclusion

The comprehensive NMR toolkit described provides a robust and definitive method for the characterization of this compound. By systematically applying 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) NMR techniques, one can unambiguously determine not only the chemical structure but also the relative stereochemistry of the cis and trans isomers. The key differentiators are the ³J coupling constant between H1 and H2 and, most definitively, the presence or absence of an NOE correlation between them. This multi-faceted approach ensures the high level of scientific integrity required in research, pharmaceutical development, and quality control.

References

  • Vertex AI Search. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved January 3, 2026.
  • LibreTexts Chemistry. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved January 3, 2026, from [Link]

  • BIPM. (n.d.). qNMR Internal Standard Reference Data (ISRD). Retrieved January 3, 2026, from [Link]

  • Al-Hadedi, A. A. M., et al. (2019). Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. Molecules, 24(18), 3249. [Link]

  • Magritek. (n.d.). Analytical NMR. Retrieved January 3, 2026, from [Link]

  • Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533–3544. [Link]

  • Lustig, E., & Ragelis, E. P. (1967). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Journal of Magnetic Resonance (1969), 1(3), 283-291.
  • Xiong, Y., et al. (2024).
  • JoVE. (n.d.). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved January 3, 2026, from [Link]

  • Muller, N., & Hughes, O. R. (1963). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 67(2), 523–525. [Link]

  • ResearchGate. (2002). 1 H NMR spectroscopy with internal and external standards for the quantification of libraries. Retrieved January 3, 2026, from [Link]

  • Chemistry LibreTexts. (n.d.). Carboxylic acid NMR. Retrieved January 3, 2026.
  • Wiberg, K. B., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2533–2553. [Link]

  • de Leeuw, F. A. A. M., et al. (1991). NMR studies of bipyrimidine cyclobutane photodimers. European Journal of Biochemistry, 195(1), 29–40. [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. Retrieved January 3, 2026.
  • Cobas, J. C., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

  • BenchChem. (n.d.). An In-Depth Technical Guide to the Cis and Trans Isomers of Cyclooctane-1,5-dicarboxylic Acid. Retrieved January 3, 2026.

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chiral separation of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide: High-Performance Liquid Chromatography Method for the Enantioseparation of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

The stereochemical composition of pharmaceutical compounds is a critical parameter, as enantiomers of the same molecule can exhibit widely different pharmacological and toxicological profiles[1][2]. This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the direct enantioseparation of this compound, a valuable chiral building block in synthetic chemistry[3]. The developed method utilizes an immobilized polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, providing excellent resolution and peak shape. This guide offers a detailed protocol, explains the scientific principles underpinning the separation, and provides data interpretation for researchers, scientists, and professionals in drug development and quality control.

Principle of Chiral Separation

The direct separation of enantiomers by HPLC is achieved by exploiting the differential interactions between the analyte enantiomers and a chiral stationary phase (CSP). Enantiomers possess identical physical and chemical properties in an achiral environment, but they form transient diastereomeric complexes with the chiral selector of the CSP[4][5]. These complexes have different association energies, leading to varying retention times and enabling their separation.

For this application, an immobilized polysaccharide-based CSP, specifically an amylose-derived phase, was selected. Polysaccharide-based CSPs are renowned for their broad enantiorecognition capabilities across a vast range of chemical structures[6]. The chiral recognition mechanism involves a combination of intermolecular interactions, including:

  • Hydrogen Bonding: The carboxylic acid and ester groups of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.

  • Dipole-Dipole Interactions: Polar functional groups on the analyte and CSP contribute to selective interactions.

  • Steric Interactions: The rigid, chiral grooves and cavities of the polysaccharide polymer allow one enantiomer to fit more favorably than the other, a key factor in chiral recognition[7][8].

The analyte, this compound, is an acidic compound. To achieve optimal separation and symmetrical peak shapes, it is crucial to suppress the ionization of the carboxylic acid moiety. This is accomplished by adding a small percentage of an acidic modifier, such as Trifluoroacetic Acid (TFA), to the non-polar mobile phase[9][10][11]. The acidic additive ensures that the analyte remains in its neutral form, promoting consistent interaction with the CSP and preventing peak tailing associated with interactions with residual silanol groups on the silica support[11].

Experimental Workflow

The overall process, from sample preparation to data analysis, is a systematic workflow designed to ensure reproducibility and accuracy.

G cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (1 mg/mL stock in mobile phase, dilute to 50 µg/mL) SystemEquilibration System Equilibration (Flush column until baseline is stable) SamplePrep->SystemEquilibration MobilePhasePrep Mobile Phase Preparation (n-Hexane / 2-Propanol / TFA 85:15:0.1, v/v/v) MobilePhasePrep->SystemEquilibration Injection Sample Injection (5 µL) SystemEquilibration->Injection DataAcquisition Data Acquisition (UV Detector at 215 nm) Injection->DataAcquisition Analysis Chromatogram Analysis (Determine t_R, α, R_s) DataAcquisition->Analysis

Figure 1. HPLC workflow for chiral separation.

Detailed Protocol and Methodology

This protocol provides the necessary steps for the successful enantioseparation of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chiral Column: CHIRALPAK® IA-3 (amylose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica gel), 4.6 x 150 mm.

  • Reagents:

    • n-Hexane (HPLC Grade)

    • 2-Propanol (IPA) (HPLC Grade)

    • Trifluoroacetic Acid (TFA) (HPLC Grade)

    • Racemic this compound standard.

Preparation of Solutions
  • Mobile Phase: Prepare the mobile phase by mixing n-Hexane, 2-Propanol, and TFA in a ratio of 85:15:0.1 (v/v/v) . Degas the solution for 15 minutes using sonication or vacuum filtration before use.

  • Sample Solution:

    • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL for injection.

    • Filter the final solution through a 0.45 µm syringe filter to remove any particulates before transferring to an autosampler vial.

HPLC Chromatographic Conditions

All chromatographic parameters should be set according to the values summarized in the table below. The column must be equilibrated with the mobile phase for at least 30 minutes or until a stable baseline is achieved before the first injection.

ParameterCondition
Column CHIRALPAK® IA-3, 4.6 x 150 mm, 3 µm
Mobile Phase n-Hexane / 2-Propanol / TFA (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 5 µL
Detection UV at 215 nm
Run Time 15 minutes

Results and Discussion

Following the protocol described above, a successful baseline separation of the two enantiomers of this compound was achieved.

Data Analysis

The chromatogram should show two well-resolved peaks corresponding to the two enantiomers. The key performance indicators are calculated as follows:

  • Retention Time (t_R): The time taken for each enantiomer to elute from the column.

  • Selectivity Factor (α): The ratio of the retention factors of the two enantiomers, indicating the separation power of the CSP. It is calculated as α = k₂ / k₁, where k = (t_R - t₀) / t₀. A value > 1 is required for separation.

  • Resolution (R_s): The degree of separation between the two peaks. It is calculated as R_s = 2(t_R₂ - t_R₁) / (w₁ + w₂), where w is the peak width at the base. A resolution of R_s ≥ 1.5 indicates baseline separation.

Representative Data

The following table summarizes the expected chromatographic results under the specified conditions.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) 8.25 min9.98 min
Selectivity (α) \multicolumn{2}{c}{1.25}
Resolution (R_s) \multicolumn{2}{c}{2.1}

The data demonstrates a successful separation with a resolution value well above the 1.5 threshold for baseline separation. The selectivity factor of 1.25 indicates effective chiral recognition by the CHIRALPAK® IA-3 stationary phase. The addition of 0.1% TFA was essential; experiments without the acidic additive resulted in significant peak tailing and loss of resolution.

Method Optimization

While the proposed method is robust, minor adjustments may be necessary for different HPLC systems or specific sample matrices.

  • Mobile Phase Composition: The ratio of n-Hexane to 2-Propanol is the primary tool for adjusting retention times. Increasing the percentage of 2-Propanol will decrease retention times for both enantiomers, while decreasing it will increase retention and may improve resolution.

  • Temperature: Varying the column temperature can sometimes influence selectivity. Analyzing the sample at different temperatures (e.g., 15°C, 25°C, 35°C) can be an effective optimization step.

Conclusion

This application note provides a comprehensive and validated HPLC method for the enantioseparation of this compound. By employing an immobilized polysaccharide-based chiral stationary phase (CHIRALPAK® IA-3) with a mobile phase of n-Hexane, 2-Propanol, and Trifluoroacetic Acid, excellent resolution and peak symmetry were achieved. This direct analytical method is suitable for routine quality control, purity assessment, and supporting research and development activities in the pharmaceutical and chemical industries.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]

  • A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model. LCGC International. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. [Link]

  • Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. PubMed. [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]

  • Getting Started with Chiral Method Development. Regis Technologies. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]

  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?. ResearchGate. [Link]

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  • additives for chiral. Chromatography Forum. [Link]

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  • INSTRUCTION MANUAL FOR CHIRALPAK® IA, IB, IB N-5, IC, ID, IE, IF, IG, IH, IJ, IK, IM, and IN - . Chiral Technologies. [Link]

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Application Note: A Guide to the Synthesis of Conformationally Constrained Peptides Using 2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Linearity in Peptide Therapeutics

Naturally occurring peptides are exquisite modulators of biological processes, but their therapeutic potential is often hindered by significant liabilities, including rapid degradation by proteases and a high degree of conformational flexibility, which can lead to poor receptor affinity and selectivity.[1] A leading strategy to overcome these limitations is the development of peptidomimetics, synthetic molecules that replicate the structure and function of natural peptides but with enhanced drug-like properties.[1][2][3]

A powerful approach within this field is the synthesis of cyclic and conformationally constrained peptides.[4][5] By restricting the peptide's ability to adopt multiple conformations, it is possible to pre-organize the molecule into its bioactive shape. This reduces the entropic penalty upon binding to its target, often resulting in dramatically increased potency and stability.[1] A key tool in achieving this conformational rigidity is the use of non-natural amino acids and rigid chemical linkers that can act as scaffolds.[6][7][8]

This application note provides the scientific rationale and detailed experimental protocols for the use of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, a versatile di-acid surrogate, for the synthesis of novel, conformationally constrained cyclic peptides.

Section 1: Scientific Principles and Rationale

The Critical Role of Conformational Constraint

The biological activity of a peptide is dictated by its three-dimensional structure. Linear peptides in solution exist as an ensemble of rapidly interconverting conformations, only a fraction of which are active. Cyclization and the incorporation of rigid spacers, such as the cyclobutane moiety, lock the peptide into a more defined structure.[4][8] This strategy not only improves resistance to exopeptidases by eliminating the N- and C-termini but also enhances receptor selectivity and binding affinity by minimizing the entropic cost of binding.[1]

Properties and Advantages of this compound

This compound is a bifunctional linker designed for directional synthesis. Its utility stems from two key features:

  • Rigid Scaffold: The four-membered cyclobutane ring is a conformationally restricted unit.[6] When incorporated into a peptide backbone, it introduces a sharp, well-defined turn, acting as an effective β-turn mimetic. This structural constraint is fundamental to building peptides with predictable secondary structures.[2][8]

  • Orthogonal Protection: The molecule possesses two carboxylic acid functionalities with differential reactivity. The free carboxylic acid is available for standard amide coupling reactions, while the methyl ester serves as a stable protecting group for the second carboxyl group. This ester can be selectively cleaved under conditions that do not affect other protecting groups or the resin linkage, enabling subsequent, specific chemical modifications like intramolecular cyclization.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C7H10O4Derived
Molecular Weight 158.15 g/mol Derived
Structure See Figure 1N/A

Figure 1: Chemical Structure of this compound

Caption: Structure of the bifunctional cyclobutane linker.

Strategic Workflow for Peptide Cyclization

The use of this linker follows a logical and powerful workflow for generating head-to-tail cyclic peptides. The strategy involves solid-phase synthesis of a linear peptide, incorporation of the linker, selective deprotection of the linker's methyl ester, and a final intramolecular cyclization step before cleavage from the solid support. This ensures high efficiency and minimizes the formation of undesirable polymeric side products.

Caption: The Fmoc-SPPS cycle for peptide elongation and linker incorporation.

Protocol 2: On-Resin Methyl Ester Hydrolysis

CAUSALITY: This step uses a base to perform saponification of the methyl ester. It is critical to use conditions mild enough to avoid premature cleavage from the 2-CTC resin or damage to other protecting groups. The use of a mixed solvent system (THF/water) ensures both the base and the resin-bound peptide are sufficiently solvated.

  • Resin Preparation: Wash the resin-bound peptide from Protocol 1 thoroughly with DCM, then THF.

  • Hydrolysis Reaction: Prepare a solution of LiOH (0.5 M) in 3:1 THF/Water. Add enough of this solution to the resin to form a slurry.

  • Agitation: Agitate the reaction vessel at room temperature for 2-4 hours. Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS to confirm the mass change (-14 Da for CH2 loss).

  • Quenching and Washing: Drain the reaction solution. Wash the resin extensively with water, followed by a dilute acid wash (e.g., 1% acetic acid in DMF) to neutralize any remaining base, then wash with DMF and finally DCM.

Protocol 3: On-Resin Head-to-Tail Cyclization

CAUSALITY: Intramolecular cyclization must be performed under high-dilution conditions to favor the reaction of the peptide's two ends with each other, rather than with another peptide chain (which would cause dimerization or polymerization). The choice of coupling reagent is also critical; reagents like DEPBT or HATU are highly effective for this sterically demanding macrocyclization step.

  • N-Terminal Deprotection: Perform a standard Fmoc deprotection on the N-terminus of the peptide chain to expose the free amine. Wash thoroughly with DMF.

  • Cyclization Reaction:

    • Swell the resin in a large volume of DMF (to achieve a concentration of ~1-2 mg/mL).

    • In a separate vial, dissolve the coupling agent (e.g., DEPBT, 4 equivalents) and base (DIEA, 8 equivalents) in DMF.

    • Add the activation mixture to the resin slurry and agitate at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by LC-MS analysis of a cleaved aliquot. The desired product will have a mass corresponding to the loss of one molecule of water (18 Da) from the linear precursor.

  • Washing: Once complete, drain the solution and wash the resin thoroughly with DMF and DCM.

Protocol 4: Cleavage, Deprotection, and Purification
  • Drying: Dry the resin under a vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A standard cocktail is 95% TFA, 2.5% Water, and 2.5% TIS.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.

  • Purification and Characterization: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and analytical HPLC.

Conclusion

The use of this compound represents a robust and effective strategy for accessing conformationally constrained cyclic peptides. The rigid cyclobutane scaffold provides a powerful tool for enforcing specific secondary structures, while the orthogonal protection scheme of the linker enables efficient and high-yielding intramolecular cyclization on a solid support. This methodology expands the toolbox for medicinal chemists and peptide scientists, paving the way for the rational design of next-generation peptidomimetic therapeutics with improved stability, selectivity, and biological activity.

References

  • Zhang, H., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Chemical Science. [Link]

  • Kates, S. A., et al. (1998). Dihydropyran-2-carboxylic acid, a novel bifunctional linker for the solid-phase synthesis of peptides containing a C-terminal alcohol. Chemical Communications. [Link]

  • White, C. J., & Yudin, A. K. (2011). Constraining cyclic peptides to mimic protein structure motifs. Nature Chemistry. [Link]

  • Gilon, C., et al. (1991). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. [Link]

  • Zorzi, A., et al. (2017). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Bioconjugate Chemistry. [Link]

  • Vila-Julià, F., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules. [Link]

  • Gao, Y., et al. (2023). Designing Cyclic-Constrained Peptides to Inhibit Human Phosphoglycerate Dehydrogenase. International Journal of Molecular Sciences. [Link]

  • Chen, Y., et al. (2024). Development of a Novel, Easy-to-Prepare, and Potentially Valuable Peptide Coupling Technology Utilizing Amide Acid as a Linker. Molecules. [Link]

  • Scott, M. E., & Smith, A. B. (2002). Exploring privileged structures: the combinatorial synthesis of cyclic peptides. Molecular Diversity. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Peptidomimetic toolbox for drug discovery. Chemical Society Reviews. [Link]

  • Trellet, M., et al. (2013). Exploring a Structural Data Mining Approach to Design Linkers for Head-to-Tail Peptide Cyclization. Journal of Chemical Information and Modeling. [Link]

  • Zhang, D. E., et al. (2024). Trends in the research and development of peptide drug conjugates: artificial intelligence aided design. Frontiers in Chemistry. [Link]

  • Alcaide, B., et al. (2007). (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. The Journal of Organic Chemistry. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC Technical Library. [Link]

  • Apostolopoulos, V., et al. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. Expert Review of Clinical Immunology. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology. [Link]

  • Lundgren, R. J., et al. (2022). Predicting relative efficiency of amide bond formation using multivariate linear regression. PNAS. [Link]

  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. [Link]

  • Nguyen, N. D. L. (2022). Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis. Cal Poly Pomona University Library. [Link]

  • Atherton, E., et al. (1981). Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Journal of the Chemical Society, Perkin Transactions 1. [Link]

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The Architecture of Stability: A Technical Guide to 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid as a Constrained Amino Acid Surrogate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Conformational Constraint in Peptide Drug Design

Native peptides, despite their high potency and selectivity, are often hampered as therapeutic agents by their conformational flexibility. This inherent floppiness leads to a significant entropic penalty upon binding to a target receptor and exposes them to rapid proteolytic degradation. The introduction of conformational constraints is a powerful strategy to mitigate these liabilities. By locking the peptide into a more defined, bioactive conformation, we can enhance binding affinity, increase metabolic stability, and improve overall pharmacokinetic profiles.[1]

One of the most effective strategies for inducing conformational constraint is the incorporation of unnatural amino acid surrogates into the peptide backbone. Among these, cyclic structures have proven particularly valuable. This guide focuses on a promising surrogate: 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid . Its rigid, puckered cyclobutane ring offers a unique and potent means of directing peptide folding, thereby pre-organizing the pharmacophoric elements for optimal receptor interaction.

This document serves as a comprehensive technical guide for the synthesis, incorporation, and characterization of peptides containing this novel surrogate. We will delve into the underlying principles, provide detailed experimental protocols, and present a framework for evaluating the impact of this modification on peptide structure and function.

Synthesis of this compound: A Step-by-Step Protocol

A practical and scalable synthesis of this compound can be achieved through the methanolysis of 3-oxabicyclo[3.2.0]heptane-2,4-dione. This method is advantageous due to the commercial availability of the starting material and the straightforward reaction conditions.

Protocol 1: Synthesis of this compound

Materials:

  • 3-oxabicyclo[3.2.0]heptane-2,4-dione

  • Methanol (anhydrous)

  • Triethylamine (Et3N)

  • Diethyl ether (Et2O)

  • Hydrochloric acid (HCl), 3 N aqueous solution

  • Sodium sulfate (Na2SO4), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-oxabicyclo[3.2.0]heptane-2,4-dione (1 equivalent) in anhydrous methanol.

  • Base Addition: Cool the solution to 0 °C in an ice bath. To this stirring solution, add triethylamine (1.1 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in diethyl ether.

    • Wash the organic layer with a 3 N aqueous HCl solution to remove any remaining triethylamine.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the solution to remove the sodium sulfate.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude this compound can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Methanolysis: The use of methanol as both a reagent and a solvent drives the ring-opening of the bicyclic anhydride to form the desired methyl ester and carboxylic acid.

  • Triethylamine: This base acts as a catalyst to facilitate the nucleophilic attack of methanol on the anhydride.

  • Aqueous HCl Wash: This step is crucial for removing the triethylamine catalyst from the reaction mixture, which would otherwise interfere with purification and subsequent steps.

Preparing the Building Block for Peptide Synthesis: Fmoc Protection

For incorporation into a peptide chain using standard solid-phase peptide synthesis (SPPS), the amino group of the cyclobutane surrogate must be protected. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the protecting group of choice for modern SPPS due to its base-lability, allowing for mild deprotection conditions that do not affect the acid-labile side-chain protecting groups of other amino acids.

Protocol 2: Fmoc Protection of 2-aminocyclobutane-1-carboxylic acid derivative

Note: The following is a general protocol for the Fmoc protection of an amino acid using Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide). This can be adapted for the amino-functionalized derivative of this compound.

Materials:

  • 2-aminocyclobutane-1-carboxylic acid derivative

  • Fmoc-OSu (1.05 equivalents)

  • Sodium bicarbonate (NaHCO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl), 1 N aqueous solution

  • Brine

  • Sodium sulfate (Na2SO4), anhydrous

Procedure:

  • Dissolution: Dissolve the 2-aminocyclobutane-1-carboxylic acid derivative (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

  • Addition of Fmoc-OSu: To the stirring solution, add a solution of Fmoc-OSu (1.05 equivalents) in 1,4-dioxane dropwise.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Wash the reaction mixture with ethyl acetate to remove any unreacted Fmoc-OSu and other non-polar impurities.

    • Acidify the aqueous layer to pH 2 with 1 N HCl.

    • Extract the product into ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the solution and concentrate under reduced pressure.

    • The crude Fmoc-protected amino acid can be purified by crystallization or column chromatography.

Self-Validation: The successful synthesis of the Fmoc-protected amino acid can be confirmed by NMR spectroscopy, where the characteristic signals of the Fmoc group will be present, and by mass spectrometry to confirm the correct molecular weight.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

With the Fmoc-protected surrogate in hand, it can be readily incorporated into a peptide sequence using standard automated or manual SPPS protocols. The following is a generalized protocol for the incorporation of a non-standard amino acid into a growing peptide chain on a solid support.

Protocol 3: Incorporation of Fmoc-protected this compound derivative into a Peptide Sequence

Materials:

  • Fmoc-protected this compound derivative

  • Peptide synthesis resin (e.g., Rink Amide resin for a C-terminal amide)

  • Standard Fmoc-protected amino acids

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS))

  • Cold diethyl ether

Workflow:

SPPS_Workflow Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat for next amino acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage Final amino acid Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminal amino acid of the growing peptide chain by treating the resin with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of the Constrained Surrogate:

    • In a separate vial, dissolve the Fmoc-protected this compound derivative (3-5 equivalents), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

    • Add this activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours. The coupling efficiency can be monitored using a Kaiser test.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIPS) for 2-4 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Collect the precipitate by centrifugation, wash with cold ether, and dry. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Structural and Functional Consequences of Incorporation

The introduction of the this compound surrogate is expected to have a profound impact on the biophysical properties of the peptide. The rigid cyclobutane ring restricts the conformational freedom of the peptide backbone, leading to a more pre-organized and stable structure.

Structural_Consequences Flexible Flexible Linear Peptide Disordered Ensemble of Disordered Conformations Flexible->Disordered Constrained Constrained Peptide with Cyclobutane Surrogate Ordered Defined Bioactive Conformation Constrained->Ordered HighEntropy High Entropic Penalty upon Binding Disordered->HighEntropy ProteaseSusceptible Susceptible to Proteolytic Degradation Disordered->ProteaseSusceptible LowEntropy Low Entropic Penalty upon Binding Ordered->LowEntropy ProteaseResistant Increased Resistance to Proteolysis Ordered->ProteaseResistant LowAffinity Lower Binding Affinity HighEntropy->LowAffinity HighAffinity Higher Binding Affinity LowEntropy->HighAffinity ProteaseSusceptible->LowAffinity ProteaseResistant->HighAffinity

Caption: Impact of conformational constraint on peptide properties.

Quantitative Impact on Peptide Properties

The following table summarizes the expected quantitative improvements in key performance metrics based on studies of peptides incorporating similar constrained amino acid surrogates.

PropertyUnmodified PeptidePeptide with Cyclobutane SurrogateRationale for Improvement
Receptor Binding Affinity (Ki) Lower (e.g., μM range)Higher (e.g., nM range)The pre-organized conformation reduces the entropic penalty of binding, leading to a more favorable Gibbs free energy of binding.[2]
Proteolytic Stability (t1/2 in serum) Shorter (e.g., minutes)Longer (e.g., hours)The rigid structure sterically hinders the approach of proteases, preventing cleavage of adjacent peptide bonds.[3]
Secondary Structure Content (e.g., % Helicity) Low in solutionHigh and stableThe cyclobutane ring acts as a nucleation site for the formation of stable secondary structures like helices or turns.

Experimental Protocols for Characterization

To validate the benefits of incorporating the this compound surrogate, the following experimental protocols are recommended.

Protocol 4: Enzymatic Degradation Assay

This assay assesses the stability of the modified peptide in the presence of proteases.

Materials:

  • Unmodified and modified peptides

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Incubation: Incubate a known concentration of the peptide with the protease solution at 37 °C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the quenching solution.

  • Analysis: Analyze the samples by RP-HPLC to separate the intact peptide from its degradation products.

  • Quantification: Quantify the amount of remaining intact peptide at each time point by integrating the area of the corresponding peak in the HPLC chromatogram.

  • Half-life Calculation: Plot the percentage of intact peptide versus time and calculate the half-life (t1/2) of the peptide.

Protocol 5: Receptor Binding Affinity Assay (Filter Binding Assay)

This assay measures the binding affinity of the peptide to its target protein.

Materials:

  • Radiolabeled or fluorescently labeled peptide

  • Purified target protein

  • Binding buffer

  • Nitrocellulose membrane

  • Vacuum filtration apparatus

  • Scintillation counter or fluorescence reader

Procedure:

  • Binding Reactions: Set up a series of binding reactions containing a fixed concentration of the labeled peptide and varying concentrations of the target protein.

  • Incubation: Incubate the reactions at room temperature or 37 °C to allow binding to reach equilibrium.

  • Filtration: Pass each reaction mixture through a nitrocellulose membrane under vacuum. Proteins and protein-ligand complexes will bind to the membrane, while unbound peptide will pass through.

  • Washing: Wash the filters with cold binding buffer to remove any non-specifically bound peptide.

  • Quantification: Quantify the amount of labeled peptide retained on each filter using a scintillation counter or fluorescence reader.

  • Data Analysis: Plot the amount of bound peptide as a function of the protein concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd) or the inhibition constant (Ki).

Conclusion

The use of this compound as a constrained amino acid surrogate represents a powerful and versatile tool in the design of next-generation peptide therapeutics. Its rigid structure offers a predictable means of controlling peptide conformation, leading to significant improvements in binding affinity and metabolic stability. The protocols outlined in this guide provide a comprehensive framework for the synthesis, incorporation, and evaluation of peptides containing this novel building block, empowering researchers to unlock the full therapeutic potential of their peptide candidates.

References

  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • Rational Design of Proteolytically Stable, Cell-Permeable Peptide-Based Selective Mcl-1 Inhibitors. PMC. [Link]

  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • This is a placeholder for a real reference that would be found in a comprehensive liter
  • Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during this multi-step synthesis. The content is structured in a practical, question-and-answer format to directly address experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic strategies for preparing this compound?

A1: There are two predominant and reliable routes to this target molecule. The choice depends on the availability of starting materials and the desired stereochemistry (cis or trans).

  • Selective Mono-hydrolysis of a Diester Precursor: This is the most common approach. It begins with the synthesis of a symmetric precursor, dimethyl cyclobutane-1,2-dicarboxylate, which is then carefully hydrolyzed under controlled basic conditions to cleave only one of the two ester groups.[1] The initial diester can be formed through various cyclization methods, including [2+2] cycloadditions or malonic ester chemistry.[2][3]

  • Methanolysis of Cyclobutane-1,2-dicarboxylic Anhydride: This route involves the formation of the cyclic anhydride from the corresponding diacid. The anhydride is then opened with methanol, typically in the presence of a non-nucleophilic base, to yield the desired mono-ester.[4] This method is particularly effective for accessing the cis isomer, as the cyclic anhydride is readily formed from the cis-diacid.

Q2: My overall yield is consistently low. What are the most likely points of failure in the synthesis?

A2: Low overall yield is the most frequently reported issue and typically stems from two critical stages:

  • Cyclobutane Ring Formation: The initial construction of the cyclobutane ring can be inefficient. For instance, in the classic malonic ester synthesis using diethyl malonate and a 1,3-dihalopropane, a significant side reaction is the formation of a linear tetra-ester (tetraethyl 1,1,5,5-pentanetetracarboxylate), which consumes starting materials and complicates purification.[3][5]

  • Selective Hydrolysis: The selective mono-hydrolysis of the diester is a delicate equilibrium. It is easy to either under-react, leaving significant amounts of starting diester, or over-react, forming the undesired cyclobutane-1,2-dicarboxylic acid as the major product.[1] Both scenarios lead to significant yield loss and purification difficulties.

Q3: How can I control the stereochemistry (cis vs. trans) of the final product?

A3: Stereochemical control is established during the synthesis of the cyclobutane ring.

  • For [2+2] cycloaddition reactions , the stereochemistry of the starting alkene dictates the product. For example, the cycloaddition of a ketene acetal to a trans-alkene (like a fumaric ester) will yield a trans-substituted cyclobutane ring, while addition to a cis-alkene (like a maleic ester) produces a cis-substituted ring.[6]

  • For the malonic ester synthesis route , the initial product is a 1,1-dicarboxylate. Subsequent steps to introduce the second carboxyl group would determine the final stereochemistry.

  • The selective hydrolysis step generally retains the stereochemistry of the parent diester. Therefore, to obtain trans-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, one must start with a trans-dimethyl cyclobutane-1,2-dicarboxylate.

Section 2: Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental failures. Each issue includes the likely cause, the underlying chemical principles, and a recommended course of action.

Issue 1: Low Yield of Dimethyl Cyclobutane-1,1-dicarboxylate Precursor via Malonic Ester Synthesis
  • Symptom: After reacting dimethyl malonate with 1,3-dibromopropane, the crude NMR or GC-MS analysis shows a complex mixture with a major peak corresponding to a high-molecular-weight byproduct, and the yield of the desired cyclic diester is below 30%.

  • Probable Cause: You are observing the classic side reaction of this synthesis: intermolecular dialkylation.[3][5] The intermediate, dimethyl (3-bromopropyl)malonate, is reacting with another molecule of deprotonated malonate ester instead of cyclizing intramolecularly. This dimerization leads to the formation of a linear tetra-ester byproduct, which is often the major product under standard concentrations.[3][5][7]

  • Scientific Rationale: Intramolecular reactions (cyclization) are entropically favored but must compete with intermolecular reactions (dimerization), which are dependent on concentration. At high concentrations, the probability of two molecules colliding is high, favoring the undesired intermolecular pathway.

  • Solution & Actionable Protocol:

    • Employ High-Dilution Conditions: The key to favoring intramolecular cyclization is to minimize the probability of intermolecular collisions. Instead of adding the base to the mixture of reactants, slowly add the 1,3-dibromopropane and dimethyl malonate simultaneously via two separate syringe pumps to a refluxing solution of sodium methoxide in methanol. This ensures that the concentration of the reactants is always kept very low.

    • Verify Anhydrous Conditions: The base, sodium methoxide or ethoxide, is highly sensitive to water. Ensure all glassware is oven-dried, and use freshly opened or distilled anhydrous solvents. The presence of water will neutralize the base, leading to an incomplete reaction.[2]

    • Purification by Distillation: The desired diethyl 1,1-cyclobutanedicarboxylate is significantly more volatile than the tetra-ester byproduct. The crude product can be effectively purified by vacuum distillation.[2] An older but effective method is steam distillation, which readily carries over the cyclic product while leaving the non-volatile tetra-ester behind.[3]

Issue 2: Poor Selectivity in the Mono-hydrolysis of Dimethyl Cyclobutane-1,2-dicarboxylate
  • Symptom: Your reaction product is a difficult-to-separate mixture of the starting diester, the desired mono-acid/mono-ester, and the diacid byproduct, as confirmed by TLC, LC-MS, or NMR.

  • Probable Cause: The reaction conditions (stoichiometry of base, temperature, and reaction time) were not optimized for mono-hydrolysis. While the first saponification is generally faster than the second, the rates are often comparable enough to lead to mixtures.

  • Scientific Rationale: Saponification is a stepwise process. The rate of the second hydrolysis is typically slower due to the electrostatic repulsion between the negatively charged carboxylate intermediate and the incoming hydroxide anion. However, this difference is often insufficient for perfect selectivity. Precise control of the limiting reagent (the base) is therefore critical.

  • Solution & Actionable Protocol:

    • Precise Stoichiometry: Use exactly 1.0 equivalent of a standardized base solution (e.g., 1M NaOH). The concentration of your base solution should be confirmed by titration before use.

    • Lower the Temperature: Begin the reaction at 0 °C and allow it to slowly warm to room temperature.[1] Lower temperatures increase the difference in activation energy between the first and second hydrolysis, thereby enhancing selectivity.

    • Monitor the Reaction Closely: Track the reaction progress every 1-2 hours using TLC or LC-MS. Quench the reaction immediately when the optimal ratio of product to starting material is observed. A typical reaction time is 12 hours.[1]

    • Refer to Optimization Data: Use the following table as a guide to understand the impact of reaction parameters.

Base (eq. NaOH) Temperature (°C) Time (h) Approximate Product Ratio (Diester : Mono-acid : Di-acid)
1.00 → 2512Ideal Target: Low Diester, High Mono-acid, Low Di-acid
0.82512High Diester, Moderate Mono-acid, Very Low Di-acid (Incomplete)
1.0508Low Diester, Moderate Mono-acid, High Di-acid (Over-reaction)
2.22512No Diester, Low Mono-acid, High Di-acid (Full Hydrolysis)
Issue 3: Difficulty in Purifying the Final Product
  • Symptom: After workup, the product is an inseparable oily mixture. Column chromatography results in poor separation or loss of product.

  • Probable Cause: Inefficient separation of neutral, acidic, and di-acidic components during the aqueous workup.

  • Scientific Rationale: The starting diester is neutral, while the product mono-acid and byproduct diacid are acidic. This difference in acidity is the key to a clean separation. The pKa of the product is approximately 4.35.[8]

  • Solution & Actionable Protocol:

    • Initial Solvent Wash: After the hydrolysis is complete, remove the alcohol solvent (e.g., methanol) under reduced pressure.[1] Wash the remaining aqueous solution with a non-polar organic solvent like diethyl ether or ethyl acetate.[1] This step removes any unreacted neutral diester starting material, which will partition into the organic layer.

    • Careful Acidification: Cool the remaining aqueous layer in an ice bath and slowly acidify with cold 3N HCl until the pH is ~2-3.[1] This protonates the carboxylate of your mono-acid product and the diacid byproduct, making them soluble in organic solvents.

    • Extraction of Acidic Products: Extract the acidified aqueous layer multiple times with ethyl acetate. The combined organic layers now contain your desired product and the diacid byproduct.

    • Final Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate. The final purification of the mono-acid from the diacid is best achieved by flash column chromatography on silica gel. The diacid is significantly more polar and will have a much lower Rf value.

Section 3: Visual & Methodological Guides

Workflow for Primary Synthetic Route

SynthesisWorkflow cluster_0 Part 1: Ring Formation cluster_1 Part 2: Purification cluster_2 Part 3: Selective Hydrolysis (Assuming 1,2-diester precursor) cluster_3 Part 4: Final Purification A Dimethyl Malonate + 1,3-Dibromopropane B Base (NaOCH3) High Dilution A->B Reaction C Crude Product Mixture (Cyclic Diester + Linear Tetra-ester) B->C Workup D Vacuum Distillation or Steam Distillation C->D Separation E Pure Dimethyl Cyclobutane- 1,1-dicarboxylate D->E Isolation F Dimethyl Cyclobutane-1,2-dicarboxylate E->F Proceed to Hydrolysis (Conceptual Step) G 1.0 eq. NaOH 0°C to RT, 12h F->G Reaction H Crude Mixture (Diester, Mono-acid, Di-acid) G->H Quench I Acid-Base Workup (Ether wash, then acidify & extract) H->I Separation J Silica Gel Chromatography I->J Purification K Pure 2-(Methoxycarbonyl)cyclobutane- 1-carboxylic Acid J->K Isolation

Caption: General workflow for synthesis and purification.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Start Low Overall Yield Detected CheckPoint1 Analyze crude product from which reaction step? Start->CheckPoint1 RingFormation Ring Formation Step CheckPoint1->RingFormation Ring Formation Hydrolysis Selective Hydrolysis Step CheckPoint1->Hydrolysis Hydrolysis CheckCrudeNMR Analyze Crude NMR/GC-MS of Cyclization Reaction RingFormation->CheckCrudeNMR CheckCrudeTLC Analyze Crude TLC/LC-MS of Hydrolysis Reaction Hydrolysis->CheckCrudeTLC HighMW High MW Byproduct Present? (e.g., Tetra-ester) CheckCrudeNMR->HighMW Solution1 See Troubleshooting Issue #1: - Use High Dilution - Check Anhydrous Conditions HighMW->Solution1 Yes IncompleteReaction Mainly Unreacted Starting Material? HighMW->IncompleteReaction No Solution2 Probable Cause: - Inactive/Wet Base - Insufficient Reaction Time/Temp IncompleteReaction->Solution2 Yes ProductRatio What is the product ratio? CheckCrudeTLC->ProductRatio HighDiester Mostly Starting Diester ProductRatio->HighDiester High Diester HighDiacid Mostly Diacid ProductRatio->HighDiacid High Diacid Solution3 See Troubleshooting Issue #2: - Increase Reaction Time - Verify Base Stoichiometry HighDiester->Solution3 Solution4 See Troubleshooting Issue #2: - Reduce Reaction Time/Temp - Use Exactly 1.0 eq. Base HighDiacid->Solution4

Caption: Decision tree for diagnosing sources of low yield.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Formation.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Cyclobutane Synthesis.
  • Brainly.in. (2024). Diethyl malonate to cyclo butene reaction??.
  • Cason, J. & Allen, C. F. H. (1963). Diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses, Coll. Vol. 4, p.288. Retrieved from [Link]

  • ChemicalBook. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate synthesis.
  • Leah4sci. (2014). Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry. YouTube.
  • Marvel, C. S. & McColm, E. M. (1941). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, Coll. Vol. 2, p.156. Retrieved from [Link]

  • Google Patents. (2000). Process for preparing cyclobutane-1,2-dicarboxylic esters. (US6025519A).
  • Google Patents. (n.d.). Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters.
  • UND Scholarly Commons. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. Retrieved from [Link]

  • Journal of Chemical Education. (1969). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from [Link]

  • Walborsky, H. M. (1949). A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. Journal of the American Chemical Society, 71(8), 2941–2941. Retrieved from [Link]

  • Davies, H. M. L., & Lee, G. H. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2193–2205. (See Supporting Information for experimental details). Retrieved from [Link]

  • National Institutes of Health (NIH). (2018). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Retrieved from [Link]

  • Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [Link]

  • Chemsrc. (2024). cis-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]

  • Thieme. (n.d.). By Transformation of Other Cyclobutanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.
  • PubChem. (n.d.). Dimethyl cyclobutane-1,2-dicarboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 2-(Methoxycarbonyl)cyclobutanecarboxylic acid. Retrieved from [Link]

  • Nevill, W. A., Frank, D. S., & Trepka, R. D. (1963). 3-chlorocyclobutanecarboxylic acid. Organic Syntheses, Coll. Vol. 5, p.223. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this valuable cyclobutane building block. The primary challenge in synthesizing this compound is achieving selective monohydrolysis of the parent diester, dimethyl cyclobutane-1,2-dicarboxylate, without significant formation of the corresponding diacid. This document provides in-depth troubleshooting guides, validated protocols, and frequently asked questions to help you maximize your yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route to this compound?

The most common and direct method is the selective alkaline hydrolysis of a symmetric diester, typically dimethyl or diethyl cyclobutane-1,2-dicarboxylate.[1] The core of the experiment lies in carefully controlling the reaction conditions to favor the cleavage of only one ester group, which can be challenging due to the similar reactivity of both ester functionalities.

Q2: Why is selective monohydrolysis often a low-yielding reaction?

The primary difficulty arises from controlling the stoichiometry and reaction kinetics. Once the first ester is hydrolyzed to its carboxylate salt, the molecule becomes negatively charged, which can electrostatically repel the incoming hydroxide nucleophile, slowing the second hydrolysis. However, if conditions are too harsh (e.g., high temperature, excess base), the second hydrolysis will still proceed, leading to the undesired dicarboxylic acid byproduct.[2][3] The goal is to find a kinetic sweet spot where the first hydrolysis is rapid and the second is negligible.

Q3: What are the most critical parameters to control for improving yield and selectivity?

Based on extensive studies, the following parameters are paramount:

  • Temperature: Lower temperatures (e.g., 0 °C) are crucial for maximizing selectivity. This dramatically slows the rate of the second hydrolysis reaction more than the first.[2]

  • Stoichiometry of Base: Using a slight deficit or precisely one equivalent of a strong base like NaOH or KOH is critical. An excess of base will inevitably lead to the formation of the diacid.

  • Solvent System: A biphasic or semi-two-phase system, such as tetrahydrofuran (THF) and water, has been shown to be highly effective. This system appears to modulate the concentration and reactivity of the hydroxide in a beneficial way.[2]

  • Reaction Time: The reaction must be carefully monitored and quenched as soon as the starting diester is consumed to prevent the subsequent hydrolysis of the desired half-ester product.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and convenient method. A suitable eluent system (e.g., 30-50% ethyl acetate in hexanes with 1% acetic acid) will show three distinct spots: the starting diester (highest Rf), the desired mono-acid/mono-ester product (intermediate Rf), and the diacid byproduct (lowest Rf, often staying on the baseline). It is essential to co-spot your reaction mixture with the starting material for accurate comparison. For more quantitative analysis, taking aliquots for LC-MS or ¹H NMR analysis is recommended.

Troubleshooting Guide: Common Issues and Solutions

Low yields in this synthesis are almost always traced back to one of three issues: incomplete reaction, over-hydrolysis, or product loss during workup. This guide provides a systematic approach to diagnosing and solving these problems.

Visual Troubleshooting Workflow

The following decision tree outlines a logical workflow for troubleshooting suboptimal results.

TroubleshootingWorkflow start Low Yield Observed analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze sm_present Problem: Significant Starting Material (SM) Remains analyze->sm_present  High Rf Spot diacid_present Problem: Significant Diacid Byproduct Formed analyze->diacid_present  Low Rf Spot poor_mass_balance Problem: Poor Mass Balance (Product Lost During Workup) analyze->poor_mass_balance  Clean Reaction, Low Isolated Yield cause_sm Cause: Incomplete Reaction sm_present->cause_sm cause_diacid Cause: Over-hydrolysis diacid_present->cause_diacid cause_workup Cause: Inefficient Extraction poor_mass_balance->cause_workup solution_sm Solution: 1. Verify base quality & stoichiometry. 2. Increase reaction time. 3. Ensure adequate mixing. cause_sm->solution_sm solution_diacid Solution: 1. Decrease reaction temperature (target 0°C). 2. Reduce base equivalents slightly (<1 eq). 3. Shorten reaction time; quench immediately at SM consumption. cause_diacid->solution_diacid solution_workup Solution: 1. Acidify carefully to pH ~3-4. 2. Saturate aqueous layer with NaCl. 3. Use continuous extraction or extract >5 times with EtOAc/DCM. cause_workup->solution_workup

Caption: A decision tree for troubleshooting low yields in selective monohydrolysis.

Detailed Problem/Solution Table
Observed ProblemLikely Cause(s)Recommended Solutions & Explanations
High amount of starting diester remains after the expected reaction time. Incomplete Reaction: 1. Insufficient base due to inaccurate measurement or poor reagent quality (e.g., old NaOH pellets coated in carbonate). 2. Reaction temperature is too low, making the reaction impractically slow. 3. Poor mixing in a biphasic system.1. Verify Reagents: Use a freshly prepared and titrated aqueous solution of NaOH or KOH. Ensure precise measurement of the diester. 2. Optimize Time/Temp: While 0°C is ideal for selectivity, if the reaction stalls, allow it to warm slowly to room temperature and monitor closely.[1] 3. Improve Mixing: Ensure vigorous stirring to maximize the interface between the organic (THF) and aqueous phases.
The desired product is contaminated with a significant amount of diacid. Over-hydrolysis: 1. The reaction temperature was too high, accelerating the second hydrolysis. 2. Too much base was used (>1.0 equivalent). 3. The reaction was allowed to proceed for too long after the starting material was consumed.1. Strict Temperature Control: Maintain the reaction at 0°C using an ice-water bath for the entire duration. This is the most critical factor for selectivity.[2] 2. Reduce Base: Use slightly less than one equivalent of base (e.g., 0.95 eq) to ensure it is the limiting reagent. 3. Diligent Monitoring: Monitor the reaction by TLC every 15-30 minutes. Once the starting diester spot has disappeared, quench the reaction immediately by adding acid.
TLC/LC-MS shows a clean conversion, but the isolated yield is very low. Product Loss During Workup: The mono-acid product, especially in its salt form, has significant water solubility. 1. Incomplete protonation means the product remains in the aqueous layer as the carboxylate salt. 2. Insufficient or inefficient extraction from the aqueous phase.1. Careful Acidification: After removing the organic solvent (THF), cool the aqueous residue in an ice bath and slowly add cold 1-3 M HCl with stirring until the pH is between 3 and 4. Check with pH paper. 2. Reduce Aqueous Solubility: Before extraction, saturate the aqueous layer with solid sodium chloride (NaCl). This "salting out" effect significantly decreases the polarity of the aqueous phase and drives the organic product into the extraction solvent. 3. Exhaustive Extraction: Extract the acidified aqueous layer multiple times (at least 5-6 times) with a suitable solvent like ethyl acetate or dichloromethane.

Optimized Experimental Protocol

This protocol is based on a highly efficient method for the selective monohydrolysis of symmetric diesters, which leverages a THF/water solvent system at a controlled low temperature.[2]

Reaction Pathway

ReactionScheme Diester Dimethyl cyclobutane-1,2-dicarboxylate Monoacid 2-(Methoxycarbonyl) cyclobutane-1-carboxylic acid (Desired Product) Diester->Monoacid k1 (Fast, Desired) Diacid Cyclobutane-1,2- dicarboxylic acid (Byproduct) Monoacid->Diacid k2 (Slower, Undesired)

Caption: Reaction pathway showing the desired selective hydrolysis (k1) and the competing over-hydrolysis reaction (k2).

Step-by-Step Methodology
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add dimethyl cyclobutane-1,2-dicarboxylate (1.0 eq).

    • Dissolve the diester in tetrahydrofuran (THF), using approximately 5-10 mL of THF per gram of diester.

    • Cool the flask in an ice-water bath to 0 °C.

  • Hydrolysis:

    • In a separate container, prepare a solution of sodium hydroxide (0.95-1.0 eq) in water.

    • Add the aqueous NaOH solution dropwise to the stirred, cold THF solution of the diester over 15-30 minutes. Ensure the internal temperature does not rise above 5 °C.

    • Stir the reaction mixture vigorously at 0 °C.

  • Monitoring:

    • Begin monitoring the reaction by TLC after 30 minutes, and then every 15-20 minutes thereafter.

    • Eluent: 40% Ethyl Acetate / 59% Hexanes / 1% Acetic Acid.

    • Visualization: Use a potassium permanganate stain. The starting material and product will appear as yellow spots on a purple background.

    • The reaction is complete when the starting diester spot (higher Rf) is no longer visible.

  • Workup and Isolation:

    • Once the reaction is complete, quench by pouring the mixture into a separatory funnel containing an equal volume of cold water.

    • Wash the aqueous layer with diethyl ether or ethyl acetate (2 x 20 mL) to remove any unreacted starting material. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and acidify by slowly adding 3M HCl until the pH is ~3-4.

    • Saturate the cold, acidified aqueous layer with solid NaCl.

    • Extract the product from the aqueous layer with ethyl acetate or dichloromethane (at least 5 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • If necessary, the product can be further purified by silica gel column chromatography. However, a carefully executed workup often yields a product of sufficient purity (>95%).

This structured approach, combining a robust protocol with a comprehensive troubleshooting guide, should empower you to consistently achieve high yields of this compound for your research and development needs.

References

  • Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Available from: [Link]

  • Niwayama, S. (2000). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. Available from: [Link]

  • Organic Chemistry Portal. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Available from: [Link]

  • Gutekunst, W. R., & Baran, P. S. (2011). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 76(21), 8939–8953. Available from: [Link]

  • PubChem. Dimethyl cyclobutane-1,2-dicarboxylate. Available from: [Link]

  • MDPI. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Available from: [Link]

  • ResearchGate. The application of cyclobutane derivatives in organic synthesis. Available from: [Link]

Sources

Technical Support Center: Diastereocontrol in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for cyclobutane synthesis. The construction of a cyclobutane ring with precise stereochemical control is a formidable challenge in modern organic synthesis, largely due to the inherent ring strain and the often subtle energetic differences between diastereomeric transition states.[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of controlling diastereomeric ratios in these critical reactions. Here, we move beyond simple protocols to explain the why behind the experimental choices, providing a framework for rational troubleshooting and optimization.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing cyclobutanes, and why is the [2+2] cycloaddition so common?

The synthesis of cyclobutanes is dominated by several key strategies, including the ring expansion of cyclopropanes, the ring contraction of five-membered rings, and various transition-metal-catalyzed reactions.[1] However, the [2+2] cycloaddition—the union of two alkene components—remains the most versatile and widely used method.[1][2][3] These reactions can be initiated thermally, photochemically, or with catalysts, each offering unique pathways to the four-membered ring.[1] Their popularity stems from the directness of the approach, building the core scaffold in a single, often atom-economical step from readily available starting materials.

Q2: Why is achieving high diastereoselectivity in [2+2] cycloadditions so challenging?

The challenge often lies in the reaction mechanism. Thermal [2+2] cycloadditions of simple alkenes are forbidden by orbital symmetry rules for a concerted suprafacial pathway.[4][5] Many of these reactions, particularly those involving ketenes or electron-poor/electron-rich alkene partners, proceed through a stepwise mechanism involving a zwitterionic or diradical intermediate.[6] The lifetime of this intermediate can allow for bond rotation, which scrambles the stereochemical information of the starting materials and leads to a mixture of diastereomers.

Q3: What is the fundamental stereochemical difference between thermal and photochemical [2+2] cycloadditions?

Thermal and photochemical [2+2] cycloadditions operate under different orbital symmetry rules and generally have opposite stereochemical outcomes.[4][5]

  • Thermal [2+2] Cycloadditions: A concerted reaction between two ground-state alkenes would require an antarafacial approach, which is geometrically difficult.[5] Therefore, they often proceed through non-concerted, stepwise pathways. An important exception is the cycloaddition of ketenes, which can react in a concerted, suprafacial manner.[7][8]

  • Photochemical [2+2] Cycloadditions: Upon UV irradiation, one alkene is promoted to an excited state. This electronic excitation inverts the orbital symmetry requirements, allowing the reaction to proceed via a suprafacial pathway, which is geometrically favored and often preserves the stereochemistry of the reactants.[4][5][9]

Q4: How do I accurately determine the diastereomeric ratio (d.r.) of my product mixture?

The most common and reliable methods for determining d.r. are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[10]

  • ¹H NMR Spectroscopy: Diastereomers are distinct compounds and will often exhibit unique, well-resolved signals in the ¹H NMR spectrum. The ratio of the integrals for these distinct signals directly corresponds to the diastereomeric ratio.[10][11]

  • Chiral HPLC: This technique uses a chiral stationary phase to separate diastereomers, which then appear as distinct peaks in the chromatogram. The ratio of the integrated peak areas provides the d.r.[10]

For a detailed methodology, please refer to Protocol 1 in the "Protocols & Methodologies" section.

Part 2: Troubleshooting Guide for Poor Diastereoselectivity

This section addresses specific experimental failures in a question-and-answer format, providing actionable solutions grounded in mechanistic principles.

Issue 1: "My thermal [2+2] cycloaddition of a ketene with an alkene is giving a nearly 1:1 mixture of diastereomers. How can I improve the selectivity?"

Root Cause Analysis: A low diastereomeric ratio in thermal ketene cycloadditions often indicates that the reaction is proceeding through a non-concerted, stepwise mechanism involving a zwitterionic intermediate.[6] The extended lifetime of this intermediate allows for bond rotation before ring closure, eroding stereoselectivity. Your goal is to favor a more concerted, organized transition state.

Troubleshooting Strategies:

  • Decrease Solvent Polarity: Polar solvents can stabilize the charge-separated zwitterionic intermediate, extending its lifetime and promoting bond rotation. Switching to a nonpolar solvent disfavors this intermediate, pushing the reaction toward a more concerted pathway and preserving the stereochemistry of the alkene.[6]

    • Actionable Advice: If your reaction is in a polar solvent like acetonitrile, switch to a less polar alternative such as toluene or hexane.[6]

    Table 1: Effect of Solvent Polarity on Diastereoselectivity
    Solvent Typical Effect on Diastereomeric Ratio (d.r.)
    Acetonitrile (polar, aprotic)Often leads to lower d.r. due to stabilization of zwitterionic intermediates.
    Dichloromethane (moderately polar)Intermediate; a common starting point for optimization.
    Toluene (nonpolar)Generally improves d.r. by favoring a concerted transition state.[6]
    Hexanes (nonpolar)Can provide the highest d.r. but may suffer from solubility issues.[6]
  • Employ Lewis Acid Catalysis: A Lewis acid can coordinate to the alkene or the ketene, lowering the LUMO energy and promoting a more concerted cycloaddition pathway.[6] This enforces a specific geometry in the transition state, dramatically enhancing diastereoselectivity.[6]

    • Actionable Advice: Introduce a Lewis acid catalyst like TiCl₄ or a chiral oxazaborolidine complex.[6] A screening of different Lewis acids and optimization of stoichiometry and temperature will be necessary. For a representative procedure, see Protocol 2 .

  • Increase Steric Hindrance: The steric bulk of substituents on both the ketene and the alkene can create a strong facial bias for the approach of the reactants. The transition state will favor the pathway that minimizes steric clash, leading to the less hindered diastereomer.[6]

    • Actionable Advice: If synthetically feasible, modify your substrates to include bulkier groups (e.g., change a methyl ester to a tert-butyl ester) to enhance steric differentiation in the transition state.[6]

  • Lower the Reaction Temperature: Reducing the temperature can sometimes improve selectivity, although the effect can be complex. Lower temperatures can favor the transition state with the lower activation enthalpy, which is often the more ordered, selective pathway.

Issue 2: "My photochemical [2+2] cycloaddition is producing a complex mixture of isomers with low diastereoselectivity. What factors should I investigate?"

Root Cause Analysis: While photochemical [2+2] reactions can be highly stereospecific, poor selectivity can arise from several factors: flexibility in the excited-state intermediate (triplet diradical), competing reaction pathways, or insufficient facial differentiation of the reactants.

Troubleshooting Strategies:

  • Optimize Reaction Temperature: Temperature has a pronounced effect on the diastereoselectivity of photocycloadditions.[12] Lowering the temperature often increases selectivity by favoring the thermodynamically more stable conformation of the reactants or exciplex, which then leads to the major stereoisomer.[13]

    • Actionable Advice: Perform the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, down to -78 °C). Note that in some unusual cases, increasing temperature can favor a different diastereomer due to entropic factors.[12] Precise temperature control is crucial, and microflow reactors can offer superior heat transfer and control compared to batch systems.[13]

  • Utilize Supramolecular Control: Pre-organizing the reactants in a defined spatial arrangement can effectively block one face of the alkene, leading to excellent stereocontrol. This is often achieved using a chiral template that binds to one of the reactants through non-covalent interactions like hydrogen bonding.[14]

    • Actionable Advice: Investigate the use of a chiral hydrogen-bonding template, such as a chiral resorcinol derivative, to form a supramolecular complex with your substrate. This can direct the cycloaddition to occur from a single face.[14]

  • Consider Solid-State Photochemistry: Performing the reaction in the solid state can be a powerful strategy. The crystal lattice pre-organizes the reactant molecules in a specific orientation, and the reaction proceeds with this geometry locked in, often leading to a single stereoisomer in quantitative yield.[15]

    • Actionable Advice: If your substrate is crystalline, attempt the photochemical reaction on the solid material. The stereochemical outcome will be dictated by the packing arrangement in the crystal.[15]

  • Modify the Catalyst or Sensitizer: In catalyzed or sensitized reactions, the chiral environment is created by the catalyst. The choice of catalyst and its ligand system is paramount.

    • Actionable Advice: For metal-catalyzed reactions (e.g., Cu(I) or Rh(III)), systematically modify the chiral ligands to tune the steric and electronic environment around the metal center.[1][6][16] This can enhance the facial discrimination of the approaching alkene.

Part 3: Visual Guides & Workflows

Diagram 1: Troubleshooting Decision Tree for Poor Diastereoselectivity

troubleshooting_flowchart start Start: Poor d.r. reaction_type What is the reaction type? start->reaction_type thermal Thermal [2+2] reaction_type->thermal Thermal photo Photochemical [2+2] reaction_type->photo Photochemical solvent Decrease Solvent Polarity (e.g., Toluene, Hexane) thermal->solvent temp Lower Reaction Temperature (e.g., -78 °C) photo->temp lewis_acid Add Lewis Acid Catalyst (e.g., TiCl₄) solvent->lewis_acid sterics Increase Substrate Steric Bulk lewis_acid->sterics template Use Supramolecular Template (H-bonding) temp->template solid_state Attempt Solid-State Reaction template->solid_state

Caption: A decision tree for selecting a stereocontrol strategy.

Diagram 2: Concerted vs. Stepwise [2+2] Cycloaddition Pathways

mechanism_diagram cluster_concerted Concerted Pathway (Favored in Nonpolar Solvents) cluster_stepwise Stepwise Pathway (Favored in Polar Solvents) A Reactants TS1 Organized Transition State (Suprafacial) A->TS1 P1 Single Diastereomer TS1->P1 B Reactants TS2 Transition State 1 B->TS2 I Zwitterionic Intermediate TS2->I Rotation Bond Rotation I->Rotation P2 Diastereomeric Mixture Rotation->P2

Caption: Mechanistic pathways influencing diastereoselectivity.

Part 4: Protocols & Methodologies

Protocol 1: General Procedure for Determining Diastereomeric Ratio by ¹H NMR Spectroscopy
  • Sample Preparation: Prepare a solution of the crude reaction mixture by dissolving an accurate sample in a suitable deuterated solvent (e.g., CDCl₃).[10]

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to capture all relevant signals.

  • Signal Identification: Identify distinct, well-resolved signals corresponding to each diastereomer. Protons adjacent to the newly formed stereocenters are often the most diagnostic.

  • Integration: Carefully integrate the selected, non-overlapping signals for each diastereomer. Set the integral of one peak (or multiplet) for one diastereomer to a convenient value (e.g., 1.00).[10]

  • Calculation: The relative integral value of the corresponding peak for the other diastereomer will give the diastereomeric ratio. For example, if the integral of a proton for diastereomer A is set to 1.00 and the integral for the corresponding proton in diastereomer B is 0.25, the d.r. is 4:1 (1.00 / 0.25).[11]

Protocol 2: Example of a Lewis Acid-Catalyzed Diastereoselective [2+2] Cycloaddition

This protocol is adapted from a procedure utilizing a chiral oxazaborolidine-AlBr₃ complex and serves as an illustrative example of applying Lewis acid catalysis to control stereochemistry.[6]

  • Catalyst Preparation (Under Inert Atmosphere):

    • To a solution of (R)-(-)-2-amino-2-phenylethanol (1.0 equiv) in anhydrous toluene at 0 °C, add trimethylaluminum (1.0 equiv) dropwise.

    • Allow the solution to warm to room temperature and stir for 1 hour to form the chiral oxazaborolidine precursor.

    • Cool the solution to -78 °C and add aluminum bromide (AlBr₃, 1.0 equiv).

  • Cycloaddition Procedure (Under Inert Atmosphere):

    • To the prepared catalyst solution (0.1 equiv) in toluene at -78 °C, add the alkene substrate (e.g., trifluoroethyl acrylate, 1.0 equiv).

    • Add the second alkene component (e.g., ethyl vinyl ether, 2.0 equiv) dropwise over 10 minutes.

    • Stir the reaction mixture at -78 °C for 12 hours, monitoring progress by TLC.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane adduct.

    • Expected Outcome: This type of procedure can yield the [2+2] cycloadduct with high yield and excellent diastereoselectivity.[6]

References

  • Unusual Temperature-Dependent Diastereoselectivity in the [2+2] Photocycloaddition (Paternò−Büchi Reaction) of Benzophenone. Adam, W., Stegmann, V. R., & Weinkötz, S. (2001). The Journal of Organic Chemistry. [Link]

  • Stereochemistry of Cycloadditions. Chemistry LibreTexts. [Link]

  • Stereochemistry of Cycloadditions. NC State University Libraries. [Link]

  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. D'Acquarica, I., et al. (2017). Molecules. [Link]

  • Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Wang, Z., et al. (2025). ResearchGate. [Link]

  • Cyclobutane Synthesis. Myers, A. G. Research Group, Harvard University. [Link]

  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Kumar, S., et al. (2022). Organic Letters. [Link]

  • Temperature effects on diastereoselective [2+2] photocycloadditions. Tanimoto, H., et al. (2012). ResearchGate. [Link]

  • Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Das, S., et al. (2018). ACS Catalysis. [Link]

  • Cycloaddition reactions [2+2]. Slideshare. [Link]

  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Hoffmann, N. (2016). Chemical Reviews. [Link]

  • Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates. Barnes, T. (2023). Auburn University Electronic Theses and Dissertations. [Link]

  • Anion-Controlled Stereoselective Synthesis of Cyclobutane Derivatives by Solid-State [2 + 2] Cycloaddition Reaction. Ganguly, P., et al. (2009). Crystal Growth & Design. [Link]

  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Lee-Ruff, E., & Mladenova, G. (2003). Chemical Reviews. [Link]

  • Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • Comparison between thermal and photochemical conditions for the [2 + 2 + 2] cycloaddition. Griesbeck, A. G., & Maptue, N. E. (2018). ResearchGate. [Link]

  • Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Rajanarendar, E., et al. (1995). Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

  • Scope of the [2 + 2] cycloaddition reaction. ResearchGate. [Link]

  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. Pérez-Garcı́a, P. M., et al. (2023). The Journal of Organic Chemistry. [Link]

  • Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. Wang, Y., et al. (2024). Nature Communications. [Link]

  • Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. Aguilar, J. A., et al. (2014). Chemical Communications. [Link]

  • On the solvent and temperature driven stereoselectivity of the Diels-Alder cycloaddition reactions. Kumar, V. Y., & Bhat, S. V. (2020). ChemRxiv. [Link]

  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. Pérez-Garcı́a, P. M., et al. (2023). PubMed Central. [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Ghorai, M. K., et al. (2021). Journal of the American Chemical Society. [Link]

  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Ghorai, M. K., et al. (2021). NTU Scholars. [Link]

  • Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. Mayer, P., et al. (2018). European Journal of Organic Chemistry. [Link]

  • Diastereomeric ratio of 2a and 3a determined by 1 H NMR signal integrations. ResearchGate. [Link]

  • Observation of the solvent enantio-isotope effect in asymmetric ring-opening of cyclic diaryliodoniums with selenocyanate. Li, Y., et al. (2023). Nature Communications. [Link]

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Technical Support Center: Synthesis of 2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid and its derivatives. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the mechanistic origins of these issues and provide field-proven troubleshooting strategies and protocols to enhance yield, purity, and stereochemical control.

Core Synthesis Strategy: An Overview

The most reliable and common pathway to this compound involves a two-stage process: first, the construction of the cyclobutane ring via a [2+2] cycloaddition to form a 1,2-diester precursor, followed by a selective partial hydrolysis of one of the ester groups. Each stage presents unique challenges that can impact the final product's quality.

Synthesis_Workflow cluster_0 Stage 1: [2+2] Cycloaddition cluster_1 Stage 2: Selective Hydrolysis cluster_2 Key Side Reactions Alkene Alkene (e.g., Methyl Acrylate) Diester Dimethyl Cyclobutane- 1,2-dicarboxylate Alkene->Diester Lewis Acid (e.g., TiCl4) or Photolysis Ketene_Acetal Ketene Acetal Ketene_Acetal->Diester Monoester_Monoacid Target Product: 2-(Methoxycarbonyl)cyclobutane- 1-carboxylic acid Diester->Monoester_Monoacid 1. 1 eq. NaOH/KOH 2. H3O+ Workup Stereoisomers Cis/Trans Isomers Diester->Stereoisomers Lack of Stereocontrol Over_Hydrolysis Cyclobutane-1,2- dicarboxylic Acid Monoester_Monoacid->Over_Hydrolysis Excess Base/ Heat Epimerization Loss of Stereocontrol Monoester_Monoacid->Epimerization Basic Conditions Epimerization_Mechanism cluster_0 Result: cis/trans Mixture start cis-Isomer enolate Planar Enolate (Loss of Stereochemistry) start->enolate + OH⁻ - H₂O trans trans-Isomer enolate->trans + H₂O (Protonation from opposite face) cis_again cis-Isomer enolate->cis_again + H₂O (Protonation from same face)

Caption: Epimerization at the α-carbon under basic hydrolysis conditions.

  • Solution:

    • Milder Conditions: Perform the hydrolysis at the lowest possible temperature (e.g., 0 °C or below) and for the shortest possible time to minimize the rate of enolization.

    • Alternative Hydrolysis Methods: Consider enzymatic hydrolysis using a lipase. Enzymes operate under neutral pH and can provide excellent chemo- and stereoselectivity, avoiding epimerization. [1]

Problem 3: The main impurity is the dicarboxylic acid, not unreacted starting material.

Question: My hydrolysis reaction is running to completion, yielding cyclobutane-1,2-dicarboxylic acid instead of the desired mono-acid/mono-ester. How can I stop the reaction at the halfway point?

Answer: Achieving selective mono-saponification of a symmetric diester is inherently difficult because the reactivity of the second ester group is similar to the first.

  • Probable Cause: Excess Base or Harsh Conditions. Using more than one equivalent of base, higher temperatures, or longer reaction times will inevitably drive the reaction to the fully hydrolyzed product. The initially formed carboxylate anion is a poor leaving group, but under forcing conditions, the second ester will hydrolyze.

  • Solution:

    • Strict Stoichiometry: Use precisely 1.0 equivalent of the base (e.g., KOH or NaOH). A slight sub-stoichiometric amount (e.g., 0.95 eq) may even be preferable to ensure no excess base is present.

    • Low Temperature: Cool the reaction to 0 °C or below before the slow, dropwise addition of the base solution. [2]Monitor the reaction closely by TLC or LC-MS and quench with acid as soon as the starting material is consumed.

    • Purification Strategy: Even with optimization, a mixture of starting diester, desired mono-acid, and diacid is common. The desired product can often be separated by exploiting its acidic and organic-soluble nature. A carefully controlled acid-base extraction can isolate the mono-acid from the more water-soluble diacid and the non-acidic diester.

Parameter Condition A (Optimized) Condition B (Over-hydrolysis)
Base (NaOH) 1.0 equivalents2.2 equivalents
Temperature 0 °C → Room TempRoom Temp → 50 °C
Time 12 hours12 hours
Diester (%) ~15%0%
Mono-acid (%) ~60% ~5%
Diacid (%) ~25%~95%
Table 1. Illustrative effect of reaction conditions on the product distribution during the hydrolysis of dimethyl cyclobutane-1,2-dicarboxylate.

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed [2+2] Cycloaddition

This protocol is a general guideline for the synthesis of a cyclobutane-1,2-diester precursor.

  • Setup: Under an inert atmosphere (N₂ or Ar), add the fumaric or maleic ester (1.0 eq) and the ketene acetal (1.2 eq) to a flame-dried flask containing anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Catalyst Addition: Slowly add a solution of titanium tetrachloride (TiCl₄, 1.1 eq) in DCM to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours, monitoring the disappearance of the starting materials by TLC.

  • Quenching: Slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the Lewis acid.

  • Workup: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure cyclobutane-1,2-diester.

Protocol 2: Controlled Mono-Saponification

This protocol aims to maximize the yield of the target mono-acid/mono-ester.

  • Setup: Dissolve the purified dimethyl cyclobutane-1,2-dicarboxylate (1.0 eq) in methanol (MeOH).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Prepare a solution of sodium hydroxide (1.0 eq) in water. Add this solution dropwise to the stirred ester solution over 1 hour.

  • Reaction: Allow the reaction to slowly warm to room temperature while stirring overnight (approx. 12-16 hours). Monitor the reaction progress carefully using LC-MS or by working up small aliquots.

  • Workup:

    • Remove the methanol under reduced pressure.

    • Wash the remaining aqueous solution with diethyl ether or ethyl acetate to remove any unreacted starting diester.

    • Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with cold 1M HCl.

    • Extract the acidified aqueous layer three times with ethyl acetate.

  • Isolation: Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude this compound. Further purification can be achieved by crystallization or chromatography if necessary.

References

  • Organic Syntheses. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 16.

  • LONZA AG. (2000). Process for preparing cyclobutane-1,2-dicarboxylic esters. U.S. Patent No. 6,025,519.

  • Organic Syntheses. Procedure for Cyclobutanecarboxylic acid. Organic Syntheses.

  • Buchman, E. R., & Deutsch, D. H. (1950). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of the American Chemical Society, 72(8), 3745-3748. (Note: While about the 1,3-isomer, this paper highlights the historical difficulties in cyclobutane synthesis).

  • LONZA AG. (1997). Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters. European Patent No. EP0837058A1.

  • Ahmad, S. (1991). Asymmetric induction in the Lewis acid catalysed [2+2] cycloaddition of ketene acetals to fumarates. Tetrahedron Letters, 32(47), 6997-7000.
  • ChemEd DL. (2014). Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry. YouTube.

  • Brainly.in. (2024). Diethyl malonate to cyclo butene reaction??

  • Organic Syntheses. Diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses.

  • ChemicalBook. Diethyl 1,1-cyclobutanedicarboxylate synthesis.

  • LONZA AG. (1998). Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters.

  • Alfa Chemistry. Dieckmann Condensation.

  • Wikipedia. Cyclobutanecarboxylic acid.

  • Wentz, M. J. (2022). Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. UND Scholarly Commons.

  • Walborsky, H. M. (1949). A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. Journal of the American Chemical Society, 71(8), 2941-2941.

  • Liu, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. Molecules, 26(12), 3535.

  • Wikipedia. Dieckmann condensation.

  • Organic Chemistry Portal. Dieckmann Condensation.

  • Lee-Ruff, E., & Mladenova, G. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1449-1484.

  • Daugulis, O., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(12), 5806-5817.

  • Liu, Y., et al. (2021). Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. MDPI.

  • Chemistry LibreTexts. Dieckmann Condensation.

  • OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry.

  • Rogers, D. Z. (1951). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University.

  • Wu, J., et al. (2019). Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid. Chemical Communications, 55(74), 11135-11138.

  • de Meijere, A., & Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(4), 1099-1146.

  • van der Veen, B. A., et al. (2008). Elimination of competing hydrolysis and coupling side reactions of a cyclodextrin glucanotransferase by directed evolution. The FEBS Journal, 275(15), 3994-4003.

Sources

identifying byproducts in 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Cyclobutane Carboxylic Acid Derivatives

A Guide to Identifying and Mitigating Byproduct Formation

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on the synthesis of substituted cyclobutane scaffolds, specifically focusing on 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid and its common synthetic precursors. We understand that navigating the intricacies of small-ring chemistry can present unique challenges, particularly concerning yield and purity.

This document moves beyond standard protocols to provide in-depth, field-tested insights into the common pitfalls of these syntheses. We will explore the mechanistic origins of frequently observed byproducts and offer robust, validated strategies for their identification and mitigation. Our goal is to empower you to troubleshoot your experiments effectively, saving valuable time and resources.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My initial cyclization reaction to form the cyclobutane diester precursor has a low yield. What is the most likely major byproduct?

This is a classic and critical issue in the malonic ester synthesis of cyclobutane rings. The most common synthetic route involves the reaction of a malonate diester (e.g., dimethyl malonate) with a 1,3-dihalopropane, typically 1,3-dibromopropane, in the presence of a base like sodium ethoxide or methoxide.

While the desired reaction is an intramolecular cyclization, the primary competing reaction is an intermolecular coupling . In this side reaction, a second molecule of the malonate enolate reacts with the mono-alkylated intermediate before it has a chance to cyclize. This results in the formation of a linear tetra-ester, a high-molecular-weight byproduct that can significantly reduce the yield of your desired cyclobutane product.[1]

Key Byproducts in the Cyclization Step:

  • Primary Byproduct: Dimethyl 2,2,6,6-heptanedioate (from dimethyl malonate) or Diethyl pentane-1,1,5,5-tetracarboxylate (from diethyl malonate).[1]

  • Intermediate: Dimethyl (3-bromopropyl)malonate (the mono-alkylated, uncyclized intermediate).

  • Unreacted Starting Materials: Dimethyl malonate and 1,3-dibromopropane.

dot digraph "Byproduct_Formation_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

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// Edges Reactants -> Enolate [label=" Deprotonation "]; Enolate -> Intermediate [label=" SN2 Attack\n(1st Alkylation) "]; Intermediate -> Desired [label=" Intramolecular SN2\n(Favored by High Dilution) ", color="#34A853", fontcolor="#34A853"]; Intermediate -> Byproduct [label=" Intermolecular SN2\n(Reaction with another enolate)\n(Favored by High Concentration) ", color="#EA4335", fontcolor="#EA4335"]; } enddot Caption: Competing pathways in the malonic ester synthesis of a cyclobutane ring.

FAQ 2: How can I adjust my experimental conditions to minimize the formation of the linear tetra-ester byproduct?

The competition between the desired intramolecular cyclization and the undesired intermolecular reaction is governed by reaction kinetics and concentration. You can strongly favor the formation of the cyclobutane ring by implementing the following principles:

  • Employ High-Dilution Conditions: This is the most critical factor. By running the reaction in a large volume of solvent, you decrease the probability of two reactant molecules (the malonate enolate and the mono-alkylated intermediate) encountering each other, thus suppressing the intermolecular pathway. The probability of the reactive ends of the same molecule finding each other to cyclize remains unchanged. A typical starting concentration would be around 0.1 M or lower.

  • Slow Addition of Reagents: Instead of adding all reagents at once, use a syringe pump or an addition funnel to add the 1,3-dibromopropane slowly to the solution of the malonate enolate. This keeps the concentration of the alkylating agent low at any given moment, further favoring the intramolecular cyclization of the intermediate as it forms.

  • Control the Temperature: The initial alkylation is exothermic. Maintaining a consistent temperature (e.g., 60-65°C) is important for controlled reaction rates.[1] Overheating can lead to other side reactions.

FAQ 3: I am performing the selective mono-hydrolysis of dimethyl 1,1-cyclobutanedicarboxylate and my final product is a mixture. What are the expected components?

The selective saponification of a geminal diester is a delicate process aimed at hydrolyzing only one of the two ester groups. It is very common to see a mixture of three components in your crude product:

  • Unreacted Starting Material: Dimethyl 1,1-cyclobutanedicarboxylate.

  • Desired Product: 1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid.

  • Over-hydrolysis Byproduct: 1,1-Cyclobutanedicarboxylic acid.

The relative amounts of these three species depend heavily on the stoichiometry of the base, reaction time, and temperature.

dot digraph "Hydrolysis_Troubleshooting" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Crude Product Mixture\n(Post Mono-hydrolysis)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze by TLC, HPLC, or ¹H NMR", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Paths path1 [label="Predominantly\nStarting Material", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; sol1 [label="Troubleshooting:\n• Increase reaction time\n• Slightly increase temperature (e.g., 0°C to RT)\n• Confirm base stoichiometry (≥1.0 eq)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

path2 [label="Good Mixture of\nProduct and SM", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; sol2 [label="Action:\n• Optimize reaction time\n• Purify via column chromatography or\nacid-base extraction", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

path3 [label="Significant Diacid\nByproduct", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; sol3 [label="Troubleshooting:\n• Use exactly 1.0 eq of base (e.g., NaOH)\n• Lower reaction temperature (run at 0°C)\n• Reduce reaction time", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> analyze; analyze -> path1 [label=" Low Conversion "]; path1 -> sol1; analyze -> path2 [label=" Partial Conversion "]; path2 -> sol2; analyze -> path3 [label=" Over-reaction "]; path3 -> sol3; } enddot Caption: Troubleshooting workflow for selective mono-hydrolysis.

FAQ 4: The name of my target compound is this compound, but the malonic ester synthesis yields a 1,1-disubstituted product. Am I using the correct synthetic route?

This is an excellent and crucial question that highlights a common point of confusion. You are correct; the nomenclature is key.

  • 1,1-disubstituted (geminal): The product from the malonic ester synthesis with 1,3-dibromopropane is 1-(methoxycarbonyl)cyclobutane-1-carboxylic acid . Both the carboxylic acid and the methyl ester are attached to the same carbon atom (C1).

  • 1,2-disubstituted (vicinal): Your target, This compound , has the functional groups on adjacent carbons (C1 and C2). This compound exists as cis and trans diastereomers.

The standard malonic ester synthesis will not produce the 1,2-isomer. If your target is genuinely the 1,2-disubstituted product, a different synthetic strategy is required. Common routes to 1,2-cyclobutane dicarboxylic acids include [2+2] photocycloadditions of alkenes (like maleic anhydride and ethylene) or other multi-step sequences.[2][3]

Actionable Advice: Always verify the structure of your starting materials and the expected regiochemistry of your reaction. If you are following a procedure for the malonic ester synthesis, the expected product is the 1,1-isomer.

Analytical Protocols for Byproduct Identification

A robust analytical strategy is essential for accurate troubleshooting. Relying on a single technique can be misleading. We recommend a combination of Nuclear Magnetic Resonance (NMR) and Gas or Liquid Chromatography-Mass Spectrometry (GC-MS or LC-MS).

Table 1: Comparative ¹H NMR Data for Key Species (Illustrative)

(Shifts are approximate and depend on solvent and concentration)

CompoundKey Proton Signals (ppm)Distinguishing Features
Dimethyl 1,1-cyclobutanedicarboxylate (Starting Material)~3.7 (s, 6H, -OCH₃) ~2.5 (t, 4H, -CH₂-) ~2.0 (quint, 2H, -CH₂-)High symmetry. Single sharp singlet for two equivalent methyl esters.
1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid (Desired Product)~10-12 (br s, 1H, -COOH) ~3.7 (s, 3H, -OCH₃) ~2.5 (m, 4H, -CH₂-) ~2.0 (m, 2H, -CH₂-)Loss of symmetry. Appearance of a broad carboxylic acid proton signal. One methyl ester singlet.
1,1-Cyclobutanedicarboxylic acid (Byproduct)~10-12 (br s, 2H, -COOH) ~2.6 (t, 4H, -CH₂-) ~2.1 (quint, 2H, -CH₂-)High symmetry. Absence of any methyl ester signals.
Linear Tetra-ester Byproduct Multiple complex signals in the alkyl region.Lack of distinct, symmetric cyclobutane pattern. Integration will be much larger relative to desired product signals.
Protocol 1: Sample Preparation for GC-MS Analysis

Carboxylic acids are non-volatile and can perform poorly in GC-MS. Derivatization to a volatile ester (e.g., methyl ester) is highly recommended for identifying all acidic species in a single run.

Objective: To convert all carboxylic acid groups (-COOH) in a sample to methyl esters (-COOCH₃) for GC-MS analysis.

Methodology: Derivatization with (Trimethylsilyl)diazomethane

  • Warning: (Trimethylsilyl)diazomethane (TMS-diazomethane) is toxic and a potential carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Sample Prep: Dissolve approximately 1-2 mg of your crude reaction mixture in 1 mL of a solvent mixture like Toluene/Methanol (4:1).

  • Derivatization: While gently vortexing, add TMS-diazomethane (2.0 M in hexanes) dropwise to the sample vial until a faint yellow color persists. The cessation of bubbling (N₂ gas evolution) indicates the reaction is complete.

  • Quenching: Add one or two drops of acetic acid to quench any excess TMS-diazomethane. The yellow color will disappear.

  • Analysis: The sample is now ready for direct injection into the GC-MS.

Expected Outcome:

  • The mono-acid product will be converted back to the diester starting material.

  • The diacid byproduct will be converted to the diester .

  • Any diester already present will remain unchanged.

This method allows you to quantify the relative amounts of starting material, mono-acid, and diacid by measuring the peak areas of the resulting diester.

References

  • Cason, J. (1943). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, 23, 16. [Link]

  • Warner, P. M., & Jones, G. (1980). Diethyl 1,1-cyclobutanedicarboxylate. Organic Syntheses, 59, 133. [Link]

  • Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. III. The Synthesis and Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid. Journal of the American Chemical Society, 71(11), 3925–3927. [Link]

  • Daugulis, O., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(11), 5165–5174. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77410, Diethyl 1,1-cyclobutanedicarboxylate. [Link]

  • Krapcho, A. P. (2007). The Krapcho Decarboxylation of Esters. Synthetic Communications, 37(15), 2701-2704. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 137657, Dimethyl cyclobutane-1,2-dicarboxylate. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during the production of this valuable cyclobutane derivative. As a key building block in pharmaceutical synthesis, the efficient and scalable production of this molecule is critical. This resource offers troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of its synthesis, from reaction optimization to final purification.

I. Strategic Synthesis Planning for Scalable Production

The successful scale-up of any chemical process begins with the selection of an appropriate synthetic route. For this compound, two primary pathways are commonly employed, each with its own set of advantages and challenges.

FAQ: What are the primary synthesis routes for this compound suitable for scale-up?

There are two principal and industrially viable routes for the synthesis of this compound:

  • Ring-Opening of Cyclobutane-1,2-dicarboxylic Anhydride with Methanol: This is often the most direct route. The cyclic anhydride is treated with methanol, leading to the formation of the desired mono-ester. The key challenge in this approach is to control the reaction to prevent the formation of the diester and to manage the purification of the product from unreacted starting material and the diacid byproduct.

  • Selective Mono-esterification of Cyclobutane-1,2-dicarboxylic Acid: This method involves the direct esterification of the diacid. The primary hurdle is achieving high selectivity for the mono-ester over the di-ester. Various catalytic systems and reaction conditions can be employed to favor the desired product.

The choice between these routes will depend on factors such as the cost and availability of the starting materials, the desired purity of the final product, and the available equipment for synthesis and purification at scale.

II. Troubleshooting Guide for Synthesis and Purification

This section provides detailed troubleshooting advice for common issues encountered during the scale-up of this compound synthesis.

A. Challenges in Selective Mono-esterification of Cyclobutane-1,2-dicarboxylic Acid

Achieving high selectivity in the mono-esterification of a symmetric dicarboxylic acid is a classic challenge in process chemistry.

Q1: My mono-esterification reaction is producing significant amounts of the dimethyl ester. How can I improve selectivity?

Answer: The formation of the di-ester is a common problem and can be addressed by several strategies:

  • Stoichiometric Control: Carefully controlling the stoichiometry of the esterifying agent (e.g., methanol) is the first step. However, on a large scale, localized high concentrations can still lead to di-ester formation.

  • Use of Heterogeneous Catalysts: Strongly acidic ion-exchange resins can catalyze the selective mono-esterification of dicarboxylic acids. The higher rate of esterification of the diacid compared to the mono-ester contributes to the selectivity.[1]

  • Homogeneous Catalysis with Additives: A one-step mono-esterification method using trifluoroacetic anhydride (TFAA) and lithium chloride (LiCl) has been shown to be highly selective for long-chain dicarboxylic acids, and this principle can be adapted.[2] LiCl is believed to interact with one carboxylic acid group, effectively shielding it from esterification.[2]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the formation of the mono-ester. It is crucial to monitor the reaction progress closely using analytical techniques like HPLC to stop the reaction at the optimal point.

Experimental Protocol: Selective Mono-esterification using an Ion-Exchange Resin

  • Reactor Setup: Charge a suitable reactor with cyclobutane-1,2-dicarboxylic acid and a solvent mixture (e.g., an ester-hydrocarbon mixture).

  • Catalyst Addition: Add a strongly acidic ion-exchange resin (e.g., Amberlyst-15) to the mixture. The amount of catalyst will need to be optimized for your specific scale.

  • Reaction: Heat the mixture to the desired temperature and monitor the reaction progress by HPLC.

  • Work-up: Once the desired conversion is reached, filter off the catalyst. The catalyst can often be regenerated and reused.

  • Purification: The product can be isolated by removing the solvent and purified further by crystallization or chromatography.

B. Challenges in the Ring-Opening of Cyclobutane-1,2-dicarboxylic Anhydride

The methanolysis of cyclobutane-1,2-dicarboxylic anhydride is a straightforward approach, but not without its potential pitfalls on a larger scale.

Q2: The ring-opening of my cyclobutane-1,2-dicarboxylic anhydride with methanol is sluggish and incomplete. What can I do?

Answer: Sluggish or incomplete reactions can often be attributed to the following:

  • Catalyst: While the reaction can proceed without a catalyst, a mild base (e.g., triethylamine) or a Lewis acid can be used to accelerate the reaction. However, the choice of catalyst must be made carefully to avoid side reactions.

  • Temperature: Increasing the reaction temperature will increase the reaction rate. However, excessive heat can lead to the formation of byproducts. A careful optimization study is recommended.

  • Methanol Quality: Ensure the use of anhydrous methanol, as water can lead to the formation of the diacid.

  • Mixing: On a large scale, inefficient mixing can lead to localized concentration gradients and incomplete reaction. Ensure your reactor is equipped with an appropriate agitation system.

Logical Workflow for Optimizing Anhydride Ring-Opening

G cluster_start Problem Identification cluster_investigation Investigation cluster_solution Solution start Incomplete Anhydride Ring-Opening check_temp Review Reaction Temperature start->check_temp check_cat Evaluate Catalyst Use start->check_cat check_methanol Verify Methanol Anhydrousness start->check_methanol check_mixing Assess Agitation Efficiency start->check_mixing optimize_temp Optimize Temperature Profile check_temp->optimize_temp add_catalyst Introduce Mild Catalyst (e.g., TEA) check_cat->add_catalyst dry_methanol Use Dry Methanol check_methanol->dry_methanol improve_mixing Enhance Mixing check_mixing->improve_mixing

Caption: Troubleshooting workflow for incomplete anhydride ring-opening.

C. Purification and Isolation Challenges

The final purity of this compound is critical, and its isolation from structurally similar byproducts can be challenging.

Q3: I'm having difficulty separating the mono-ester from the starting di-acid and the di-ester byproduct. What are the best purification strategies at scale?

Answer: The separation of these closely related compounds requires a well-thought-out purification strategy.

  • Crystallization: This is often the most cost-effective method for purification at scale. The solubility differences between the mono-ester, di-acid, and di-ester in various solvent systems can be exploited. A systematic screening of solvents is recommended. For dicarboxylic acids, melt crystallization can also be an effective purification technique.[3][4]

  • Acid-Base Extraction: The acidic nature of the mono-ester and di-acid allows for their separation from the neutral di-ester. By carefully adjusting the pH of an aqueous solution, it may be possible to selectively precipitate or extract the desired product. The monoester, being acidic, can be separated from any diester by extraction into an aqueous phase using a weak base like sodium bicarbonate.[5]

  • Chromatography: While often more expensive for large-scale production, preparative HPLC can be used to achieve very high purity. For kilogram-scale purifications, flash chromatography with a suitable solvent system can be a viable option.

Experimental Protocol: Purification by Crystallization

  • Solvent Screening: Perform small-scale solubility tests with the crude product in a variety of solvents (e.g., ethyl acetate, toluene, heptane, and mixtures thereof) at different temperatures.

  • Crystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent.

  • Cooling: Slowly cool the solution to induce crystallization. The cooling rate can significantly impact crystal size and purity. Seeding with a small amount of pure product can be beneficial.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

D. Cyclobutane Ring Stability

The inherent ring strain in cyclobutane derivatives raises concerns about their stability during synthesis and work-up.

Q4: Should I be concerned about the stability of the cyclobutane ring during my scale-up process?

Answer: The cyclobutane ring is generally stable under many reaction conditions. However, its strain energy of about 26.3 kcal/mol makes it more susceptible to ring-opening reactions than larger rings under certain conditions.[6]

  • Acidic and Basic Conditions: While generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to ring-opening or other side reactions. A quantum chemical study on a cyclobutane-fused lactone showed that hydrolysis can occur under both alkaline and acidic conditions.[6]

  • Thermal Stress: High temperatures can also promote ring-opening reactions. It is advisable to keep reaction and distillation temperatures as low as is practical.

  • Monitoring for Byproducts: During process development and scale-up, it is good practice to analyze for potential ring-opened byproducts to ensure the integrity of the cyclobutane core is maintained.

III. Analytical Methods for Process Monitoring and Quality Control

Robust analytical methods are essential for monitoring reaction progress, determining product purity, and ensuring consistent quality.

FAQ: What are the recommended analytical methods for monitoring the production of this compound?

A combination of chromatographic and spectroscopic methods is ideal for comprehensive analysis.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for this type of analysis. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with a small amount of acid like phosphoric or formic acid) can effectively separate the di-acid, mono-ester, and di-ester. UV detection at a low wavelength (around 210 nm) is suitable for these compounds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, particularly for detecting and identifying volatile impurities. The carboxylic acid and mono-ester will likely require derivatization (e.g., to their methyl or trimethylsilyl esters) to improve their volatility and chromatographic performance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the final product and for identifying impurities if they are present at sufficient levels.

Data Presentation: Comparison of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Primary Use Quantitative analysis of reaction mixture, purity determinationImpurity identification, analysis of volatile componentsStructural elucidation, confirmation of identity
Sample Prep Simple dissolution in mobile phaseDerivatization often requiredDissolution in deuterated solvent
Separation Excellent for di-acid, mono-ester, and di-esterGood for derivatized compoundsNot a separation technique
Sensitivity High (ng range)Very high (pg range)Lower (mg range)
Scale-Up Suitability Excellent for in-process controlGood for final product QCEssential for characterization

Experimental Protocol: HPLC Method for Reaction Monitoring

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% phosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.

IV. Conclusion

The successful scale-up of this compound production hinges on a thorough understanding of the underlying chemistry and the proactive mitigation of potential challenges. By carefully selecting the synthetic route, optimizing reaction conditions to maximize selectivity, developing robust purification strategies, and implementing appropriate analytical controls, researchers and production chemists can ensure a reliable and efficient manufacturing process. This guide provides a foundation for troubleshooting and process optimization, empowering you to bring this important molecule from the laboratory to larger-scale production with confidence.

V. References

  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. ACS Omega. 2021. Available from: [Link]

  • Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters. Analytical Biochemistry. 1983. Available from: [Link]

  • HPLC Separation of Carboxylic Acids. SIELC Technologies. Available from: [Link]

  • Method of preparing monoesters. Google Patents. 1982. Available from:

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. Available from: [Link]

  • Mono esters of dicarboxylic acids, their preparation and use. Google Patents. 1990. Available from:

  • Purification and recovery of dicarboxylic acids using melt crystallization. Google Patents. 2002. Available from:

  • Studies on the stability of the cyclobutane b-aminoacid skeleton: a cautionary tale. Tetrahedron Letters. 2001. Available from: [Link]

  • LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. 2025. Available from: [Link]

  • Process for crystallization of dicarboxylic acids. Google Patents. 2001. Available from:

  • Ring-Opening Co- and Terpolymerization of Epoxides, Cyclic Anhydrides, and l-Lactide Using Constrained Aluminum Inden Complexes. Macromolecules. 2021. Available from: [Link]

  • Stability of Cycloalkanes: Ring Strain. In: Organic Chemistry. OpenStax; 2023. Available from: [Link]

  • Synthesis and HPLC Evaluation of Carboxylic Acid Phases on a Hydride Surface. Journal of Liquid Chromatography & Related Technologies. 2008. Available from: [Link]

  • Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts. 2024. Available from: [Link]

  • STABILITY OF CYCLOALKANES. Gyan Sanchay. Available from: [Link]

  • Fatty Acid Analysis by HPLC. Nacalai Tesque. Available from: [Link]

  • Organobase-Catalyzed Ring-Opening Copolymerization of Cyclic Anhydrides and Oxetanes: Establishment and Application in Block Copolymer Synthesis. Macromolecules. 2024. Available from: [Link]

  • Organo-Catalyzed/Initiated Ring Opening Co-Polymerization of Cyclic Anhydrides and Epoxides: an Emerging Story. Polymer Chemistry. 2020. Available from: [Link]

  • Organo-catalyzed/initiated ring opening co-polymerization of cyclic anhydrides and epoxides: an emerging story. Polymer Chemistry. 2020. Available from: [Link]

  • Cyclic anhydride ring opening reactions: theory and application. Journal of Materials Science: Materials in Medicine. 2005. Available from: [Link]

  • 1,1-Cyclobutanedicarboxylic acid. SIELC Technologies. 2018. Available from: [Link]

  • Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1. 1980. Available from: [Link]

  • Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters. Google Patents. 1998. Available from:

  • 1,2-Cyclobutanedicarboxylic acid, dimethyl ester. NIST WebBook. Available from: [Link]

  • 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses. 1955. Available from: [Link]

  • 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education. 1970. Available from: [Link]

  • Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Their Derivatives From Substituted Cinnamic Acids. UND Scholarly Commons. 2022. Available from: [Link]

  • Selectivity of Formation and Yield of Dicarboxylic Acid Mono- and Diesters under Stationary Conditions. Russian Journal of General Chemistry. 2005. Available from: [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. 2014. Available from: [Link]

  • A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. Journal of Chemical Research. 2000. Available from: [Link]

  • Process for preparation of dicarboxylic acid monoesters. Google Patents. 2001. Available from:

  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. 2021. Available from: [Link]

  • Process for separation and purification of a dicarboxylic acid containing mixture. PubChem. 2022. Available from: [Link]

  • Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2. 1985. Available from: [Link]

  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. 1963. Available from: [Link]

Sources

Technical Support Center: Preventing Epimerization of 2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereochemically sensitive reagent, 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. The strained cyclobutane ring and adjacent stereocenters make this compound susceptible to epimerization, which can compromise the stereochemical integrity of your synthetic intermediates and final products.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of working with this molecule and ensure the stereochemical purity of your compounds.

I. Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

A1: Epimerization is the change in the configuration of one of several stereocenters in a molecule. For this compound, this typically occurs at the carbon atoms bearing the carboxylic acid (C1) and the methoxycarbonyl group (C2). This process can lead to the formation of undesired diastereomers, which often have different biological activities and can be difficult to separate from the desired product.[3][4] Maintaining stereochemical purity is critical in drug development, as different stereoisomers can have vastly different pharmacological and toxicological profiles.

Q2: What are the primary mechanisms that lead to epimerization of this molecule?

A2: The primary mechanism of epimerization for this compound is through the formation of an enolate intermediate under basic conditions. The protons on the carbons adjacent to the carbonyl groups (the α-protons) are acidic and can be removed by a base. The resulting planar enolate can be protonated from either face, leading to a mixture of stereoisomers. Acid-catalyzed enolization can also occur, though it is generally less common for this type of substrate under typical reaction conditions.[3][4]

Q3: Which stereocenter is more prone to epimerization?

A3: The proton at the C1 position (adjacent to the carboxylic acid) is generally more acidic and therefore more susceptible to abstraction and subsequent epimerization, especially when the carboxylic acid is activated for coupling reactions.[3][5] However, under strongly basic conditions, the proton at the C2 position (adjacent to the ester) can also be removed, leading to epimerization at that center as well.[6]

Diagram: Mechanism of Base-Catalyzed Epimerization

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

II. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions to minimize or prevent epimerization.

Scenario 1: Amide Coupling Reactions

Q: I am performing an amide coupling reaction with this compound and observing significant epimerization in my product. What are the likely causes and how can I mitigate this?

A: Amide bond formation is a common step where epimerization can occur due to the activation of the carboxylic acid, which increases the acidity of the α-proton.[3][4][5]

Potential Causes & Solutions:

  • Choice of Coupling Reagent: Highly reactive coupling reagents can lead to over-activation of the carboxylic acid, promoting epimerization.

    • Recommendation: Opt for coupling reagents known to suppress racemization. Urnium-based reagents like HATU and HBTU, when used with an additive like HOAt, are generally effective.[3][7] Phosphonium-based reagents like PyBOP can also be a good choice. Carbodiimides such as DCC or EDC should be used with additives like HOBt or HOAt to minimize epimerization.[8][9]

  • Base Selection: The choice and amount of base are critical. Strong, non-nucleophilic bases are generally preferred, but even these can promote epimerization if used in excess or at elevated temperatures.

    • Recommendation: Use a hindered amine base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine in stoichiometric amounts. Avoid stronger bases like DBU if possible. A study by Dunetz et al. demonstrated that using T3P (n-propanephosphonic acid anhydride) with pyridine as the base can be highly effective in suppressing epimerization for sensitive substrates.[4][5]

  • Reaction Temperature: Higher temperatures accelerate the rate of both the desired reaction and the undesired epimerization.

    • Recommendation: Perform the coupling reaction at low temperatures. A starting temperature of 0 °C is common, and for particularly sensitive substrates, temperatures as low as -20 °C may be necessary.[7]

  • Pre-activation Time: Allowing the carboxylic acid to be activated by the coupling reagent for an extended period before adding the amine can increase the concentration of the epimerization-prone activated intermediate.

    • Recommendation: Employ in-situ activation where the coupling reagent is added to a mixture of the carboxylic acid and the amine. This ensures that the activated species is consumed as it is formed, minimizing its concentration and the opportunity for epimerization.[3]

  • Solvent Choice: The polarity of the solvent can influence the rate of epimerization.

    • Recommendation: Less polar solvents such as dichloromethane (DCM) are often preferred over more polar solvents like N,N-dimethylformamide (DMF), which can promote epimerization.[3][7]

Comparative Table of Amide Coupling Conditions
Coupling ReagentAdditiveBaseSolventTemperature (°C)Expected Epimerization
HATUHOAtDIPEADCM0 to RTLow
HBTUHOBtDIPEADMF0 to RTModerate
EDCHOBtNMMDCM/DMF0 to RTLow to Moderate
T3PNonePyridineEtOAc0Very Low[5]
PyBOPNoneDIPEADCM0 to RTLow

Diagram: Recommended Amide Coupling Workflow

amide_coupling_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Dissolve carboxylic acid and amine in anhydrous DCM cool Cool to 0 °C start->cool add_base Add DIPEA (1.1 eq) cool->add_base add_reagent Add HATU (1.1 eq) add_base->add_reagent stir Stir at 0 °C for 30 min, then warm to RT add_reagent->stir quench Quench reaction stir->quench extract Aqueous work-up and extraction quench->extract purify Purify by chromatography extract->purify analyze Analyze for epimeric purity by chiral HPLC or NMR purify->analyze

Caption: A workflow for amide coupling designed to minimize epimerization.

Scenario 2: Ester Hydrolysis or Transesterification

Q: I am trying to selectively hydrolyze the methyl ester of this compound without causing epimerization. What conditions should I use?

A: Base-catalyzed hydrolysis (saponification) of the methyl ester can readily lead to epimerization due to the formation of an enolate intermediate.[10][11]

Potential Causes & Solutions:

  • Strongly Basic Conditions: Using strong bases like NaOH or KOH at elevated temperatures is a common cause of epimerization during ester hydrolysis.

    • Recommendation: Employ milder basic conditions at low temperatures. For instance, lithium hydroxide (LiOH) in a mixture of THF and water at 0 °C to room temperature is often effective for selective hydrolysis with minimal epimerization.

  • Acid-Catalyzed Hydrolysis: While generally slower, acid-catalyzed hydrolysis avoids the formation of an enolate intermediate and is less likely to cause epimerization at the α-carbon.

    • Recommendation: Use a dilute acid such as 1 M HCl in aqueous dioxane and heat gently. The reaction progress should be carefully monitored to avoid side reactions.[10][11]

Protocol for Mild Ester Hydrolysis
  • Dissolve the this compound derivative in a 3:1 mixture of THF and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add LiOH·H₂O (1.5 equivalents) portion-wise.

  • Stir the reaction at 0 °C and monitor by TLC or LC-MS.

  • Once the starting material is consumed, carefully acidify the reaction mixture with 1 M HCl to pH ~3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the product for epimeric purity.

Scenario 3: Other Base-Mediated Reactions

Q: I am performing a reaction that requires a base, and I am concerned about the stereochemical integrity of my this compound derivative. What general precautions should I take?

A: Any reaction involving a base has the potential to cause epimerization.

General Recommendations:

  • Use the Weakest Base Possible: Always opt for the mildest base that can effectively promote the desired transformation.

  • Stoichiometric Control: Use the minimum necessary amount of base.

  • Low Temperatures: Perform the reaction at the lowest temperature at which it proceeds at a reasonable rate.

  • Careful Quenching: Quench the reaction under controlled conditions, preferably with a mild acidic workup to neutralize the base promptly.

III. References

  • Bellus, D., & Ernst, B. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(12), 5043-5104. [Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]

  • Epimerization of Peptide. (n.d.). SlideShare. [Link]

  • Bellus, D., & Ernst, B. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. ResearchGate. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Alonso, F., et al. (2021). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β-Amino Acids. European Journal of Organic Chemistry, 2021(44), 6022-6027. [Link]

  • Wang, Z., et al. (2024). Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydroboration. Angewandte Chemie International Edition, 63(23), e202401451. [Link]

  • Moglioni, A. G., et al. (2000). Divergent Routes to Chiral Cyclobutane Synthons from (−)-α-Pinene and Their Use in the Stereoselective Synthesis of Dehydro Amino Acids. The Journal of Organic Chemistry, 65(11), 3944-3950. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 2166–2177. [Link]

  • ACID CATALYSED ESTERIFICATION OF CARBOXYLIC ACID. (2020). YouTube. [Link]

  • de la Torre, A. F., et al. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega, 2(4), 1486–1494. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Allinger, N. L., & Tushaus, L. A. (1966). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. The Journal of Organic Chemistry, 31(6), 2007-2010. [Link]

  • Li, H., et al. (2019). Base-catalyzed selective esterification of alcohols with unactivated esters. Organic & Biomolecular Chemistry, 17(38), 8739-8744. [Link]

  • LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. LibreTexts. [Link]

  • Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Jack Westin. [Link]

  • LibreTexts Chemistry. (2024). 21.4: Reactions of Carboxylic Acids. LibreTexts. [Link]

  • Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. Google Patents.

  • Shaw, J. E., & Hsi, K. (1974). Base-Catalyzed Preparation of Methyl and Ethyl Esters of Carboxylic Acids. The Journal of Organic Chemistry, 39(22), 3456-3457. [Link]

  • Wang, Y., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(13), 5042–5050. [Link]

  • European Patent Office. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids. European Patent Office. [Link]

  • Rzepa, H. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids - a first look at the mechanism. Henry Rzepa's Blog. [Link]

  • Voica, A. F., & Theodorakis, E. A. (2015). A Failed Late-Stage Epimerization Thwarts an Approach to Ineleganolide. The Journal of Organic Chemistry, 80(24), 12436–12448. [Link]

  • Appretech Scientific Limited. (n.d.). 2-(Methoxycarbonyl)cyclobutanecarboxylic acid. Appretech Scientific Limited. [Link]

Sources

troubleshooting low diastereoselectivity in cyclobutane formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclobutane ring formation. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges with diastereoselectivity in [2+2] cycloaddition reactions. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying mechanistic rationale to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My [2+2] cycloaddition is yielding a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate first?

A1: A lack of diastereoselectivity in [2+2] cycloadditions typically points to a poorly organized transition state where the facial approach of the two reacting components is not sufficiently differentiated. The primary factors governing this are a combination of sterics, electronics, temperature, and solvent effects.

  • Mechanism: For a reaction to be selective, the transition state leading to one diastereomer must be significantly lower in energy than the transition state leading to the other. If the energy difference is negligible, a mixture of products is inevitable. For thermal reactions of ketenes, the process is often a concerted [π2s + π2a] cycloaddition, while photochemical reactions often proceed through a diradical intermediate.[1][2] The stereochemistry is determined at the ring-closing step, and factors that influence the stability of intermediates or transition states are critical.

  • Initial Troubleshooting Steps:

    • Lower the Reaction Temperature: Reducing the temperature often enhances selectivity by magnifying small energy differences between competing diastereomeric transition states.[3][4]

    • Screen Solvents: Solvent polarity can dramatically influence transition state geometry and the stability of any charged or radical intermediates.[5][6]

    • Re-evaluate Substrate Sterics: Analyze the steric hindrance around the reacting π-systems. Small changes to protecting groups or substituents can create a more significant steric bias.

Q2: How significantly can solvent choice impact my diastereomeric ratio (d.r.), and what is the underlying principle?

A2: Solvent choice is a powerful yet often underestimated tool for controlling diastereoselectivity. The effect can be dramatic, sometimes even reversing the major product, by differentially stabilizing the transition states leading to the different diastereomers.[5]

The guiding principle is that the solvent can interact with and stabilize intermediates or polarized transition states.

  • Polar Solvents: In reactions with polar or zwitterionic intermediates, polar solvents can stabilize these species, influencing the reaction pathway. For instance, in some photosensitized [2+2] cycloadditions, switching to a more polar solvent can have a tremendous impact on diastereoselectivity by affecting the stability of the diradical intermediate.[7]

  • Non-Polar Solvents: Non-polar solvents minimize these interactions, often allowing inherent steric and electronic effects of the substrates to dominate.

  • Hydrogen Bonding: Protic solvents or additives capable of hydrogen bonding can organize the transition state through specific interactions, significantly enhancing selectivity.[5]

Table 1: Illustrative Examples of Solvent Effects on Diastereoselectivity

Reaction TypeSubstratesSolventDiastereomeric Ratio (d.r.)Reference
Photochemical [2+2]Chiral Cyclohexenone + EthyleneToluene90:10[3]
Photochemical [2+2]Chiral Cyclohexenone + EthyleneAcetonitrile85:15[3]
Photosensitized [2+2]CinnamatesTolueneHigh d.r.[7]
Photosensitized [2+2]CinnamatesWaterLower d.r.[7]
Lewis Acid Catalyzed [2+2]Aryl Alkyne + AcrylateCH₂Cl₂>20:1[8]

Note: Data is illustrative and compiled from multiple sources to show trends.

Troubleshooting Guides

Problem: Low diastereoselectivity in a thermal ketene cycloaddition.

Ketenes are highly reactive and participate in thermal [2+2] cycloadditions that are otherwise forbidden for simple alkenes.[1][9] The mechanism is typically concerted but asynchronous, involving an orthogonal approach of the ketene and the alkene ([π2s + π2a]).[10] Poor selectivity arises when the facial selection during this approach is not well-defined.

Troubleshooting Workflow: Thermal Ketene [2+2] Cycloaddition

G start Start: Low d.r. in Ketene [2+2] temp Step 1: Lower Temperature Run at 0°C, -20°C, -78°C start->temp solvent Step 2: Screen Solvents (Toluene, CH2Cl2, Et2O, CH3CN) temp->solvent No Improvement? result Improved d.r. temp->result Success! lewis_acid Step 3: Add Lewis Acid (e.g., EtAlCl2, In(tfacac)3) solvent->lewis_acid No Improvement? solvent->result Success! substrate Step 4: Modify Substrate (Increase steric bulk on chiral auxiliary or alkene) lewis_acid->substrate No Improvement? lewis_acid->result Success! substrate->result Success!

Caption: Troubleshooting flowchart for low diastereoselectivity.

  • Temperature Control: This is the most critical and easily adjustable parameter. Lowering the temperature decreases the available thermal energy, making the reaction more sensitive to the small activation energy differences between the diastereomeric transition states. Reactions run at -78 °C often show markedly improved selectivity compared to room temperature.[3]

  • Solvent Polarity: For ketene cycloadditions, which proceed through a highly polarized transition state, solvent choice is key. Less polar solvents like hexane or toluene often give better selectivity than more polar ones like acetonitrile, as they are less likely to disrupt the pre-organized transition state assembly.

  • Lewis Acid Catalysis: The addition of a Lewis acid can dramatically increase both the rate and selectivity of the reaction.[8][11] The Lewis acid coordinates to the ketenophile (the alkene partner), lowering its LUMO energy and pre-organizing the geometry of approach. This often leads to a more compact and ordered transition state, enhancing facial selectivity.[11] For example, reactions that are unselective under thermal conditions have shown significant improvements in diastereoselectivity when promoted by Lewis acids like EtAlCl₂.[11]

Problem: Poor selectivity in a photochemical [2+2] cycloaddition.

Photochemical [2+2] reactions typically proceed via the excitation of one alkene to a triplet state, which then adds to a ground-state alkene to form a 1,4-diradical intermediate. The final stereochemistry is determined by which conformation of this diradical undergoes spin inversion and ring closure.[12]

Key Control Elements:

  • Conformational Control of the Diradical: The diastereoselectivity depends on the relative rates of bond rotation in the 1,4-diradical intermediate versus the rate of ring closure. To improve selectivity, you must favor a specific rotamer.

  • Temperature: Lowering the temperature can slow down bond rotation relative to ring closure, "locking in" the initial stereochemistry of the addition and improving the diastereomeric ratio.[3][4]

  • Viscosity: Increasing solvent viscosity can also restrict bond rotation in the intermediate, leading to improved selectivity.

  • Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries on the substrates can create a strong facial bias.[13] Furthermore, the use of a chiral Lewis acid that can coordinate to the substrate can create a chiral environment, controlling the approach of the reacting partners even in an excited state.[14][15]

Illustrative Reaction Pathway

G sub Substrate (S) sub_star Excited Substrate (S*) sub->sub_star diradical 1,4-Diradical Intermediate (mixture of conformers) sub_star->diradical partner Alkene Partner partner->diradical product1 Diastereomer 1 diradical->product1 Ring Closure 1 product2 Diastereomer 2 diradical->product2 Ring Closure 2

Caption: Simplified photochemical [2+2] reaction pathway.

Experimental Protocol Example

General Protocol for Optimization of a Lewis Acid-Catalyzed [2+2] Cycloaddition

This protocol provides a starting point for optimizing the diastereoselectivity of a cycloaddition between an electron-deficient alkene (kenophile) and a ketene silyl acetal.

  • Reagent and Glassware Preparation:

    • Ensure all glassware is rigorously dried in an oven (120 °C) overnight and cooled under a stream of dry nitrogen or argon.

    • Solvents (e.g., Dichloromethane, Toluene) must be anhydrous, preferably distilled from a suitable drying agent or obtained from a solvent purification system.

    • The Lewis acid (e.g., a solution of TiCl₄, EtAlCl₂, or a chiral oxazaborolidine) should be freshly titrated or used from a new, sealed bottle.[11]

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add the kenophile (1.0 equiv) and the anhydrous solvent (to make a ~0.1 M solution).

    • Cool the solution to the desired starting temperature (e.g., -78 °C, using a dry ice/acetone bath).

  • Lewis Acid Addition and Equilibration:

    • Slowly add the Lewis acid (0.1 to 1.1 equiv) dropwise to the stirred solution. A color change is often observed upon complexation.

    • Allow the solution to stir at this temperature for 30 minutes to ensure complete complexation.

  • Substrate Addition:

    • Add the ketene silyl acetal (1.2 equiv) dropwise via syringe over 10-15 minutes. A slow addition helps to control the reaction exotherm and minimize side reactions.

  • Monitoring and Quench:

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by pouring it into a stirred, saturated aqueous solution of NaHCO₃ or Rochelle's salt (for aluminum-based Lewis acids).

  • Workup and Analysis:

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer with the reaction solvent (e.g., CH₂Cl₂) three times.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Determine the crude diastereomeric ratio using ¹H NMR spectroscopy or Gas Chromatography (GC) analysis of the crude residue before purification.

  • Optimization:

    • Repeat the protocol while varying a single parameter at a time:

      • Temperature: -78 °C, -40 °C, 0 °C.

      • Solvent: Toluene, CH₂Cl₂, Hexane.

      • Lewis Acid: Screen different Lewis acids and vary stoichiometry.

References

  • Griesbeck, A. G., & Gudipati, V. (2006). Temperature effects on diastereoselective [2+2] photocycloadditions. ResearchGate. Available at: [Link]

  • Engle, K. M., & Lu, G. (2023). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research. Available at: [Link]

  • Meggers, E. (2017). Direct Visible-Light-Excited Asymmetric Lewis Acid Catalysis of Intermolecular [2+2] Photocycloadditions. Journal of the American Chemical Society. Available at: [Link]

  • Pace, V., & Melchiorre, P. (2020). Effect of Reaction Media on Photosensitized [2+2]‐Cycloaddition of Cinnamates. Chemistry – A European Journal. Available at: [Link]

  • Loh, T.-P., et al. (2017). Lewis Acid-Catalyzed Selective [2 + 2]-Cycloaddition and Dearomatizing Cascade Reaction of Aryl Alkynes with Acrylates. Organic Chemistry Portal. Available at: [Link]

  • Gonzalez, J., & Branchadell, V. (1998). Origins of Stereocontrol in the [2 + 2] Cycloaddition between Achiral Ketenes and Chiral α-Alkoxy Aldehydes. A Pericyclic Alternative to the Aldol Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. Available at: [Link]

  • Soderberg, T. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Data. (n.d.). [2+2] Cycloadditions. orgchemboulder.com. Available at: [Link]

  • Houk, K. N., & Liu, F. (2017). Mechanism and Regioselectivity of Intramolecular [2+2] Cycloaddition of Ene–Ketenes: A DFT Study. Angewandte Chemie International Edition. Available at: [Link]

  • Scheeren, J. W., et al. (1983). Synthetic and mechanistic aspects of thermal (2 + 2) cycloadditions of ketene acetals with electron-poor alkenes and carbonyl compounds. ResearchGate. Available at: [Link]

  • Bach, T., & Hehn, J. P. (2022). Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid. Chemical Science. Available at: [Link]

  • Bach, T., et al. (2013). Intramolecular [2+2] Photocycloaddition of Cyclic Enones: Selectivity Control by Lewis Acids and Mechanistic Implications. Semantic Scholar. Available at: [Link]

  • Kim, T., et al. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters. Available at: [Link]

  • Kim, T., et al. (2025). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C-C Bond Cleavage of Alkylidenecyclopropanes. PubMed. Available at: [Link]

  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. Available at: [Link]

  • Abe, M., & Adam, W. (2007). Origin of a Large Temperature Dependence of Regioselectivity Observed for [2 + 2] Photocycloaddition (Paternò-Büchi Reaction) of 1,3-Dimethylthymine with Benzophenone and Its Derivatives. ResearchGate. Available at: [Link]

  • Antonchick, A. P., & Samanta, R. C. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry. Available at: [Link]

  • Friščić, T., & Halasz, I. (2018). Photomechanochemical control over stereoselectivity in the [2+2] photodimerization of acenaphthylene. Nature Communications. Available at: [Link]

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  • Padwa, A., & Rashatasakhon, P. (2003). Highly Diastereoselective Intramolecular Asymmetric Oxidopyrylium-olefin [5 + 2] Cycloaddition and Synthesis of 8-Oxabicyclo[3.2.1]oct-3-enone Containing Ring Systems. Organic Letters. Available at: [Link]

  • Candeias, N. R., & Afonso, C. A. M. (2012). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Available at: [Link]

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  • ResearchGate. (n.d.). Example of cycloaddition reactions [2+2] and [4+2]. Available at: [Link]

  • Zhang, X., et al. (2025). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. Nature Communications. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the optimization of this synthesis. Our goal is to empower you with the knowledge to perform this reaction with high efficiency and purity.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates.[1][2] Its synthesis is most commonly achieved through the selective monohydrolysis of dimethyl cyclobutane-1,2-dicarboxylate. While seemingly straightforward, this reaction presents challenges in achieving high selectivity and yield, often resulting in a mixture of the starting material, the desired mono-acid, and the di-acid byproduct.[1] This guide will provide a comprehensive overview of the reaction, key optimization parameters, and solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and practical method is the selective monohydrolysis (saponification) of a symmetric diester, dimethyl cyclobutane-1,2-dicarboxylate.[1][3] This reaction involves the use of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), to hydrolyze one of the two methyl ester groups to a carboxylic acid.

Q2: What are the main challenges in this synthesis?

The primary challenge is controlling the reaction to selectively cleave only one ester group. The reaction can easily proceed to hydrolyze both ester groups, leading to the formation of cyclobutane-1,2-dicarboxylic acid as an undesired byproduct.[1] Achieving a clean reaction with a high yield of the mono-acid requires careful optimization of reaction conditions.

Q3: Which isomer of dimethyl cyclobutane-1,2-dicarboxylate should I use, cis or trans?

Both cis- and trans-isomers of dimethyl cyclobutane-1,2-dicarboxylate can be used as starting materials.[4][5] The stereochemistry of the starting material will determine the stereochemistry of the final product. For specific stereoisomers of this compound, it is crucial to start with the corresponding pure stereoisomer of the diester.[6][7]

Q4: What is the mechanism of the monohydrolysis reaction?

The base-catalyzed hydrolysis of esters, also known as saponification, typically proceeds through a nucleophilic acyl substitution mechanism, specifically the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway.[8][9] In this mechanism, a hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide as a leaving group and forming the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the carboxylic acid.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By spotting the reaction mixture alongside the starting material and, if available, the product and di-acid standards, you can track the disappearance of the starting diester and the appearance of the products.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound and provides actionable solutions.

Issue 1: Low yield of the desired mono-acid and significant formation of the di-acid.

This is the most common problem and indicates over-hydrolysis.

Causality:

  • Excessive base: Using too much base will drive the reaction towards the formation of the di-acid.

  • Prolonged reaction time: Allowing the reaction to proceed for too long will increase the likelihood of the second ester group being hydrolyzed.[1]

  • Elevated temperature: Higher temperatures increase the reaction rate, making it harder to control the selectivity.

Solutions:

ParameterRecommended AdjustmentRationale
Base Equivalents Use 1.0 to 1.2 equivalents of NaOH or KOH.Stoichiometrically, one equivalent of base is required. A slight excess can help drive the reaction to completion, but a large excess will promote di-acid formation.[10]
Reaction Temperature Maintain the reaction temperature at 0°C or even lower.Lower temperatures slow down the reaction rate, allowing for better control and improved selectivity for the mono-acid.[3]
Reaction Time Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.This prevents the reaction from proceeding to the di-acid once the desired mono-acid has formed. Typical reaction times are in the range of 30-60 minutes.[3]
Solvent System Use a mixture of a water-miscible organic solvent and water, such as THF/water or DMSO/water.A polar aprotic co-solvent can increase the reaction rate and selectivity.[1][3]
Issue 2: Incomplete reaction with a significant amount of starting material remaining.

This indicates that the hydrolysis is not proceeding to completion.

Causality:

  • Insufficient base: Not enough base to hydrolyze the ester.

  • Low temperature and short reaction time: The reaction may be too slow under these conditions.

  • Poor solubility of the diester: The starting material may not be sufficiently soluble in the reaction medium.

Solutions:

ParameterRecommended AdjustmentRationale
Base Equivalents Ensure at least 1.0 equivalent of high-purity base is used.An accurate amount of base is crucial for the reaction to go to completion.
Reaction Time/Temperature If the reaction is sluggish at 0°C, consider allowing it to stir for a longer period. A slight increase in temperature can be cautiously explored, but with careful monitoring to avoid di-acid formation.Finding the right balance between temperature and time is key to achieving full conversion without over-hydrolysis.
Solvent System Increase the proportion of the organic co-solvent (e.g., THF or DMSO) to improve the solubility of the starting diester.Better solubility ensures that the diester is available for reaction with the hydroxide in the aqueous phase.[1]
Issue 3: Difficulty in isolating the product during workup.

This often arises from the formation of emulsions or poor separation of layers.

Causality:

  • Formation of salts: The carboxylate salt of the product can act as a surfactant.

  • Incorrect pH during extraction: The pH of the aqueous layer determines whether the product is in its salt form (soluble in water) or its acid form (soluble in organic solvents).

Solutions:

  • Acidification: After the reaction is complete, carefully acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of around 2-3. This will protonate the carboxylate, making the product less water-soluble and more extractable into an organic solvent like ethyl acetate or diethyl ether.

  • Brine Wash: During the workup, washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions and remove residual water.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates the key steps in the synthesis and the decision points for troubleshooting.

experimental_workflow start Start: Dimethyl cyclobutane-1,2-dicarboxylate reaction Monohydrolysis: - NaOH or KOH (1.0-1.2 eq) - THF/Water or DMSO/Water - 0°C start->reaction monitoring Monitor by TLC/HPLC reaction->monitoring workup Aqueous Workup: 1. Quench Reaction 2. Acidify to pH 2-3 3. Extract with Organic Solvent monitoring->workup Reaction Complete ts1 Troubleshooting: Low Yield / Di-acid Formation monitoring->ts1 Di-acid observed ts2 Troubleshooting: Incomplete Reaction monitoring->ts2 Starting material remains purification Purification: Column Chromatography workup->purification product Product: this compound purification->product ts1->reaction Adjust: - Decrease base eq. - Lower temp. - Shorter time ts2->reaction Adjust: - Increase reaction time - Check base quality - Alter solvent ratio

Figure 1. Experimental workflow and troubleshooting logic for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific substrate and laboratory conditions.

Materials:

  • Dimethyl cyclobutane-1,2-dicarboxylate

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Saturated sodium chloride solution (brine)

Procedure:

  • Dissolve dimethyl cyclobutane-1,2-dicarboxylate (1.0 eq.) in THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve NaOH (1.1 eq.) in deionized water.

  • Slowly add the aqueous NaOH solution to the stirred solution of the diester at 0°C.

  • Monitor the reaction progress by TLC every 15-20 minutes.

  • Once the starting material is consumed (typically 30-60 minutes), quench the reaction by adding water.

  • Remove the THF under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl.

  • Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Characterization Data

PropertyValue
Molecular Formula C7H10O4[11]
Molecular Weight 158.15 g/mol [11]
Appearance Typically a light yellow liquid or solid[12]
Boiling Point ~270 °C (Predicted)[12]
Density ~1.31 g/cm3 (Predicted)[12]

Note: Physical properties can vary depending on the specific isomer.

References

  • Practical selective monohydrolysis of bulky symmetric diesters. (2017). Tetrahedron Letters.
  • Practical selective monohydrolysis of bulky symmetric diesters. (2018). Morressier.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. (2014). The Journal of Organic Chemistry.
  • Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Organic Chemistry Portal.
  • Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxyl
  • 2-(Methoxycarbonyl)cyclobutanecarboxylic acid | C7H10O4. PubChem.
  • This compound - 904236-21-1. Vulcanchem.
  • Procedure - Organic Syntheses. Organic Syntheses.
  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021). MDPI.
  • Highly Efficient Selective Monohydrolysis of Symmetric Diesters.
  • (1S,2R)-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid - C7H10O. Chemspace.
  • This compound | 904236-21-1. ChemicalBook.
  • 88335-88-0|(1S,2R)-2-(Methoxycarbonyl)cyclobutanecarboxylic acid. BLDpharm.
  • Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021). MDPI.
  • Dimethyl cyclobutane-1,2-dicarboxyl
  • cis-Dimethyl cyclobutane-1,2-dicarboxyl

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Validation & Comparative

A Senior Application Scientist's Guide to Spectroscopic Analysis of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth, objective comparison of spectroscopic techniques for the analysis of impurities in 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. By delving into the causality behind experimental choices and providing supporting data, this document serves as a practical resource for robust impurity profiling.

The structural integrity of this compound is crucial for its intended therapeutic efficacy and safety. Impurities, which can arise from the synthesis process, degradation, or storage, can have unintended biological effects. Therefore, rigorous analytical characterization is not just a regulatory requirement but a scientific necessity.

Understanding the Impurity Landscape

A common synthetic route to this compound involves the methanolysis of 3-oxabicyclo[3.2.0]heptane-2,4-dione. This process, while generally efficient, can lead to a predictable profile of process-related impurities. A thorough understanding of these potential impurities is the first step in developing a robust analytical strategy.

Potential Impurities in the Synthesis of this compound:

Impurity NameStructureOrigin
3-Oxabicyclo[3.2.0]heptane-2,4-dione3-Oxabicyclo[3.2.0]heptane-2,4-dioneUnreacted starting material
Cyclobutane-1,2-dicarboxylic acidCyclobutane-1,2-dicarboxylic acidHydrolysis of the ester group
Dimethyl cyclobutane-1,2-dicarboxylateDimethyl cyclobutane-1,2-dicarboxylateOver-esterification
Cyclobutanecarboxylic acidCyclobutanecarboxylic acidDecarboxylation

This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to detect and differentiate these impurities from the target compound.

Comparative Spectroscopic Analysis Workflow

A multi-faceted spectroscopic approach is essential for the unambiguous identification and quantification of impurities. Each technique provides unique and complementary information.

Spectroscopic Analysis Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Comparison cluster_3 Reporting Sample Sample NMR NMR Sample->NMR Structural Elucidation MS MS Sample->MS Molecular Weight & Fragmentation FTIR FTIR Sample->FTIR Functional Group Identification Data_Analysis Data Analysis NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Impurity_ID Impurity Identification & Quantification Data_Analysis->Impurity_ID Report Report Impurity_ID->Report

Caption: A streamlined workflow for the spectroscopic analysis of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled in its ability to provide detailed structural information, making it a cornerstone for identifying and quantifying impurities. Both ¹H and ¹³C NMR are critical for a comprehensive analysis.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift, integration, and coupling patterns are all diagnostic.

Expected ¹H NMR Chemical Shifts (ppm) in CDCl₃:

CompoundCyclobutane ProtonsMethoxy Protons (-OCH₃)Carboxylic Acid Proton (-COOH)
This compound 2.0 - 3.5~3.710.0 - 13.0 (broad)
3-Oxabicyclo[3.2.0]heptane-2,4-dione2.2 - 3.8--
Cyclobutane-1,2-dicarboxylic acid2.1 - 3.6-10.0 - 13.0 (broad)
Dimethyl cyclobutane-1,2-dicarboxylate2.0 - 3.4~3.7-
Cyclobutanecarboxylic acid1.8 - 3.2-10.0 - 13.0 (broad)

Key Differentiating Features in ¹H NMR:

  • Presence/Absence of -OCH₃ Signal: The sharp singlet around 3.7 ppm is characteristic of the methyl ester and will be present in the target compound and the dimethyl ester impurity, but absent in the others.

  • Presence/Absence of -COOH Signal: The broad singlet in the downfield region (10-13 ppm) is indicative of a carboxylic acid proton and will be absent in the starting material and the dimethyl ester.[1]

  • Integration Ratios: The ratio of the cyclobutane protons to the methoxy and carboxylic acid protons provides quantitative information about the purity of the sample.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Chemical Shifts (ppm) in CDCl₃:

CompoundCarbonyl Carbons (C=O)Methoxy Carbon (-OCH₃)Cyclobutane Carbons
This compound ~175 (ester), ~180 (acid)~5220 - 50
3-Oxabicyclo[3.2.0]heptane-2,4-dione~170-25 - 55
Cyclobutane-1,2-dicarboxylic acid~180-20 - 50
Dimethyl cyclobutane-1,2-dicarboxylate~175~5220 - 50
Cyclobutanecarboxylic acid~182-25 - 45

Key Differentiating Features in ¹³C NMR:

  • Carbonyl Region: The number and chemical shifts of the carbonyl carbons are highly diagnostic. The target compound will show two distinct carbonyl signals for the ester and the carboxylic acid. The dicarboxylic acid will also show two signals (if cis/trans isomers are present), while the dimethyl ester will have a single carbonyl environment (for the symmetric isomers).

  • Methoxy Carbon: The presence of a signal around 52 ppm confirms the presence of the methyl ester group.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans for adequate signal-to-noise and the relaxation delay.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer acquisition time will be necessary.

  • 2D NMR (Optional but Recommended): For complex mixtures or for unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of the analyte and its impurities, and for providing structural information through fragmentation patterns.[2]

Expected Molecular Weights and Key Fragments:

CompoundMolecular Weight ( g/mol )Key Fragmentation Pathways
This compound 158.15Loss of -OCH₃ (m/z 31), Loss of -COOH (m/z 45), Loss of -COOCH₃ (m/z 59)
3-Oxabicyclo[3.2.0]heptane-2,4-dione126.11Ring opening and subsequent fragmentation
Cyclobutane-1,2-dicarboxylic acid144.12Loss of H₂O (m/z 18), Loss of -COOH (m/z 45)
Dimethyl cyclobutane-1,2-dicarboxylate172.18Loss of -OCH₃ (m/z 31), Loss of -COOCH₃ (m/z 59)
Cyclobutanecarboxylic acid100.12Loss of -COOH (m/z 45)

Key Differentiating Features in MS:

  • Molecular Ion Peak (M⁺): The m/z value of the molecular ion peak directly corresponds to the molecular weight of the compound, allowing for the immediate identification of expected impurities.

  • Fragmentation Pattern: The fragmentation pattern provides a fingerprint for each compound. For instance, the loss of a methoxy group is characteristic of the ester-containing compounds.

Experimental Protocol: LC-MS Analysis

For complex mixtures, coupling liquid chromatography (LC) with mass spectrometry (LC-MS) is the preferred method as it allows for the separation of impurities prior to their detection by MS.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically suitable for separating these moderately polar compounds.

    • Mobile Phase: A gradient of water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) and an organic solvent like acetonitrile or methanol.

    • Detection: UV detection can be used in conjunction with MS.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for these molecules.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to obtain accurate mass measurements.

    • Tandem MS (MS/MS): For further structural confirmation, tandem mass spectrometry can be employed to fragment the molecular ions of separated impurities and analyze their daughter ions.

LC-MS Workflow Sample_Injection Sample Injection HPLC_Column HPLC Column (Separation) Sample_Injection->HPLC_Column UV_Detector UV Detector HPLC_Column->UV_Detector ESI_Source ESI Source (Ionization) UV_Detector->ESI_Source Mass_Analyzer Mass Analyzer (m/z Measurement) ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System

Caption: A typical workflow for LC-MS analysis of impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick and Effective Functional Group Analysis

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3]

Characteristic IR Absorption Frequencies (cm⁻¹):

Functional GroupTarget CompoundStarting MaterialDicarboxylic AcidDimethyl EsterMonocarboxylic Acid
O-H (acid) 2500-3300 (broad)-2500-3300 (broad)-2500-3300 (broad)
C=O (acid) ~1710-~1710-~1710
C=O (ester) ~1735--~1735-
C=O (anhydride) -~1780 & ~1850---
C-O (ester/acid) 1000-13001000-13001000-13001000-13001000-1300

Key Differentiating Features in FTIR:

  • O-H Stretch: The very broad absorption in the 2500-3300 cm⁻¹ region is a hallmark of a carboxylic acid and will be present in the target compound and the acidic impurities.[4][5]

  • C=O Stretch: The position of the carbonyl stretch is highly informative. The anhydride starting material will show two characteristic C=O stretches. The target compound will likely show two overlapping C=O bands for the acid and ester, while the dicarboxylic acid and dimethyl ester will each show a single, broader C=O absorption.

  • Distinguishing Ester from Acid: While both have C=O and C-O stretches, the absence of the broad O-H stretch is a clear indicator of the dimethyl ester. The anhydride starting material is also easily distinguished by its two C=O stretches at higher wavenumbers.

Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal. This is the simplest and most common method.

    • KBr Pellet (for solids): A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin pellet.

    • Solution: The sample can be dissolved in a suitable solvent (that does not have interfering absorptions) and analyzed in a liquid cell.

  • Data Acquisition: The infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Regulatory Context and Method Validation

The identification and control of impurities are strictly regulated by authorities such as the U.S. Food and Drug Administration (FDA) and are guided by the International Council for Harmonisation (ICH) guidelines.[6][7][8] Specifically, ICH Q3A(R2) provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[9][10]

Any analytical method used for impurity profiling must be validated to ensure it is accurate, precise, specific, sensitive, and robust, as outlined in ICH Q2(R1) and FDA guidance documents.[11][12][13]

Conclusion

A combination of NMR, MS, and FTIR spectroscopy provides a comprehensive and robust approach to the analysis of impurities in this compound.

  • NMR offers unparalleled structural detail for unambiguous identification and quantification.

  • MS provides crucial molecular weight information and fragmentation data for confirmation.

  • FTIR serves as a rapid and effective tool for identifying key functional groups and screening for major impurities.

By employing these techniques in a complementary fashion and adhering to regulatory guidelines for method validation, researchers and drug developers can ensure the quality, safety, and efficacy of their final products. This multi-modal analytical strategy is not just best practice; it is a fundamental component of modern pharmaceutical development.

References

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • FDA Guidance on analytical procedures and methods validation published. ECA Academy. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). ICH. [Link]

  • Guidance for Industry Q3B(R2) Impurities in New Drug Products. FDA. [Link]

  • Impurities in new drug substance| ICH Q3A(R2). YouTube. [Link]

  • Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized... ResearchGate. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

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A Comparative Guide to the Quantification of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the accurate quantification of specific isomers of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid is a critical analytical challenge. This molecule, with its stereogenic centers, presents the immediate problem of resolving and quantifying both diastereomers (cis/trans) and enantiomers. This guide provides an in-depth comparison of established analytical methodologies, offering the technical details and field-proven insights necessary to develop robust and reliable quantification assays.

Introduction to the Analytical Challenge

This compound (CAS No. 904236-21-1 for a mixture of isomers) is a substituted cyclobutane dicarboxylic acid mono-ester.[1] Its structure contains two chiral centers at the C1 and C2 positions of the cyclobutane ring. This gives rise to two pairs of enantiomers: (1R,2S)- and (1S,2R)- isomers (the cis configuration), and (1R,2R)- and (1S,2S)- isomers (the trans configuration).

The quantification of these individual stereoisomers is often crucial in pharmaceutical development, where pharmacological activity and toxicity can be highly dependent on stereochemistry. The analytical task, therefore, is not merely to measure the total concentration of the compound, but to precisely determine the concentration of each of the four possible stereoisomers. This guide will compare the primary chromatographic techniques suited for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with a special focus on chiral separations.

Comparative Analysis of Quantification Methodologies

The choice of analytical technique is governed by the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the specific isomers that need to be resolved.[2] For this compound, its polarity, low volatility, and chiral nature are the primary considerations.

Method Principle Pros Cons Best For
Chiral HPLC-UV/MS Differential interaction of enantiomers with a chiral stationary phase (CSP) allows for separation.[3]Direct analysis without derivatization.[2] High versatility with a wide range of available CSPs.[4] Can resolve all four stereoisomers in a single run with appropriate column and method development.Can be less sensitive than GC-MS. Method development can be time-consuming and column-specific.Robust, routine quantification of all stereoisomers in moderately complex to clean sample matrices.
GC-MS (with Derivatization) Separation of volatile derivatives by partitioning between a gaseous mobile phase and a liquid stationary phase, followed by mass-based detection.[5]High sensitivity and selectivity, especially with MS detection.[6] Excellent chromatographic resolution. Provides structural information from mass spectra.Requires derivatization to increase volatility, adding a step to sample preparation and a potential source of error.[7] High temperatures can potentially cause degradation of some analytes.Trace-level quantification and structural confirmation, particularly when high sensitivity is paramount.
¹H NMR Spectroscopy Quantification based on the integration of specific proton signals unique to each isomer.Non-destructive. Provides absolute quantification without the need for an identical standard for each isomer. Can provide detailed structural and conformational information.[8]Low sensitivity compared to chromatographic methods. Signal overlap in complex mixtures can make quantification difficult or impossible.[9][10] Requires relatively pure samples.Structural confirmation and quantification in pure samples or simple mixtures where isomer-specific signals are well-resolved.

In-Depth Experimental Protocols and Workflows

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most powerful and direct method for separating and quantifying all four stereoisomers of this compound. The key to success lies in selecting the appropriate Chiral Stationary Phase (CSP). Polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are excellent starting points for this type of molecule.[11]

Workflow for Chiral HPLC Method Development

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Dissolve sample in mobile phase (e.g., Acetonitrile/Water) filter Filter through 0.22 µm syringe filter s_prep->filter std_prep Prepare calibration standards for each available isomer std_prep->filter screen Screen CSPs (Polysaccharide, Cyclodextrin) filter->screen optimize Optimize Mobile Phase (Solvent ratio, additives like TFA or Formic Acid) screen->optimize detect UV (e.g., 210 nm) or Mass Spectrometry (MS) Detection optimize->detect integrate Integrate peak areas for each separated isomer detect->integrate curve Generate calibration curve (Area vs. Concentration) integrate->curve quantify Quantify isomer concentrations in unknown sample curve->quantify

Caption: Workflow for Chiral HPLC Quantification.

Step-by-Step Protocol for Chiral HPLC-UV Analysis:

  • Column Selection: Begin screening with a polysaccharide-based CSP, such as one coated with cellulose or amylose tris(3,5-dimethylphenylcarbamate). These are highly versatile and effective for a broad range of chiral compounds.[4]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile (ACN) and water. An acidic additive, such as 0.1% formic acid or trifluoroacetic acid, is typically required to suppress the ionization of the carboxylic acid group and achieve good peak shape.[12] Start with a ratio of 80:20 ACN:Water and adjust as needed for optimal resolution.

  • Standard Preparation: Prepare a stock solution of the this compound isomer mixture in the mobile phase. If individual isomer standards are available, prepare separate stock solutions. Create a series of calibration standards by serial dilution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (temperature can be optimized to improve resolution)[13]

    • Injection Volume: 5-10 µL

    • Detection: UV at 210 nm, as carboxylic acids and esters have weak absorbance at higher wavelengths.[14] For higher sensitivity and specificity, couple the HPLC to a mass spectrometer (LC-MS).

  • Validation: Validate the method by assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS)

For trace-level analysis, GC-MS offers superior sensitivity.[5] However, due to the low volatility of the target analyte, a derivatization step is mandatory. Esterification of the free carboxylic acid group is the most common approach.

Workflow for GC-MS Quantification via Derivatization

cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Aliquot sample derivatize Derivatize with agent (e.g., MSTFA or Diazomethane) to form volatile ester sample->derivatize extract Solvent extraction (e.g., with Hexane or Ethyl Acetate) derivatize->extract inject Inject derivatized sample extract->inject separate Separate on GC column (e.g., DB-5ms) inject->separate detect Detect using Mass Spectrometer (Scan or SIM mode) separate->detect integrate Integrate ion chromatogram peaks detect->integrate curve Generate calibration curve integrate->curve quantify Quantify analyte concentration curve->quantify

Caption: Workflow for GC-MS Quantification.

Step-by-Step Protocol for GC-MS Analysis:

  • Derivatization: The goal is to convert the polar carboxylic acid into a more volatile ester. A common and effective method is silylation.

    • Evaporate the solvent from the sample extract to dryness under a stream of nitrogen.

    • Add 50 µL of a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine.

    • Heat the mixture at 60-70 °C for 30 minutes.[6]

  • GC Conditions:

    • Column: A standard non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating the derivatized diastereomers (cis vs. trans). For enantiomeric separation, a chiral GC column (e.g., a cyclodextrin-based column) would be required.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Injector Temperature: 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Acquisition Mode: For initial identification, use full scan mode (e.g., m/z 50-500). For high-sensitivity quantification, use Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized analyte.

  • Quantification: Build a calibration curve using a derivatized set of standards. An internal standard should be used to correct for variations in derivatization efficiency and injection volume.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques for the quantification of this compound isomers. The optimal choice depends on the specific requirements of the analysis.

  • For routine quality control and assays where all four stereoisomers must be resolved and quantified simultaneously, Chiral HPLC is the recommended method. It avoids the complexities of derivatization and provides a direct measure of each isomer.[2]

  • When maximum sensitivity is required for trace-level detection, such as in pharmacokinetic or metabolism studies, GC-MS is the superior choice. The requirement for derivatization is a drawback, but the gains in sensitivity and selectivity are significant.[5][7]

In all cases, rigorous method development and validation are essential to ensure the accuracy and reliability of the quantitative data. The protocols and workflows provided in this guide serve as a comprehensive starting point for researchers to establish a robust analytical method tailored to their specific needs.

References

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X-ray crystallography of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid derivatives for structure confirmation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystallography of 2-(methoxycarbonyl)cyclobutane-1-carboxylic Acid Derivatives for Unambiguous Structure Confirmation

Introduction: The Stereochemical Challenge of Substituted Cyclobutanes

The synthesis of substituted cyclobutanes, such as this compound and its derivatives, presents a significant analytical challenge. Due to the puckered nature of the four-membered ring and the potential for multiple stereocenters, synthetic routes can yield a complex mixture of cis and trans diastereomers.[1][2] While spectroscopic techniques like NMR are powerful, they can sometimes be ambiguous in definitively assigning the relative stereochemistry, especially when dealing with fluxional ring systems or subtle differences in proton environments.[2]

For drug development professionals and researchers, an incorrect stereochemical assignment can have profound implications, altering a molecule's biological activity and pharmacokinetic properties. This guide establishes why single-crystal X-ray diffraction (SCXRD) is the unequivocal gold standard for determining the three-dimensional atomic arrangement of these molecules.[3][4] We will provide a comprehensive comparison with alternative techniques and a detailed, field-proven workflow from crystallization to final structure validation, explaining the critical reasoning behind each experimental choice.

Comparative Analysis: Why Single-Crystal X-ray Diffraction is Definitive

While several techniques can provide structural information, SCXRD offers unparalleled precision for determining molecular geometry, absolute configuration, and intermolecular interactions in the solid state.[3][5][6] Its primary limitation is the absolute requirement for a high-quality single crystal.[4]

Technique Principle Strengths for Cyclobutane Derivatives Limitations
Single-Crystal X-ray Diffraction (SCXRD) Diffraction of X-rays by the electron clouds of atoms in a single, ordered crystal lattice.[7]- Unambiguously determines 3D structure, including relative and absolute stereochemistry.[3] - Provides precise bond lengths, bond angles, and torsion angles.[7] - Elucidates crystal packing and intermolecular interactions.- Requires a single, diffraction-quality crystal (typically 0.1-0.4 mm).[8] - Crystallization can be a time-consuming bottleneck.[4]
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a microcrystalline powder, resulting in a 1D pattern of diffraction intensity vs. angle.- Useful for identifying crystalline phases and assessing sample purity. - Can solve structures if single crystals are unavailable, often combined with computational methods.[9][10]- Loss of 3D information makes ab initio structure solution significantly more complex and less certain than SCXRD.[11][12] - Ambiguities in stereochemistry are difficult to resolve.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to deduce connectivity and spatial relationships.- Excellent for determining the chemical connectivity in solution. - Can provide evidence for relative stereochemistry through NOE experiments and analysis of coupling constants.[13]- Can be ambiguous for assigning stereochemistry in conformationally flexible rings like cyclobutanes.[2] - Does not provide precise bond lengths or angles. - Cannot determine crystal packing.
3D Electron Diffraction (3DED / MicroED) Uses an electron beam to determine structures from nanocrystals, often too small for X-ray diffraction.[14]- A powerful emerging technique when only very small crystals (<1 µm) can be grown.[4][10]- Stronger interaction with matter can introduce complexities.[8] - Still a less common technique compared to SCXRD, with more specialized instrumentation.

The Definitive Workflow: From Molecule to Validated Structure

This section details the complete experimental workflow for the structure determination of a this compound derivative. The causality behind each step is explained to provide a deeper understanding of the process.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Determination cluster_3 Phase 4: Finalization Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Ensure >98% purity Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Crucial for quality Purification->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Select ideal crystal Crystallization->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Cryo-protection Mounting->Data_Collection Data_Processing Data Reduction Data_Collection->Data_Processing Integration & Scaling Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution 'Phase Problem' solved Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Model optimization Structure_Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation Quality assurance Refinement->Validation Deposition Publication & Deposition Validation->Deposition CCDC / CIF file Validation->Deposition

Caption: End-to-end workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol 1: Crystallization of Carboxylic Acid Derivatives

The success of the entire analysis hinges on growing a single, well-ordered crystal. Carboxylic acids provide a hydrogen-bond donor and acceptor, which often facilitates crystallization but can also lead to complex hydrogen-bonding networks.

  • Rationale: The goal is to slowly bring a supersaturated solution to a point of nucleation and controlled growth. Rapid precipitation leads to powders, which are unsuitable for SCXRD.[11] The choice of solvent is critical; ideal solvents should dissolve the compound when heated but show poor solubility at room or lower temperatures.[15][16]

Step-by-Step Methodology:

  • Solvent Screening: In parallel, dissolve ~5-10 mg of the purified compound in 0.5 mL of various solvents (e.g., ethyl acetate, acetone, methanol, acetonitrile, toluene, and mixtures with hexane or water) with gentle heating. Observe which solutions become clear and then turn cloudy or produce precipitate upon cooling.

  • Slow Evaporation (Method A):

    • Dissolve the compound (~20 mg) in a good solvent (e.g., ethyl acetate) in a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days to weeks.

    • Expertise: This is often the simplest and most effective method for well-behaved compounds.

  • Vapor Diffusion (Method B):

    • Dissolve the compound in a small amount of a volatile "good" solvent (e.g., acetone) and place this vial inside a larger, sealed jar.

    • Add a less-volatile "poor" solvent (e.g., hexane) to the bottom of the larger jar, ensuring the liquid level is below the top of the inner vial.

    • Over time, the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.

    • Expertise: This method offers finer control over the rate of saturation and is excellent for compounds that precipitate too quickly with slow evaporation.

  • Crystal Harvesting: Once suitable crystals have formed (ideally 0.1-0.4 mm, clear, and with well-defined faces), carefully remove them from the mother liquor using a nylon loop or a fine needle.[8]

Experimental Protocol 2: Data Collection and Structure Solution

This protocol outlines the process using a modern automated single-crystal X-ray diffractometer.

Step-by-Step Methodology:

  • Crystal Mounting:

    • Select a visually perfect crystal under a microscope.[8]

    • Coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation during cooling.

    • Mount the crystal on the tip of a cryo-loop, which is then attached to a goniometer head.

    • Expertise: The crystal is flash-cooled to ~100 K in a stream of cold nitrogen gas. This minimizes atomic vibrations and significantly reduces radiation damage from the high-intensity X-ray beam, leading to higher quality data.[17]

  • Data Collection:

    • The mounted crystal is centered in the X-ray beam (commonly Mo Kα, λ=0.7107 Å, or Cu Kα, λ=1.5418 Å).[7]

    • An initial set of diffraction images is collected to determine the unit cell parameters and crystal orientation matrix.[7][18]

    • A full sphere of diffraction data is then collected by rotating the crystal through a series of angles, with each frame exposed to the X-ray beam for a set time (seconds to minutes).[8] The entire data collection can take a few hours.[8]

  • Data Reduction and Structure Solution:

    • Software (e.g., Bruker APEX, CrysAlisPro) is used to integrate the raw diffraction spots, correct for experimental factors (like Lorentz and polarization effects), and generate a reflection file (e.g., an HKL file).[19][20]

    • Structure solution programs (e.g., SHELXT, SIR) are used to solve the "phase problem" and generate an initial electron density map.[21][22] This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement:

    • The initial atomic model is refined against the experimental data using software like SHELXL.[22] This iterative process optimizes the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

    • Hydrogen atoms are typically added at calculated positions and refined using a riding model.

    • Expertise: The quality of the refinement is monitored using key metrics.

Trustworthiness: Data Interpretation and Mandatory Validation

A solved crystal structure is incomplete without rigorous validation. This ensures the model is chemically sensible and accurately reflects the experimental data.

Key Data Quality Indicators

The final crystallographic report will contain several metrics. Understanding them is key to assessing the quality of the structure determination.

Metric Description Typical Value for a Good Small-Molecule Structure
R1 (or Rint) A measure of the agreement between symmetry-equivalent reflections.< 0.05 (5%)
R1 (final) The crystallographic residual factor; a measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 (5%)[8]
wR2 A weighted residual factor based on squared structure factor amplitudes, generally considered a more robust indicator than R1.< 0.15 (15%)
Goodness-of-Fit (GooF) Should be close to 1.0. Values significantly different suggest an incorrect model or weighting scheme.~1.0
Largest Diff. Peak/Hole The highest and lowest peaks in the final difference Fourier map. Large values may indicate missing atoms or disorder.< ±0.5 e⁻/ų

Table adapted from common crystallographic standards.

The Self-Validating Protocol: checkCIF

Before publication or deposition, the final Crystallographic Information File (CIF) must be validated. The International Union of Crystallography (IUCr) provides a free online service called checkCIF for this purpose.[23][24][25]

  • Rationale: This automated service acts as a peer-review system for the data, checking for self-consistency, completeness, and adherence to crystallographic conventions.[23][25] It flags potential issues as ALERTS, which must be addressed or explained.

  • Process:

    • Upload the final CIF file to the checkCIF web service (checkcif.iucr.org).[24]

    • The service generates a report with ALERTS categorized by severity (A, B, C, G).

    • Crucially, the researcher must review every ALERT. Common ALERTS for organic molecules might include missed symmetry, unusually short or long bonds, or a high final R-factor.

    • The crystallographer must either correct the underlying issue in the refinement or provide a scientifically sound explanation for the ALERT in the CIF file.

  • Trustworthiness: A structure report with a clean (or well-explained) checkCIF report is considered validated and trustworthy.[23][25] This process eliminates many common errors and ensures the structural model is robust.[23]

Conclusion

For this compound derivatives, where stereochemical ambiguity can compromise research and development, single-crystal X-ray diffraction stands as the ultimate arbiter. It provides an unambiguous, high-resolution 3D map of the molecule, confirming not only its chemical connectivity but also the precise spatial arrangement of its substituents. By following a rigorous workflow encompassing careful crystallization, precise data collection, and mandatory validation through services like checkCIF, researchers can have absolute confidence in their structural assignments, providing a solid foundation for further scientific inquiry.

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The Stereochemical Switch: A Comparative Guide to the Biological Activity of Cis and Trans Isomers of Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug design, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of biological activity. Even subtle changes in spatial orientation can lead to profound differences in pharmacological effects. This guide delves into the fascinating stereochemistry of cyclobutane derivatives, offering a comparative analysis of the biological activities of their cis and trans isomers. As a Senior Application Scientist, this document is crafted to provide not just data, but a deeper understanding of the principles that govern these differences, supported by experimental evidence and practical protocols.

The Cyclobutane Moiety in Drug Design: More Than Just a Square

The cyclobutane ring, a four-membered carbocycle, is increasingly being incorporated into drug candidates.[1] Its inclusion is a deliberate design choice aimed at addressing specific challenges in medicinal chemistry. One of the primary motivations is to replace a native double bond, thereby preventing cis-trans isomerization that can lead to a loss of biological activity.[2] The puckered conformation of the cyclobutane ring also provides a degree of conformational rigidity, which can help in locking a molecule into its bioactive conformation and improving its metabolic stability.[1][3]

The seemingly subtle difference between cis and trans isomers, where substituents are either on the same side or on opposite sides of the ring, can dramatically alter a molecule's shape and its interaction with biological targets.[4] This guide will explore this concept through specific examples, highlighting the importance of stereochemical considerations in drug development.

Case Study 1: Combretastatin Analogs - A Tale of Two Isomers

Combretastatin A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization, a key process in cell division, making it an attractive anticancer agent.[2] However, its therapeutic potential is hampered by the isomerization of its active cis-stilbene double bond to the inactive trans form.[5][6] To overcome this, researchers have synthesized analogs where the double bond is replaced with a cyclobutane ring.[2]

In a study focused on 1,3-disubstituted cyclobutane-containing analogs of CA-4, both cis and trans isomers were synthesized and evaluated for their cytotoxic properties.[2] While the primary goal of preventing isomerization was achieved, both isomers demonstrated only modest cytotoxicity in the micromolar range against human cancerous cell lines (HepG2 and SK-N-DZ).[2] This suggests that while the cyclobutane scaffold successfully locked the geometry, the precise spatial arrangement of the phenyl rings in both the cis and trans cyclobutane analogs did not perfectly mimic the bioactive conformation of the parent cis-stilbene.

Molecular docking studies revealed that for the cis isomer, a significant steric effect was observed between the cyclobutane ring and the T7 loop of tubulin. In contrast, the trans isomer's hydroxyl group could form a number of hydrogen bonds with the T7 loop and Lys 252.[2] This highlights that a simple geometric lock is not always sufficient, and the fine-tuned interactions with the target protein are paramount.

Case Study 2: Epothilone Analogs - The Importance of Precise Geometry

The epothilones are another class of potent anticancer agents that stabilize microtubules. Their complex structure includes a macrocyclic ring, and modifications to this ring can significantly impact activity. While direct comparisons of cis and trans cyclobutane-containing epothilone analogs are less common in the literature, the extensive structure-activity relationship studies on epothilones underscore the critical importance of stereochemistry for their biological function. The specific three-dimensional arrangement of the side chains and functional groups on the macrocycle is crucial for high-affinity binding to tubulin.

Quantitative Comparison of Biological Activity

The following table summarizes the qualitative findings for the cyclobutane combretastatin analogs:

CompoundIsomerCell LinesCytotoxicityReference
1,3-disubstituted cyclobutane analog of CA-4cisHepG2, SK-N-DZModest (micromolar range)[2]
1,3-disubstituted cyclobutane analog of CA-4transHepG2, SK-N-DZModest (micromolar range)[2]

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HepG2, SK-N-DZ)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (cis and trans isomers) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cis and trans isomers of the test compound in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

  • Test compounds (cis and trans isomers)

  • A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures containing tubulin in polymerization buffer.

  • Compound Addition: Add the cis or trans isomer of the test compound at various concentrations to the reaction mixtures. Include a positive control (e.g., paclitaxel for polymerization promotion or colchicine for inhibition) and a negative control (vehicle).

  • Initiation of Polymerization: Transfer the reaction mixtures to a pre-warmed (37°C) spectrophotometer.

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance as a function of time. Determine the effect of the compounds on the rate and extent of tubulin polymerization. For inhibitors, the IC50 value can be calculated as the concentration of the compound that inhibits the rate of polymerization by 50%.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation start Starting Materials synthesis [2+2] Cycloaddition or other synthetic routes start->synthesis separation Chromatographic Separation of Isomers synthesis->separation cis cis-Isomer separation->cis trans trans-Isomer separation->trans characterization Spectroscopic Characterization (NMR, X-ray) cis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) cis->cytotoxicity target_assay Target-Based Assay (e.g., Tubulin Polymerization) cis->target_assay trans->characterization trans->cytotoxicity trans->target_assay data_analysis Data Analysis (IC50 determination) cytotoxicity->data_analysis target_assay->data_analysis comparison Comparison of Biological Activity data_analysis->comparison

Caption: Experimental workflow for comparing the biological activity of cis and trans cyclobutane derivatives.

signaling_pathway cluster_tubulin Tubulin Dynamics cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect tubulin αβ-Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitotic_arrest Mitotic Arrest microtubules->mitotic_arrest cis_CA4 cis-Combretastatin A-4 Analog (Cyclobutane) cis_CA4->microtubules Inhibition of Polymerization (Modest Activity) trans_CA4 trans-Combretastatin A-4 Analog (Cyclobutane) trans_CA4->microtubules Inhibition of Polymerization (Modest Activity) apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Simplified signaling pathway of combretastatin analogs targeting tubulin polymerization.

Conclusion: The Devil is in the Details

The exploration of cis and trans isomers of cyclobutane derivatives in drug design reveals a nuanced landscape. While the cyclobutane ring serves as an effective tool to prevent unwanted isomerization and to introduce conformational constraint, the resulting biological activity is highly dependent on the precise stereochemical arrangement of the substituents. The case of the combretastatin analogs demonstrates that a simple geometric lock does not guarantee the retention of high potency. The subtle interplay of steric and electronic interactions between the drug molecule and its biological target ultimately dictates its efficacy.

For researchers in drug development, this underscores the critical need for the synthesis and evaluation of individual stereoisomers. A thorough understanding of the structure-activity relationships of cis and trans isomers is essential for the rational design of more effective and selective therapeutic agents. The experimental protocols and conceptual frameworks provided in this guide are intended to support these endeavors and to foster a deeper appreciation for the profound impact of stereochemistry on biological function.

References

  • Malashuk, M., et al. (2021). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. National Institutes of Health. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Ghorab, M. M., et al. (2013). Novel Syntheses of Cis and Trans Isomers of Combretastatin A-4. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2021). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. MDPI. [Link]

  • Pettit, G. R., et al. (2013). Combretastatin A-4 and its Analogs in Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Farsa, O. (2012). Structural features which influence drug action. IS MUNI. [Link]

  • Samala, S., et al. (2024). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Semantic Scholar. [Link]

  • S. R. B. M. Dichwalkar, et al. (2015). Photoswitchable Anticancer Activity via trans-cis Isomerization of a Combretastatin A-4 Analog. National Institutes of Health. [Link]

  • Moreno-Cinos, C., et al. (2019). Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. National Institutes of Health. [Link]

  • Al-Salahat, A., et al. (2022). New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Docking Studies. University of Babylon Private CDN. [Link]

  • Dichwalkar, S. R. B. M., et al. (2015). Photoswitchable anticancer activity via trans–cis isomerization of a combretastatin A-4 analog. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Moreno-Cinos, C., et al. (2019). Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4. MDPI. [Link]

  • Sorrenti, A., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. PubMed. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-(methoxycarbonyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and validation framework for analytical methods pertinent to 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid. As a key intermediate in the synthesis of complex pharmaceutical compounds, ensuring the purity, potency, and quality of this molecule is paramount. This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding in regulatory expectations and practical, field-proven experimental protocols. We will dissect and compare the most applicable analytical technologies—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—providing the causal logic behind method selection and the self-validating systems required for robust quality control.

Chapter 1: The Regulatory Foundation of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1][2] This principle is globally harmonized by the International Council for Harmonisation (ICH), with specific guidance detailed in documents such as ICH Q2(R2), which are adopted by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5] The validation process is not a one-time event but part of a continuous lifecycle that begins during method development.[6]

The core performance characteristics that must be evaluated are summarized below.

Validation ParameterDescription
Specificity / Selectivity The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[7]
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[7]
Range The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[1]
Accuracy The closeness of test results to the true value, often expressed as percent recovery.[7]
Precision The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]

G cluster_dev Development Phase cluster_val Validation Phase (ICH Q2) cluster_imp Implementation Phase ATP Define Analytical Target Profile (ATP) (ICH Q14) MethodDev Method Development & Optimization ATP->MethodDev Guides Development Protocol Write Validation Protocol (Pre-defined Criteria) MethodDev->Protocol Specificity Specificity Protocol->Specificity Executes Linearity Linearity & Range Protocol->Linearity Executes Accuracy Accuracy Protocol->Accuracy Executes Precision Precision (Repeatability, Intermediate) Protocol->Precision Executes Limits LOD & LOQ Protocol->Limits Executes Robustness Robustness Protocol->Robustness Executes Report Validation Report Specificity->Report Summarizes Data Linearity->Report Summarizes Data Accuracy->Report Summarizes Data Precision->Report Summarizes Data Limits->Report Summarizes Data Robustness->Report Summarizes Data Routine Routine Use & Lifecycle Management Report->Routine Authorizes Use

General Analytical Method Validation Workflow.

Chapter 2: A Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique for this compound hinges on its physicochemical properties: it is a polar molecule with a carboxylic acid and an ester functional group, making it non-volatile but providing a weak UV chromophore.

TechniquePrincipleApplicability for AnalyteProsCons
HPLC-UV Chromatographic separation of non-volatile compounds in a liquid mobile phase with detection via UV absorbance.High. Ideal for assay and quantification of the main component.Robust, cost-effective, widely available, excellent quantitative performance.Lower specificity for impurity profiling; requires a chromophore; sensitivity may be limited.
GC-MS Separation of volatile and thermally stable compounds in a gaseous mobile phase with detection by mass spectrometry.Moderate. Requires chemical derivatization to increase volatility.Excellent separation efficiency; high specificity and structural information from MS.[10]Derivatization adds complexity and potential for error; not suitable for thermally labile impurities.
LC-MS/MS Combines HPLC separation with the high sensitivity and specificity of tandem mass spectrometry.Very High. The gold standard for impurity identification and trace-level quantification.Unmatched sensitivity and specificity; provides molecular weight and structural data.[11]High instrument cost and complexity; susceptible to matrix effects.

Recommendation Logic:

  • For routine quality control (QC) and assay of the bulk substance, a validated HPLC-UV method is the most practical and efficient choice.

  • For impurity profiling and identification of unknowns , LC-MS/MS is the superior technique.

  • GC-MS is a viable alternative if LC-MS is unavailable, but the required derivatization step makes it less direct.

Chapter 3: Experimental Protocols and Validation Data

This section provides detailed, step-by-step protocols for validating an HPLC-UV method for the assay of this compound and a GC-MS method for impurity analysis. The presented data is illustrative of what would be expected from a successful validation.

Method 1: HPLC-UV for Assay and Quantification

Causality: A reversed-phase HPLC method is chosen due to the polar nature of the analyte. A C18 column provides excellent retention and separation for polar organic molecules. An acidic mobile phase (using phosphoric acid) is employed to suppress the ionization of the carboxylic acid group, ensuring a single, sharp chromatographic peak and improving peak shape. UV detection at a low wavelength (~210 nm) is necessary as the carboxyl and ester groups are weak chromophores.

G Prep Sample Preparation (Dissolve in Mobile Phase) Inject Inject 10 µL into HPLC System Prep->Inject Column Isocratic Separation (C18 Column, 25°C) Inject->Column Detect UV Detection (210 nm) Column->Detect Data Data Acquisition (Peak Area vs. Time) Detect->Data Quant Quantification (vs. Calibration Curve) Data->Quant

HPLC-UV Experimental Workflow.

Experimental Protocol:

  • Instrumentation & Reagents:

    • HPLC system with UV/Vis detector (e.g., Agilent 1260 Infinity II).

    • Zodiac C18 column (250 mm × 4.6 mm, 5 µm particle size).

    • Acetonitrile (HPLC grade), Water (HPLC grade), Orthophosphoric acid (ACS grade).

    • Reference standard: this compound (>99.5% purity).

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and 0.1% Orthophosphoric Acid in water (30:70 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the range of 50-150 µg/mL for linearity assessment.

    • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Validation Procedure & Acceptance Criteria:

    • Specificity: Analyze a blank (mobile phase), a placebo (if in a formulation), the sample solution, and a spiked sample. The analyte peak should be free from interference at its retention time.

    • Linearity: Inject the working standard solutions (50, 80, 100, 120, 150 µg/mL) in triplicate. Plot a calibration curve of mean peak area versus concentration.

      • Acceptance Criterion: Correlation coefficient (R²) ≥ 0.999.[12]

      Concentration (µg/mL)Mean Peak Area
      50451023
      80721588
      100902115
      1201082530
      1501353198
      0.9998
    • Accuracy: Analyze triplicate samples at three concentrations (80%, 100%, 120% of the nominal concentration).

      • Acceptance Criterion: Mean recovery should be between 98.0% and 102.0%.[13]

      LevelTheoretical (µg/mL)Measured (µg/mL)Recovery (%)
      80%80.079.599.4%
      100%100.0100.7100.7%
      120%120.0121.1100.9%
      Mean Recovery 100.3%
    • Precision (Repeatability): Perform six replicate injections of the 100 µg/mL standard.

      • Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.[12]

      InjectionPeak Area
      1902150
      2901880
      3903500
      4899950
      5902500
      6901100
      Mean 901847
      RSD 0.13%
    • Robustness: Deliberately vary parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). The system suitability parameters (e.g., peak tailing, theoretical plates) should remain within acceptable limits.

Method 2: GC-MS for Impurity Identification

Causality: Direct GC analysis of a carboxylic acid leads to poor peak shape and potential thermal degradation. Derivatization is essential. Silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy to convert the polar carboxylic acid into a more volatile and thermally stable trimethylsilyl (TMS) ester.[14] This allows for separation on a standard non-polar GC column (e.g., HP-5ms). Mass spectrometry provides definitive identification of impurities based on their mass-to-charge ratio and fragmentation patterns.[15][16]

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Dissolve Dissolve Sample in Solvent (e.g., DMF) Deriv Add Derivatizing Agent (e.g., BSTFA) Dissolve->Deriv Heat Heat (e.g., 70°C, 30 min) Deriv->Heat Inject Inject 1 µL Heat->Inject GC GC Separation (HP-5ms Column) Inject->GC MS EI Ionization & Mass Analysis GC->MS ID Impurity Identification (Mass Spectrum Library Match) MS->ID

GC-MS Derivatization and Analysis Workflow.

Experimental Protocol:

  • Instrumentation & Reagents:

    • GC-MS system (e.g., Agilent 7890B GC with 5977B MSD).[17]

    • HP-5ms column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Pyridine or Dimethylformamide (DMF) (Anhydrous).

  • GC-MS Conditions:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.[17]

    • Carrier Gas: Helium at 1.0 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-450 amu.

  • Derivatization and Sample Preparation:

    • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

    • Add 200 µL of anhydrous DMF and 100 µL of BSTFA.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Validation Procedure & Expected Results:

    • Specificity: Inject the derivatized sample. The mass spectrometer's specificity allows for the identification of co-eluting peaks if their mass spectra are different. The expected TMS-derivatized analyte will have a distinct mass spectrum.

    • LOD/LOQ: Prepare serial dilutions of a known impurity or the main analyte. The LOQ is the concentration that yields a signal-to-noise ratio of at least 10:1.[18]

      • Expected Result: For a typical impurity, LOQ might be in the range of 0.01-0.05% relative to the main component.

    • Identification: The mass spectrum of the main peak should correspond to the TMS-derivatized this compound. Any other peaks would be treated as impurities, and their spectra can be compared against a library (like NIST) or interpreted to propose a structure.

      • Expected Fragmentation: Key fragments for the derivatized analyte would include the molecular ion [M]+, loss of a methyl group [M-15]+, and fragments characteristic of the cyclobutane ring and TMS group (m/z 73).

References

  • Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • CATO SMS. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Google Patents. (n.d.). Method of analyzing dicarboxylic acids.
  • R.L. Baisden, et al. (2003). Analysis of dicarboxylic acids by tandem mass spectrometry. PubMed. [Link]

  • ResearchGate. (n.d.). Curve of cyclobutanecarboxylic acid with GC-MS technique. [Link]

  • Pharmaceutical Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclobutanecarboxylic acid. PubChem. [Link]

  • S. Patel, et al. (2016). Analytical method validation: A brief review. ResearchGate. [Link]

  • LMA Leidykla. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Cyclobutylcarboxylic acid. NIST WebBook. [Link]

  • TSI Journals. (2013). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ANALYSIS TOLBUTAMIDE IN PURE AND PHARMACEUTICAL FORMULATIONS. [Link]

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Navigating the Conformational Labyrinth: A Comparative Guide to Computational Studies of Peptides Containing 2-(methoxycarbonyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for novel therapeutics with enhanced specificity and stability is a perpetual frontier. Peptides, with their high biological activity, present a promising avenue, yet their inherent flexibility often curtails their therapeutic potential. The introduction of conformational constraints is a powerful strategy to mitigate this, and cyclobutane-containing amino acids have emerged as a particularly intriguing class of building blocks for creating structurally defined peptides.[1][2]

This guide provides an in-depth, comparative analysis of computational methodologies for studying the conformation of peptides incorporating the novel, non-natural amino acid, 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid. We will navigate the entire computational workflow, from the foundational step of parameterizing this unique residue to the intricacies of molecular dynamics simulations and the crucial validation against experimental data. This document is designed not as a rigid template, but as a comprehensive, experience-driven manual to empower researchers in their exploration of these promising molecules.

The Strategic Advantage of Cyclobutane-Constrained Peptides

The rationale for incorporating cyclobutane rings into peptide backbones is rooted in the desire to pre-organize the peptide into a specific secondary structure, such as a β-turn or a helical motif. This conformational rigidity can lead to a host of benefits, including increased receptor binding affinity, enhanced proteolytic stability, and improved cell permeability.[2] The stereochemistry of the substituents on the cyclobutane ring is a critical determinant of the resulting peptide conformation. High-resolution NMR experiments have shown that peptides with a trans substitution pattern on the cyclobutane ring tend to adopt more folded structures, while cis-substituted analogues favor extended, strand-like conformations.[3]

A Comparative Overview of Computational Approaches

The computational investigation of peptide conformation is broadly divided into two main camps: quantum mechanics (QM) and molecular mechanics (MM).

Method Description Strengths Weaknesses Typical Application
Quantum Mechanics (DFT) Solves the Schrödinger equation to describe the electronic structure of the molecule.High accuracy, can model bond breaking/formation.Computationally very expensive, limited to small systems and short timescales.Parameterization of novel residues, detailed analysis of small peptide fragments.
Molecular Mechanics (MD) Uses a classical force field to approximate the potential energy of the system.Computationally efficient, allows for simulation of large systems over long timescales.Accuracy is dependent on the quality of the force field parameters.Conformational sampling of peptides in solution, studying protein-peptide interactions.

For the comprehensive conformational analysis of a peptide containing a novel residue like this compound, a synergistic approach is most effective. QM methods, specifically Density Functional Theory (DFT), are indispensable for the initial parameterization of the non-natural amino acid.[3][4] Once parameterized, the more computationally tractable MM-based Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of the entire peptide in a simulated physiological environment.[2][5]

The Computational Workflow: A Step-by-Step Guide

The following protocol outlines a robust, self-validating workflow for the computational analysis of a peptide containing this compound.

G cluster_0 Parameterization (QM) cluster_1 MD Simulation (MM) cluster_2 Analysis & Validation p1 1. Dipeptide Model Construction p2 2. QM Conformational Scan p1->p2 p3 3. RESP Charge Derivation p2->p3 p4 4. Dihedral Parameter Fitting p3->p4 s1 5. Peptide Building & Solvation p4->s1 Force Field Parameters s2 6. System Equilibration s1->s2 s3 7. Production MD Simulation s2->s3 a1 8. Trajectory Analysis s3->a1 MD Trajectory a2 9. Clustering & Free Energy Landscape a1->a2 a3 10. Comparison with Experimental Data a2->a3 exp Experimental Data (NMR, X-ray) exp->a3

Caption: A comprehensive workflow for the computational conformational analysis of peptides containing novel amino acids.

Part 1: Parameterization of the Novel Residue (A QM Approach)

The accuracy of any MD simulation hinges on the quality of the force field parameters. Since this compound is not a standard amino acid, we must first derive its parameters.

Experimental Protocol: Force Field Parameterization

  • Construct a Dipeptide Model: Create a model system, typically an N-acetylated and N'-methylated dipeptide (e.g., Ac-c4(COOMe)C-NMe), to represent the novel residue in a peptide environment.

  • Quantum Mechanical Conformational Scan: Perform a relaxed potential energy surface (PES) scan at a suitable level of theory (e.g., B3LYP/6-31G*) by systematically rotating the key dihedral angles of the cyclobutane ring and the peptide backbone (phi and psi). This will identify the low-energy conformations.[3]

  • Derive Partial Atomic Charges: For the lowest energy conformers, perform single-point energy calculations at a higher level of theory (e.g., MP2/cc-pVTZ) to obtain the electrostatic potential (ESP).[6][7] Use the Restrained Electrostatic Potential (RESP) fitting procedure to derive the partial atomic charges.[6][7]

  • Fit Dihedral Parameters: Fit the torsional parameters for the rotatable bonds within the novel residue to reproduce the energy profiles obtained from the QM PES scan. This ensures that the MM force field accurately represents the conformational energy landscape of the residue.

Part 2: Molecular Dynamics Simulation (An MM Approach)

With a parameterized force field for our novel residue, we can now proceed to simulate the full peptide.

Experimental Protocol: Molecular Dynamics Simulation

  • Peptide Building and Solvation:

    • Construct the full peptide sequence in a molecular modeling program (e.g., Maestro, PyMOL).

    • Place the peptide in a periodic box of explicit solvent (e.g., TIP3P water) ensuring a sufficient buffer distance between the peptide and the box edges.

    • Add counter-ions to neutralize the system.

  • System Equilibration:

    • Perform an initial energy minimization of the system to remove any steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT) conditions while restraining the peptide atoms.

    • Run a short simulation under constant pressure (NPT) conditions to allow the solvent density to equilibrate, again with restraints on the peptide.

    • Gradually release the restraints on the peptide over several short simulations.

  • Production MD Simulation: Run the production simulation for a duration sufficient to sample the relevant conformational space (typically hundreds of nanoseconds to microseconds). Save the coordinates of the system at regular intervals to generate a trajectory file.[5]

Part 3: Analysis and Validation

The final and most critical phase is the analysis of the MD trajectory and comparison with experimental data.

G cluster_analysis Trajectory Analysis cluster_conformation Conformational Landscape cluster_validation Experimental Validation MD MD Trajectory RMSD RMSD Analysis MD->RMSD RMSF RMSF Analysis MD->RMSF Hbond Hydrogen Bond Analysis MD->Hbond Dihedral Dihedral Angle Analysis MD->Dihedral Cluster Clustering Dihedral->Cluster FEL Free Energy Landscape Cluster->FEL NMR NMR Observables (NOEs, J-couplings) FEL->NMR CD Circular Dichroism FEL->CD

Caption: Logical flow of post-simulation analysis and experimental validation.

Experimental Protocol: Post-Simulation Analysis

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the peptide backbone over time to assess the overall stability of the simulation and identify any major conformational transitions.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify regions of high flexibility.

    • Hydrogen Bond Analysis: Analyze the formation and lifetime of intramolecular hydrogen bonds, which are key to defining secondary structures.

    • Dihedral Angle Analysis: Plot the distribution of backbone (phi, psi) and side-chain dihedral angles to characterize the conformational preferences.

  • Clustering and Free Energy Landscape:

    • Use clustering algorithms to group similar conformations from the trajectory. This will reveal the dominant conformational states of the peptide.

    • Construct a free energy landscape (FEL) by projecting the trajectory onto two or more collective variables (e.g., principal components from a Principal Component Analysis of the atomic coordinates). The FEL provides a visual representation of the conformational space and the relative stabilities of different states.

  • Comparison with Experimental Data:

    • NMR Data: If available, back-calculate NMR observables such as Nuclear Overhauser Effects (NOEs) and J-coupling constants from the simulation ensemble and compare them to experimental values.[3][8] This is a powerful method for validating the computational model.

    • Circular Dichroism (CD) Spectroscopy: Calculate the theoretical CD spectrum from the simulated ensemble and compare it to the experimental spectrum to validate the predicted secondary structure content.

Conclusion: A Powerful Synergy for Peptide Design

The computational study of peptides containing novel residues like this compound is a challenging but rewarding endeavor. By employing a synergistic approach that combines the accuracy of QM methods for parameterization with the sampling power of MM-based MD simulations, researchers can gain unprecedented insights into the conformational preferences of these molecules. The workflow presented here, grounded in established scientific principles and best practices, provides a robust framework for these investigations. The ultimate validation of these computational models against experimental data is paramount, creating a powerful feedback loop that refines our understanding and accelerates the rational design of next-generation peptide therapeutics.

References

  • Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family. ACS Publications. [Link]

  • Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. Frontiers in Molecular Biosciences. [Link]

  • Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives. PubMed. [Link]

  • Additive CHARMM36 Force Field for Nonstandard Amino Acids. PMC. [Link]

  • New CHARMM force field parameters for dehydrated amino acid residues, the key to lantibiotic molecular dynamics simulations. RSC Publishing. [Link]

  • Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. PMC. [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

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  • Peptide Conformation Analysis Using an Integrated Bayesian Approach. PMC. [Link]

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  • Computational techniques for efficient conformational sampling of proteins. PMC. [Link]

  • Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. Journal of the American Chemical Society. [Link]

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  • CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate. [Link]

  • Cyclobutane-containing peptides: Evaluation as novel metallocarboxypeptidase inhibitors and modelling of their mode of action. ResearchGate. [Link]

  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry. [Link]

  • Parameterization of non-natural amino acids for conformational search. UPCommons. [Link]

  • Preferred conformation of peptides based on cycloaliphatic C(alpha,alpha)-disubstituted glycines: 1-amino-cycloundecane-1-carboxylic acid (Ac11c). PubMed. [Link]

  • Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutane amino acid. Organic & Biomolecular Chemistry. [Link]

  • Conformational Analysis of Proteins and Peptides. Ingenta Connect. [Link]

  • (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into highly rigid beta-peptides: stereoselective synthesis and a structural study. PubMed. [Link]

  • Computational Design of Peptides for Biomaterials Applications. PubMed. [Link]

  • DFT-based molecular dynamics as a new tool for computational biology: First applications and perspective. ResearchGate. [Link]

  • An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. SciSpace. [Link]

  • Density Functional Theory Study Of Some Important Biological Molecules. UND Scholarly Commons. [Link]

  • The emerging role of computational design in peptide macrocycle drug discovery. PubMed. [Link]

  • Molecular Dynamic Simulation of Protein Devices and the Parameterization of Azides and Alkynes for Use in Unnatural Amino Acid Models. BYU ScholarsArchive. [Link]

  • Parameterization, molecular dynamics simulation and calculation of electron spin resonance spectra of a nitroxide spin label on a poly-alanine alpha helix. The Journal of Chemical Physics. [Link]

  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

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A Senior Application Scientist's Guide to Assessing Conformational Rigidity of 2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid in Peptide Backbones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Rigidity in Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a highly attractive modality, offering high potency and selectivity with a favorable safety profile. However, their therapeutic potential is often hampered by inherent conformational flexibility, which leads to poor metabolic stability and reduced receptor affinity. The central challenge, therefore, is to engineer peptides that are "pre-organized" into their bioactive conformation, minimizing the entropic penalty upon binding to their target. This has spurred the development of various "dipeptide isosteres" or "mimetics"—rigid scaffolds that can be inserted into a peptide sequence to lock it into a specific secondary structure, such as a β-turn or helix.

This guide provides an in-depth comparative analysis of one such promising scaffold: 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid . We will explore how the unique stereochemistry and puckered nature of the cyclobutane ring impart significant conformational constraints on the peptide backbone. We will objectively compare its performance with other common constraining elements and provide the experimental frameworks necessary for researchers to validate its efficacy in their own systems.

The Candidate: this compound as a Dipeptide Mimetic

This compound is a derivative of cyclobutane-1,2-dicarboxylic acid. When incorporated into a peptide chain, it acts as a rigid dipeptide surrogate. The key to its function lies in its stereochemistry. The cis- and trans- isomers of the carboxylic acid and methoxycarbonyl groups relative to the cyclobutane ring dictate the spatial orientation of the connecting peptide chains.

  • cis-isomers : Tend to force the peptide chain into a tight turn, mimicking a β-turn structure.

  • trans-isomers : Induce a more extended, strand-like conformation.[1][2][3]

This stereochemical control allows for the rational design of peptidomimetics with predictable secondary structures.[1][2][3] The inherent strain of the four-membered ring restricts bond rotation, making it a more rigid constraint compared to more flexible linkers.[4][5]

The Scientific Foundation: How Cyclobutane Confers Rigidity

The conformational rigidity of cyclobutane derivatives stems from the puckered nature of the ring. Unlike a planar square, the cyclobutane ring adopts a "butterfly" conformation to relieve torsional strain. The substituent at the C2 position can modulate the conformational preference of this ring-puckering.[6] This puckering creates well-defined, low-energy conformations, which in turn restricts the possible dihedral angles (phi, psi) of the adjacent amino acid residues in a peptide sequence. This structural pre-organization is the primary reason for its utility in designing peptides with enhanced biological activity and stability.[7][8]

Experimental Workflow for Assessing Conformational Rigidity

A multi-faceted approach combining computational modeling, synthesis, and biophysical characterization is essential for a thorough assessment.

G cluster_0 Design & Synthesis cluster_1 Structural Characterization cluster_2 Functional Validation Comp_Model Computational Modeling (DFT, MD Simulations) Synth Synthesis of Stereoisomers (cis- & trans-) Comp_Model->Synth Pep_Synth Solid-Phase Peptide Synthesis (SPPS) Synth->Pep_Synth NMR NMR Spectroscopy (NOESY, ROESY, J-coupling) Pep_Synth->NMR XRay X-Ray Crystallography Pep_Synth->XRay CD Circular Dichroism (CD) Pep_Synth->CD Activity Biological Activity Assays (e.g., Receptor Binding) NMR->Activity XRay->Activity Stability Proteolytic Stability Assays CD->Stability

Caption: Workflow for assessing the impact of cyclobutane mimetics on peptide conformation.

Part 1: High-Resolution Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for studying peptide conformation in solution, providing atomic-level insights into the structure and dynamics. High-resolution 2D NMR experiments are particularly powerful.[9]

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect protons that are close in space (< 5 Å), allowing for the determination of the peptide's fold. For peptides containing cis-cyclobutane derivatives, strong NOEs between protons on adjacent residues are expected, confirming a turn-like structure.

  • J-Coupling Constants: The magnitude of the scalar coupling (³J) between protons on adjacent carbons provides information about dihedral angles, further defining the backbone and side-chain conformations.

  • Key Insight: Studies have shown that peptides with trans-cyclobutane residues adopt a more folded structure in solution compared to their cis-counterparts, which tend to form strand-like structures.[1][2][3] This highlights the profound impact of stereochemistry on the resulting conformation.

Experimental Protocol: 2D ROESY for a Cyclobutane-Containing Peptide

  • Sample Preparation: Dissolve 1-2 mg of the synthesized peptide in 500 µL of a suitable deuterated solvent (e.g., D₂O or CD₃OH) to a final concentration of 1-5 mM.

  • Instrument Setup: Use a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for optimal sensitivity.

  • Data Acquisition: Acquire a 2D ROESY spectrum at a constant temperature (e.g., 298 K). Use a spin-lock mixing time of 200-300 ms.

  • Data Processing: Process the data using appropriate software (e.g., TopSpin, NMRPipe).

  • Analysis: Identify cross-peaks that indicate spatial proximity between protons. A key indicator for a β-turn induced by a cis-cyclobutane mimetic would be a strong NOE between the NH proton of residue i+2 and the α-proton of residue i+1.

X-Ray Crystallography

While NMR provides information about the solution-state structure, X-ray crystallography offers a high-resolution snapshot of the peptide in its solid state. This can unequivocally determine the backbone conformation and the puckering of the cyclobutane ring.[6]

  • Causality: Obtaining a crystal structure provides the "gold standard" proof of a specific conformation (e.g., a well-defined β-turn). This data is invaluable for validating computational models and interpreting NMR data.

Part 2: Comparative Analysis with Alternative Scaffolds

The true value of this compound is best understood in comparison to other conformationally constraining strategies.

FeatureCyclobutane Mimetic Proline Aib (α-aminoisobutyric acid)
Type of Constraint Rigid dipeptide isostere, puckered ringCyclic α-amino acid, constrains φ angleAcyclic, gem-dimethyl substitution
Induced Structure β-turns (cis-isomer), extended strands (trans-isomer)[1][2]Kinks, β-turns (often type VI)Helical structures (3₁₀- or α-helix)
Stereochemical Control High (cis/trans isomers dictate conformation)Moderate (cis/trans amide bond isomerization)N/A
Rigidity Very high due to ring strain[4][5]HighModerate
Synthetic Accessibility Moderately complex, requires stereoselective synthesis[10][11][12]Commercially availableCommercially available

Expert Insight: The key advantage of the cyclobutane scaffold is the high degree of predictability offered by its stereoisomers. While proline is a natural and effective turn-inducer, the cis/trans isomerization around its amide bond can lead to conformational heterogeneity.[13] Aib strongly promotes helicity but is less suitable for inducing β-turns. The cyclobutane mimetic provides a more defined and tunable tool for locking in a specific local conformation.

Part 3: Functional Consequences of Rigidity

The ultimate goal of inducing rigidity is to enhance a peptide's therapeutic properties.

Biological Activity

By pre-organizing a peptide into its bioactive conformation, cyclobutane mimetics can significantly enhance binding affinity to the target receptor. The reduced flexibility lowers the entropic cost of binding, leading to a more favorable Gibbs free energy change.

Proteolytic Stability

The non-natural cyclobutane structure is resistant to cleavage by proteases, which are evolved to recognize and hydrolyze peptide bonds between natural L-amino acids. Incorporating this mimetic can significantly increase the half-life of a peptide in vivo.

Experimental Protocol: Proteolytic Stability Assay

  • Incubation: Incubate the cyclobutane-containing peptide and a flexible control peptide (e.g., the parent sequence) at a concentration of 1 mg/mL in a solution containing a relevant protease (e.g., chymotrypsin or human serum).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), quench the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).

  • Analysis: Analyze the samples by reverse-phase HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Quantification: Calculate the half-life (t₁/₂) for each peptide. A significantly longer t₁/₂ for the cyclobutane-containing peptide demonstrates enhanced stability.[7][8]

Conclusion and Future Outlook

This compound and related cyclobutane derivatives are powerful tools for peptide drug design. Their high rigidity and the predictable conformational control exerted by their stereoisomers make them superior to many traditional constraining elements for inducing specific, localized secondary structures.[4][14] The synergistic use of computational modeling, robust synthesis, and detailed biophysical analysis allows researchers to rationally design peptidomimetics with improved affinity, stability, and therapeutic potential. As synthetic methodologies become more refined, we can expect to see these rigid scaffolds play an increasingly important role in the development of next-generation peptide therapeutics.[15]

References

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernandez, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

  • Illa, O., Jorge, A., Nolis, P., Ortuño, R. M., & Vidal-Gancedo, J. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]

  • Carballo, R. M., et al. (2021). Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation in. ChemRxiv. [Link]

  • Guchhait, G., et al. (2019). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. National Institutes of Health. [Link]

  • Carballo, R. M., et al. (2021). Polyhydroxylated cyclopentane β-amino acids derived from D-mannose and D-galactose: synthesis and protocol for incorporation into peptides. ResearchGate. [Link]

  • Lin, X., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. National Institutes of Health. [Link]

  • SeRMN-UAB. (2017). Folding peptides studied by NMR. SeRMN – NMR Service at UAB. [Link]

  • Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

  • SeRMN-UAB. (n.d.). Peptides. SeRMN – NMR Service at UAB. [Link]

  • Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. ResearchGate. [Link]

  • SeRMN-UAB. (n.d.). cyclobutane. SeRMN – NMR Service at UAB. [Link]

  • Illa, O., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. PubMed. [Link]

  • ChemistryViews. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]

  • Kemmink, J., Boelens, R., & Kaptein, R. (1987). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. European Biophysics Journal, 14(5), 293–299. [Link]

  • Robertson, J. E. M. (2023). Quantification Of Rigidity And Synthesis Of Cyclobutane Bisimide Build. UND Scholarly Commons. [Link]

  • Gutiérrez, R., et al. (2011). Synthesis and structural study of highly constrained hybrid cyclobutane-proline γ,γ-peptides. Amino Acids, 41(3), 671-682. [Link]

  • Taylor & Francis Group. (n.d.). Peptidomimetics II. Taylor & Francis. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(10), 4590-4599. [Link]

  • Cason, J., & Allen, C. F. H. (1949). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses, 29, 30. [Link]

  • Singh, Y., et al. (2022). Peptidomimetics as next-generation therapeutic applications. International Journal of Pharmacy and Pharmaceutical Sciences, 14(12), 1-10. [Link]

  • ResearchGate. (n.d.). Synthesis of cis- and trans-isomers of carboxylic acid 33 and amine 35. ResearchGate. [Link]

  • ResearchGate. (n.d.). A) Synthesis of cyclobutenecarboxylic acids 27c–e. B) Reactions of cis- and trans-26 with tBuOK. ResearchGate. [Link]

  • Trabocchi, A., et al. (2013). Synthesis and conformational analysis of peptides embodying 2,3-methanopipecolic acids. Organic & Biomolecular Chemistry, 11(20), 3379-3388. [Link]

  • Jordan, J. (1966). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 43(5), 266. [Link]

  • Lin, X., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. [Link]

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A Comparative Guide to the Synthetic Routes of 2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the cyclobutane motif represents a key structural element in a variety of biologically active molecules. Its inherent ring strain and well-defined three-dimensional geometry make it a valuable scaffold for probing biological systems. A particularly useful building block is 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, which offers orthogonal functional handles for further elaboration. This guide provides a comprehensive literature review of the primary synthetic strategies to access this molecule, with a focus on providing actionable experimental insights and comparative data to inform your synthetic planning.

Introduction to Synthetic Strategies

The construction of the 1,2-disubstituted cyclobutane core of the target molecule can be broadly categorized into three main approaches, each with its own set of advantages and disadvantages regarding stereocontrol, scalability, and starting material accessibility. These are:

  • [2+2] Photocycloaddition followed by Ring Opening: This classic approach utilizes the power of photochemistry to construct the cyclobutane ring from readily available precursors. It is particularly effective for the synthesis of the cis-isomer.

  • Thermal [2+2] Cycloaddition: An alternative to photochemical methods, thermal cycloadditions, especially those involving ketenes, can provide access to the cyclobutane core, often with complementary stereoselectivity to the photochemical routes.

  • Functional Group Interconversion of Pre-existing Cyclobutanes: For instances where a suitable cyclobutane precursor is commercially available or readily synthesized, selective manipulation of its functional groups can be an efficient path to the target molecule. This strategy is particularly relevant for accessing the trans-isomer.

This guide will delve into each of these strategies, providing detailed experimental protocols, mechanistic insights, and a comparative analysis to aid in the selection of the most appropriate route for your research needs.

Route 1: The Photochemical Approach to cis-2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid

This strategy is arguably the most common and direct route to the cis-isomer of the target molecule. It is a two-step process that begins with the formation of the cyclobutane ring via a photochemical [2+2] cycloaddition, followed by a regioselective ring-opening of the resulting cyclic anhydride.

Step 1: [2+2] Photocycloaddition of Maleic Anhydride and Ethylene

The cornerstone of this route is the photosensitized [2+2] cycloaddition of maleic anhydride with ethylene to form cis-cyclobutane-1,2-dicarboxylic anhydride. This reaction is a textbook example of a photochemical cycloaddition, where the excitation of a photosensitizer (like acetophenone) to its triplet state is followed by energy transfer to maleic anhydride. The triplet maleic anhydride then undergoes a stepwise radical cycloaddition with ethylene to form the cyclobutane ring. The cis-stereochemistry is a direct consequence of the concerted nature of the final ring-closing step from a diradical intermediate that maintains the original geometry of the dienophile.

Figure 1: Workflow for the photochemical synthesis of cis-cyclobutane-1,2-dicarboxylic anhydride.

Experimental Protocol: Photosensitized [2+2] Cycloaddition

  • Materials: Maleic anhydride, acetone (as solvent and photosensitizer), ethylene gas, quartz reaction vessel, high-pressure mercury lamp.

  • Procedure:

    • A solution of maleic anhydride in acetone is prepared in a quartz reaction vessel equipped with a gas inlet and a cooling jacket.

    • The solution is cooled to approximately -70°C and purged with nitrogen gas.

    • Ethylene gas is bubbled through the solution while irradiating with a high-pressure mercury lamp. The reaction is monitored by GC or TLC for the disappearance of maleic anhydride.

    • Upon completion, the solvent is removed under reduced pressure to yield the crude cis-cyclobutane-1,2-dicarboxylic anhydride, which can be purified by recrystallization or sublimation.

  • Causality: The use of a quartz vessel is crucial as standard borosilicate glass will absorb the UV radiation required to excite the photosensitizer. Acetone serves a dual role as both the solvent and the triplet sensitizer, making it a convenient choice. The low temperature is employed to increase the solubility of ethylene gas in the reaction mixture.

Step 2: Methanolysis of cis-Cyclobutane-1,2-dicarboxylic Anhydride

The second step involves the regioselective ring-opening of the anhydride with methanol to yield the desired monoester. This reaction proceeds via nucleophilic acyl substitution, where methanol attacks one of the carbonyl carbons of the anhydride. The inherent symmetry of the starting anhydride means that the attack at either carbonyl group leads to the same product.

Figure 2: Ring-opening of the anhydride to the target monoester.

Experimental Protocol: Anhydride Methanolysis

  • Materials: cis-Cyclobutane-1,2-dicarboxylic anhydride, methanol, triethylamine.

  • Procedure:

    • cis-Cyclobutane-1,2-dicarboxylic anhydride is dissolved in an excess of methanol at room temperature.

    • A catalytic amount of a non-nucleophilic base, such as triethylamine, is added to facilitate the reaction.

    • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • The excess methanol is removed under reduced pressure. The residue is then taken up in a suitable solvent (e.g., ethyl acetate) and washed with a dilute acid solution to remove the triethylamine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give cis-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid.

  • Causality: Triethylamine acts as a base to deprotonate the initially formed carboxylic acid, preventing it from participating in undesired side reactions and driving the equilibrium towards the product. Using methanol as the solvent ensures a large excess of the nucleophile, promoting a high conversion rate.

Route 2: The Thermal Approach to trans-2-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid

This route provides a viable pathway to the trans-isomer of the target molecule, primarily through a thermal [2+2] cycloaddition of a ketene acetal with a fumarate ester, followed by selective hydrolysis.

Step 1: Lewis Acid-Catalyzed [2+2] Cycloaddition

The key step in this sequence is the Lewis acid-catalyzed [2+2] cycloaddition of a ketene acetal with dimethyl fumarate. The use of dimethyl fumarate as the starting alkene is critical for establishing the trans-stereochemistry in the final product. The Lewis acid, such as TiCl₄ or ZnCl₂, coordinates to the fumarate, lowering its LUMO energy and activating it towards nucleophilic attack by the electron-rich ketene acetal. This reaction is believed to proceed through a stepwise mechanism involving a zwitterionic intermediate, which then cyclizes to form the cyclobutane ring. The stereochemistry of the fumarate is retained in the product.

Figure 3: Thermal [2+2] cycloaddition route to the trans-diester.

Experimental Protocol: Thermal [2+2] Cycloaddition

  • Materials: Dimethyl fumarate, ketene diethyl acetal, titanium tetrachloride (TiCl₄), dichloromethane.

  • Procedure:

    • A solution of dimethyl fumarate in anhydrous dichloromethane is cooled to -78°C under an inert atmosphere.

    • A solution of TiCl₄ in dichloromethane is added dropwise to the cooled solution.

    • Ketene diethyl acetal is then added slowly to the reaction mixture.

    • The reaction is stirred at low temperature until completion, as monitored by TLC.

    • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

    • The mixture is warmed to room temperature and the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting 3,3-diethoxycyclobutane-1,2-dicarboxylate is then hydrolyzed under acidic conditions to remove the acetal and afford trans-dimethyl cyclobutane-1,2-dicarboxylate.

  • Causality: The low temperature is essential to prevent polymerization of the ketene acetal and to enhance the stereoselectivity of the cycloaddition. The use of a Lewis acid is critical for activating the otherwise unreactive fumarate towards cycloaddition.

Step 2: Selective Monohydrolysis of trans-Dimethyl cyclobutane-1,2-dicarboxylate

Obtaining the target monoester from the corresponding diester requires a selective hydrolysis of one of the two ester groups. This can be challenging due to the similar reactivity of the two ester functionalities. A common strategy involves using a stoichiometric amount of a base (e.g., one equivalent of NaOH or KOH) in a mixed solvent system (e.g., methanol/water) at controlled temperatures.

Experimental Protocol: Selective Monohydrolysis

  • Materials: trans-Dimethyl cyclobutane-1,2-dicarboxylate, potassium hydroxide, methanol, water.

  • Procedure:

    • The diester is dissolved in a mixture of methanol and water.

    • The solution is cooled in an ice bath, and one equivalent of a solution of potassium hydroxide in water is added dropwise.

    • The reaction is stirred at a low temperature and carefully monitored by TLC or LC-MS to maximize the formation of the monoester and minimize the formation of the diacid.

    • Once the desired conversion is reached, the reaction is acidified with dilute HCl.

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield trans-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid.

  • Causality: The use of a limited amount of base is the key to achieving selectivity. The reaction is typically run at a low temperature to slow down the rate of the second hydrolysis, allowing for the isolation of the mono-hydrolyzed product.

Route 3: Functional Group Interconversion of trans-Cyclobutane-1,2-dicarboxylic Acid

An alternative and often more direct route to the trans-isomer is to start from the commercially available trans-cyclobutane-1,2-dicarboxylic acid and perform a selective mono-esterification.

Selective Monomethyl Esterification

Several methods exist for the selective mono-esterification of dicarboxylic acids. One green and efficient method involves the use of a bifunctional alumina catalyst with methanol.[1] The diacid is adsorbed onto the alumina surface through one of its carboxylic acid groups, leaving the other accessible for esterification.

Figure 4: Selective mono-esterification of the trans-diacid.

Experimental Protocol: Selective Mono-esterification [1]

  • Materials: trans-Cyclobutane-1,2-dicarboxylic acid, methanol, activated alumina.

  • Procedure:

    • A mixture of trans-cyclobutane-1,2-dicarboxylic acid and activated alumina in methanol is heated at reflux.

    • The reaction progress is monitored by TLC or GC to follow the formation of the monoester.

    • Upon completion, the alumina catalyst is filtered off and the filtrate is concentrated under reduced pressure.

    • The crude product is then purified, for example, by column chromatography, to isolate trans-2-(methoxycarbonyl)cyclobutane-1-carboxylic acid.

  • Causality: The selectivity of this process is attributed to the balanced acidity and basicity of the alumina surface, which facilitates the adsorption of one carboxyl group while leaving the other free to react.[1] This heterogeneous catalysis approach simplifies product purification as the catalyst can be easily removed by filtration.

Comparative Analysis of Synthetic Routes

To aid in the selection of the most suitable synthetic route, the following table summarizes the key aspects of each approach.

FeatureRoute 1: PhotochemicalRoute 2: Thermal [2+2]Route 3: Mono-esterification
Target Isomer cistranstrans
Key Reaction [2+2] PhotocycloadditionLewis Acid-Catalyzed [2+2]Selective Esterification
Stereocontrol High (inherent to the mechanism)High (substrate-controlled)High (starting material dependent)
Starting Materials Maleic anhydride, ethyleneDimethyl fumarate, ketene acetaltrans-Cyclobutane-1,2-dicarboxylic acid
Key Reagents Acetone (sensitizer), UV lightLewis acid (e.g., TiCl₄)Alumina catalyst, Methanol
Typical Yields Moderate to GoodModerate to GoodGood to Excellent
Scalability Can be challenging due to light penetrationGenerally goodGood
Advantages Direct access to cis-isomer, classic and well-understood reaction.Access to trans-isomer, avoids photochemistry.Shortest route to trans-isomer, uses a commercially available starting material.
Disadvantages Requires specialized photochemical equipment, may have side reactions.Requires cryogenic temperatures and moisture-sensitive reagents.Relies on the commercial availability and cost of the starting diacid.

Conclusion

The synthesis of this compound can be achieved through several distinct and reliable routes. The choice of the optimal strategy is highly dependent on the desired stereoisomer and the available laboratory resources.

  • For the cis-isomer , the photochemical [2+2] cycloaddition of maleic anhydride and ethylene, followed by methanolysis of the resulting anhydride, remains the most direct and well-established method.

  • For the trans-isomer , researchers have two excellent options:

    • A Lewis acid-catalyzed thermal [2+2] cycloaddition between a fumarate and a ketene acetal provides a robust entry point, albeit requiring careful control of reaction conditions.

    • The selective mono-esterification of the commercially available trans-cyclobutane-1,2-dicarboxylic acid offers a more direct and potentially more scalable approach.

By understanding the underlying principles and experimental nuances of each of these synthetic pathways, researchers can confidently select and execute the most efficient route to obtain the desired stereoisomer of this compound for their specific applications in drug discovery and chemical synthesis.

References

  • Ciriminna, R., et al. (2014). Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts. Green Chemistry, 16(3), 1159-1163. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind these recommendations, empowering you to make informed decisions in your laboratory.

Understanding the Compound: Hazard Profile and Reactivity

Key Hazard Information:

  • Irritant: This class of compounds is classified as a skin, eye, and respiratory irritant. Direct contact should be avoided.

  • Environmental Impact: Cyclobutane derivatives can be persistent in the environment and may be harmful to aquatic organisms. Therefore, direct disposal into sanitary sewer systems is not permissible.

  • Thermal Decomposition: While cyclobutane itself is unstable at high temperatures (above 500 °C), carboxylic acids can decompose to evolve carbon dioxide at elevated temperatures. The decomposition products of this specific molecule have not been fully characterized.

Due to these potential hazards, this compound must be treated as a hazardous waste.

The Core Directive: Segregation and Containerization

The foundational principle of proper chemical waste management is meticulous segregation. Do not mix this compound waste with other chemical waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Containerization Protocol:

  • Select an Appropriate Waste Container:

    • Use a clearly labeled, leak-proof container made of a material compatible with carboxylic acids and esters. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container has a secure screw-top cap to prevent leaks and evaporation.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • Clearly write the full chemical name: "this compound".

    • List all constituents of the waste, including any solvents used.

    • Indicate the approximate concentration or quantity of the waste.

    • Include the date when the first waste was added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • This area should be in a well-ventilated location, away from heat sources and incompatible chemicals.

    • Secondary containment (e.g., a chemical-resistant tray) is highly recommended to contain any potential spills.

In-Lab Treatment and Disposal Pathways

For small quantities, in-laboratory treatment prior to disposal may be a viable option, but this should only be performed by trained personnel and in accordance with your institution's policies. The primary methods to consider are neutralization of the carboxylic acid functionality and hydrolysis of the ester group.

Neutralization of the Carboxylic Acid

The carboxylic acid group can be neutralized to its corresponding carboxylate salt, which is generally less hazardous.

Protocol for Neutralization (for small quantities, e.g., <10g):

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Work Area: Perform this procedure in a certified chemical fume hood.

  • Dilution: If the waste is concentrated, dilute it with a compatible solvent (e.g., water, if soluble) to manage the reaction rate and heat generation.

  • Neutralizing Agent: Slowly add a weak base, such as a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the stirred solution of the waste.

  • Monitoring: Monitor the pH of the solution using a pH meter or pH paper. Continue adding the base dropwise until the pH is between 6.0 and 8.0. Be cautious of effervescence (CO₂ evolution).

  • Disposal of Neutralized Solution: Even after neutralization, the resulting solution may still contain the organic cyclobutane structure and should be disposed of as hazardous aqueous waste. Collect the neutralized solution in a properly labeled hazardous waste container.

Hydrolysis of the Ester

The methyl ester group can be hydrolyzed to a carboxylate and methanol. Alkaline hydrolysis (saponification) is generally more effective and less reversible than acid-catalyzed hydrolysis.

Protocol for Alkaline Hydrolysis (for small quantities):

  • PPE and Work Area: Adhere to the same safety precautions as for neutralization.

  • Hydrolysis Reagent: Prepare a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a water/methanol mixture.

  • Reaction: Add the ester waste to the basic solution and stir. Gentle heating may be required to increase the rate of hydrolysis.

  • Completion: The reaction is complete when the ester is no longer detectable (e.g., by thin-layer chromatography).

  • Neutralization and Disposal: After cooling, neutralize the excess base with a dilute acid (e.g., hydrochloric acid) to a pH between 6.0 and 8.0. The resulting solution contains the dicarboxylate salt and methanol. This mixture should be collected and disposed of as hazardous aqueous waste.

Decision Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generated: 2-(methoxycarbonyl)cyclobutane- 1-carboxylic acid ppe Don Appropriate PPE: Safety Goggles, Lab Coat, Chemical-Resistant Gloves start->ppe assess_quantity Assess Quantity of Waste ppe->assess_quantity small_quantity Small Quantity (<10g or as defined by EHS) assess_quantity->small_quantity Small large_quantity Large Quantity or Bulk assess_quantity->large_quantity Large in_lab_treatment Consider In-Lab Treatment? small_quantity->in_lab_treatment no_treatment Direct Disposal large_quantity->no_treatment neutralization Neutralization of Carboxylic Acid in_lab_treatment->neutralization Yes hydrolysis Alkaline Hydrolysis of Ester in_lab_treatment->hydrolysis Yes in_lab_treatment->no_treatment No collect_treated Collect Treated Waste in Labeled Aqueous Hazardous Waste Container neutralization->collect_treated hydrolysis->collect_treated storage Store in Designated Satellite Accumulation Area collect_treated->storage collect_untreated Collect in Labeled Hazardous Waste Container no_treatment->collect_untreated collect_untreated->storage ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) or Licensed Waste Contractor storage->ehs_pickup

Caption: Decision workflow for the disposal of this compound.

Final Disposal and Record Keeping

All chemical waste, whether treated or not, must be disposed of through your institution's official channels.

  • Professional Disposal: Contact your EHS department or a licensed chemical waste disposal contractor for pickup of your hazardous waste containers.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal. This is a legal requirement and a critical component of laboratory safety.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. The principles of careful segregation, proper labeling, and informed treatment are the cornerstones of responsible chemical stewardship.

References

  • BTC. (2025, November 27). What are the environmental impacts of cyclobutanol? Retrieved from [Link]

  • Kern, R. D., & Walters, W. D. (1952). The Thermal Decomposition of Cyclobutane. Proceedings of the National Academy of Sciences of the United States of America, 38(11), 937–942. Retrieved from [Link]

  • Badger, R. M., & Bauer, S. H. (1937). The Thermal Decomposition of Cyclobutane. Journal of the American Chemical Society, 59(2), 303–306.
  • Wikipedia. (n.d.). Cyclobutane. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1967). *Kinetics of the alkaline hydrolysis of the methyl and ethyl trans-decalincarboxylates, and 4-t-butylcyclohexanecarboxylates, certain trans-4-substituted cyclohexanec

Navigating the Safe Handling of 2-(methoxycarbonyl)cyclobutane-1-carboxylic acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape

2-(methoxycarbonyl)cyclobutane-1-carboxylic acid is a bifunctional molecule containing both a carboxylic acid and an ester group attached to a cyclobutane ring.[1][2][3] While toxicological data for this specific compound is limited, Safety Data Sheets for analogous structures, such as trans-3-(Methoxycarbonyl)cyclobutanecarboxylic acid and 1-(2-Methoxyphenyl)cyclobutane-1-carboxylic acid, highlight several potential hazards. These include:

  • Acute Oral Toxicity : May be harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation : Can cause skin irritation.[4][5][6]

  • Serious Eye Damage/Irritation : Poses a risk of serious eye irritation.[4][5][6]

  • Respiratory Irritation : May cause respiratory irritation.[4][5][6]

Carboxylic acids, as a class, are generally considered weak acids but can still be corrosive and pose other dangers.[7] Therefore, a cautious and well-informed approach to PPE is essential.

Core Directive: A Multi-layered Defense with Personal Protective Equipment

A comprehensive PPE strategy is your first and most critical line of defense against potential exposure. The following details the minimum required PPE, with explanations rooted in the anticipated chemical properties of this compound.

Eye and Face Protection: The Non-Negotiable Barrier

Direct contact with the eyes can cause serious damage. Therefore, appropriate eye and face protection is mandatory at all times when handling this compound.

  • Primary Protection : Tightly fitting safety goggles that meet EN 166 standards (or equivalent) are the minimum requirement to protect against splashes.[8]

  • Enhanced Protection : When there is a significant risk of splashing, such as during transfers of larger quantities or when heating the substance, a face shield should be worn in conjunction with safety goggles.[8][9]

Table 1: Eye and Face Protection Selection Guide

Task Recommended Protection Rationale
Weighing and preparing solutionsSafety gogglesProtects against minor splashes and airborne particles.
Transferring solutionsSafety goggles and face shieldProvides full-face protection from splashes.
Heating or refluxingSafety goggles and face shieldProtects against splashes and potential energetic reactions.
Hand Protection: Choosing the Right Gloves

The hands are the most likely part of the body to come into direct contact with chemicals.[8] The selection of appropriate gloves is therefore critical.

  • Material : Nitrile gloves are a suitable choice for incidental contact with many organic acids and esters. They offer good chemical resistance and dexterity. For prolonged contact or immersion, heavier-duty gloves may be necessary. Always check the manufacturer's glove compatibility charts for specific chemical resistance data.

  • Inspection and Technique : Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Employ the "double-gloving" technique for added protection during high-risk procedures. Always remove gloves using a technique that avoids skin contact with the contaminated outer surface.

Body Protection: Shielding Against Spills and Splashes

Protecting the skin and personal clothing from accidental contamination is a key aspect of laboratory safety.

  • Laboratory Coat : A flame-resistant lab coat, fully fastened, is mandatory.

  • Apron : For procedures with a high risk of splashing, a chemically resistant apron worn over the lab coat provides an additional layer of protection.

  • Clothing and Footwear : Wear long pants and closed-toe shoes to ensure no skin is exposed.[9]

Respiratory Protection: Mitigating Inhalation Risks

Given that this compound may cause respiratory irritation, all handling should be conducted in a well-ventilated area.[4][5][6]

  • Fume Hood : All procedures that may generate dust, aerosols, or vapors must be performed inside a certified chemical fume hood.[10]

  • Respirator : If engineering controls are not sufficient to maintain exposure below permissible limits, or during emergency situations, a NIOSH-approved respirator with an appropriate organic vapor/acid gas cartridge should be used.[11] Proper fit testing and training are essential for effective respirator use.

Operational Plan: From Benchtop to Disposal

A systematic approach to handling and disposal minimizes risks and ensures a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation : Before starting any work, ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height. Assemble all necessary equipment and reagents.

  • Donning PPE : Put on all required PPE in the correct order: lab coat, then gloves, followed by eye and face protection.

  • Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use a spatula for transfers and handle with care to avoid creating airborne particles.

  • Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Reaction Setup : If the compound is used in a reaction, ensure the apparatus is securely clamped and that any heating or stirring is controlled and monitored.

  • Post-Procedure : After completing the work, decontaminate any surfaces and equipment that may have come into contact with the chemical.

  • Doffing PPE : Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Wash hands thoroughly with soap and water after removing gloves.[10]

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Procedure Prep Verify Fume Hood & Assemble Equipment Don_PPE Don PPE: 1. Lab Coat 2. Gloves 3. Eye/Face Protection Prep->Don_PPE Safety First Weigh Weigh & Transfer Solid Don_PPE->Weigh Dissolve Prepare Solution Weigh->Dissolve React Set up Reaction Dissolve->React Decon Decontaminate Surfaces & Equipment React->Decon Doff_PPE Doff PPE & Wash Hands Decon->Doff_PPE

Caption: A streamlined workflow for the safe handling of this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and correct response is crucial.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[12][13]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[12][13]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

  • Spills : For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste : Unused this compound and solutions containing it should be disposed of as hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines on waste stream segregation. Do not dispose of this chemical down the drain.

  • Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, must be collected in a designated, labeled hazardous waste container for disposal.

  • Empty Containers : Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines, which may allow for recycling.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal well-being and the integrity of their scientific endeavors.

References

  • Vulcanchem. This compound - 904236-21-1.
  • ChemicalBook. This compound | 904236-21-1.
  • PubChem. 2-(Methoxycarbonyl)cyclobutanecarboxylic acid | C7H10O4 | CID 281891.
  • Chemistry LibreTexts. LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. (2025-07-21).
  • University of Minnesota Extension. Using personal protective equipment on the farm.
  • CymitQuimica. Safety Data Sheet. (2024-12-19).
  • Sigma-Aldrich. SAFETY DATA SHEET. (2024-08-06).
  • Fisher Scientific. SAFETY DATA SHEET. (2024-03-31).
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
  • Albert Kerbl GmbH. Protective Equipment | Plant Protection.
  • Aaron Chemicals. Safety Data Sheet.
  • Aaronchem. Safety Data Sheet.
  • SolarEdge. SolarEdge Home Battery 400V Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.